Product packaging for Hydrate strontium(Cat. No.:)

Hydrate strontium

Cat. No.: B15147436
M. Wt: 105.64 g/mol
InChI Key: DDGDWXGKPCHUCI-UHFFFAOYSA-N
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Description

Hydrate Strontium, commonly encountered as Strontium Hydroxide Octahydrate (Sr(OH)₂·8H₂O), is an inorganic compound of significant interest in materials science and biomedical research. It presents as a white, crystalline solid that is moderately soluble in water, forming a strongly alkaline solution . In biomedical research, strontium ions (Sr²⁺) are extensively investigated for their unique ability to promote bone formation while simultaneously inhibiting bone resorption, a dual mechanism that is highly valuable for developing treatments for osteoporosis and bone tissue engineering . The biological activity is primarily mediated through the activation of the calcium-sensing receptor (CaSR) on osteoblasts, which triggers key signaling pathways such as ERK1/2, leading to enhanced osteoblast proliferation and differentiation . Concurrently, Sr²⁺ modulates the OPG/RANKL pathway, inhibiting osteoclast differentiation and activity, thereby reducing bone breakdown . This makes this compound a key precursor for developing strontium-containing biomaterials, such as bioactive glasses, calcium phosphate cements, and polymers, which can locally release Sr²⁺ to enhance osteointegration and repair bone defects . In industrial and chemical research, Strontium Hydroxide is utilized in the refining of sugar and serves as a starting material for synthesizing other strontium compounds, including those used in pyrotechnics and ceramics . It is important to note that this compound reacts with atmospheric carbon dioxide to form strontium carbonate and should be stored in a tightly sealed container to maintain stability and purity . This product is intended For Research Use Only and is not meant for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2OSr B15147436 Hydrate strontium

Properties

Molecular Formula

H2OSr

Molecular Weight

105.64 g/mol

InChI

InChI=1S/H2O.Sr/h1H2;

InChI Key

DDGDWXGKPCHUCI-UHFFFAOYSA-N

Canonical SMILES

O.[Sr]

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis of Strontium Hydroxide Octahydrate Crystals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of strontium hydroxide octahydrate [Sr(OH)₂·8H₂O] crystals, a compound of interest in various research and development applications, including as a precursor for ceramics, in solid oxide fuel cells (SOFC), and for photocatalysis.[1] This document outlines the primary synthesis methodologies, detailed experimental protocols, and key physicochemical data.

Physicochemical Properties of Strontium Hydroxide and Its Hydrates

A summary of the key physical and chemical properties of strontium hydroxide in its anhydrous and octahydrate forms is presented in Table 1. The solubility of strontium hydroxide is notably temperature-dependent, a critical factor in its crystallization.[2][3][4]

PropertyStrontium Hydroxide (Anhydrous)Strontium Hydroxide Octahydrate
Molecular Formula Sr(OH)₂Sr(OH)₂·8H₂O
Molecular Weight 121.63 g/mol [4]265.76 g/mol [4]
Appearance White deliquescent crystals/powder[3]Colorless, tetragonal, deliquescent crystals[3]
Density 3.625 g/cm³[3][4]1.90 g/cm³[3][4]
Melting Point 535 °C[4]Loses all water molecules at 100 °C[3]
Boiling Point 710 °C (decomposes)[5]Not applicable
Solubility in Water 0.41 g/100 mL at 0 °C[3] 1.77 g/100 mL at 20 °C 21.83 g/100 mL at 100 °C[3]0.90 g/100 mL at 0 °C[3] 47.7 g/100 mL at 100 °C[3]

Synthesis Methodologies

The primary methods for synthesizing strontium hydroxide octahydrate crystals in a laboratory setting are precipitation reactions and the hydration of strontium oxide.

Precipitation from a Soluble Strontium Salt

This is the most common laboratory method and involves the reaction of a soluble strontium salt, such as strontium nitrate [Sr(NO₃)₂] or strontium chloride (SrCl₂), with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[6][7] The reaction results in the precipitation of strontium hydroxide, which can then be crystallized as the octahydrate form.

The general chemical equation for this reaction is:

Sr²⁺(aq) + 2OH⁻(aq) → Sr(OH)₂(s)

Followed by hydration to form the octahydrate:

Sr(OH)₂(s) + 8H₂O(l) → Sr(OH)₂·8H₂O(s)

Hydration of Strontium Oxide

Strontium hydroxide can also be prepared by the direct reaction of strontium oxide (SrO) with water.[8] This method is straightforward but requires the availability of high-purity strontium oxide.

The reaction is as follows:

SrO(s) + 9H₂O(l) → Sr(OH)₂·8H₂O(s)

Experimental Protocols

The following are detailed protocols for the synthesis of strontium hydroxide octahydrate crystals.

Protocol 1: Synthesis from Strontium Nitrate and Sodium Hydroxide

This protocol details the precipitation of strontium hydroxide octahydrate from strontium nitrate and sodium hydroxide.

Materials:

  • Strontium nitrate [Sr(NO₃)₂]

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Filtration apparatus (e.g., Büchner funnel)

  • Beakers and stirring equipment

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a solution of strontium nitrate by dissolving a specific molar amount in deionized water.

    • Prepare a stoichiometric equivalent solution of sodium hydroxide in a separate beaker.

  • Precipitation:

    • Slowly add the sodium hydroxide solution to the strontium nitrate solution drop by drop while stirring continuously.[7]

    • A fine white precipitate of strontium hydroxide will form.[6][7]

  • Crystallization:

    • To promote the formation of strontium hydroxide octahydrate crystals, the solution can be heated to increase the solubility of the precipitate and then slowly cooled to allow for crystal growth.

  • Isolation and Purification:

    • Filter the precipitate using a Büchner funnel.[6][7]

    • Wash the collected crystals with cold deionized water to remove any soluble impurities.[6][7]

    • Dry the crystals. It is important to note that strontium hydroxide octahydrate will lose its water of hydration at temperatures above 100 °C.[3]

Protocol 2: Recrystallization for High-Purity Crystals

For applications requiring high-purity and larger crystals, a recrystallization step is recommended.

Materials:

  • Crude strontium hydroxide octahydrate crystals

  • Deionized water

  • Heating and stirring equipment

  • Crystallization dish

Procedure:

  • Dissolution:

    • Prepare a saturated solution of the crude strontium hydroxide octahydrate in deionized water by heating the mixture to approximately 75-95 °C while stirring.[9]

  • Hot Filtration (Optional):

    • If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization:

    • Allow the saturated solution to cool slowly and undisturbed to room temperature. This slow cooling promotes the growth of larger, more well-defined crystals. For controlled crystal growth, a specific cooling rate can be employed.[10]

  • Isolation:

    • Once crystallization is complete, isolate the crystals by filtration.

    • Wash the crystals with a small amount of cold deionized water.

    • Dry the purified crystals.

Factors Influencing Crystal Growth

The size and quality of the synthesized strontium hydroxide octahydrate crystals are influenced by several key experimental parameters.

G cluster_params Controllable Parameters cluster_outcomes Crystal Characteristics Supersaturation Supersaturation NucleationRate Nucleation Rate Supersaturation->NucleationRate GrowthRate Growth Rate Supersaturation->GrowthRate CoolingRate Cooling Rate CoolingRate->Supersaturation StirringRate Stirring Rate StirringRate->NucleationRate CrystalSize Crystal Size (D50) NucleationRate->CrystalSize Inverse Relationship GrowthRate->CrystalSize Direct Relationship

Caption: Factors influencing strontium hydroxide octahydrate crystal growth.

  • Supersaturation: Higher initial supersaturation leads to an increase in both the nucleation and growth rates.[10] However, excessively high supersaturation can lead to rapid nucleation, resulting in a larger number of smaller crystals.[10]

  • Cooling Rate: The cooling rate directly affects the level of supersaturation. A slower cooling rate generally favors the growth of larger crystals as it allows more time for crystal growth to dominate over nucleation.[10]

  • Stirring Rate: Agitation influences the homogeneity of the solution and can impact the nucleation rate.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of strontium hydroxide octahydrate crystals via the precipitation method.

G ReactantPrep Prepare Aqueous Solutions (e.g., Sr(NO₃)₂ and NaOH) Precipitation Mix Solutions (Precipitation of Sr(OH)₂) ReactantPrep->Precipitation Crystallization Controlled Cooling (Formation of Sr(OH)₂·8H₂O crystals) Precipitation->Crystallization Filtration1 Filter Crude Crystals Crystallization->Filtration1 Washing1 Wash with Cold Water Filtration1->Washing1 Drying1 Dry Crude Product Washing1->Drying1 Recrystallization Recrystallization (Optional, for high purity) Drying1->Recrystallization Dissolution Dissolve in Hot Water Recrystallization->Dissolution Cooling2 Slow Cooling Dissolution->Cooling2 Filtration2 Filter Pure Crystals Cooling2->Filtration2 Washing2 Wash with Cold Water Filtration2->Washing2 Drying2 Dry Final Product Washing2->Drying2

Caption: Synthesis and purification workflow for strontium hydroxide octahydrate.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Strontium Chloride Hexahydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of strontium chloride hexahydrate (SrCl₂·6H₂O). The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key characterization techniques are provided.

Physicochemical Properties

Strontium chloride hexahydrate is a hydrated inorganic salt that presents as a white, odorless, crystalline solid.[1] It is the hexahydrate form of strontium chloride and is known for its high solubility in water. This compound is a key precursor for the synthesis of other strontium compounds and sees application in various fields, including medical treatments for bone health and as a component in specialized laboratory reagents.

Quantitative Data Summary

The key physicochemical properties of strontium chloride hexahydrate are summarized in the tables below for quick reference and comparison.

Table 1: General Physicochemical Properties

PropertyValueReference
Molecular Formula SrCl₂·6H₂O
Molecular Weight 266.62 g/mol [2]
Appearance White crystalline powder/solid
Odor Odorless[1]
Density 1.930 g/cm³[1][3]
Melting Point ~61 °C (decomposes)[1][3]
pH (5% aqueous solution) 5.0 - 7.0[4][5]

Table 2: Solubility Profile

SolventSolubilityTemperature (°C)Reference
Water 106 g/100 mL0[1][3]
206 g/100 mL40[1][3]
Ethanol Very slightly soluble-[3]
Acetone Very slightly soluble-[3]
Ammonia Insoluble-[3]

Table 3: Crystallographic Data

PropertyValueReference
Crystal System Trigonal[6]
Space Group P321[6]
Unit Cell Parameters a = 7.958(5) Å, c = 4.124(5) Å[6]
Unit Cell Volume 226.2(4) ų[6]
Z (formula units per unit cell) 1[6]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of strontium chloride hexahydrate.

Determination of Solubility

The solubility of strontium chloride hexahydrate in a given solvent can be determined using the isothermal equilibrium method.

Methodology:

  • Preparation of Saturated Solution: An excess amount of strontium chloride hexahydrate is added to a known volume of the solvent (e.g., deionized water) in a sealed, temperature-controlled vessel.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Sample Withdrawal and Filtration: A sample of the supernatant is withdrawn using a syringe fitted with a filter (e.g., 0.45 µm) to remove any undissolved solid.

  • Concentration Analysis: The concentration of strontium chloride in the filtrate is determined by a suitable analytical technique. For aqueous solutions, this can be achieved through gravimetric analysis (evaporation of the solvent and weighing the residue) or titrimetric methods.

  • Data Reporting: The solubility is expressed as grams of solute per 100 mL or 100 g of solvent at the specified temperature.

Determination of Melting Point

The melting point of strontium chloride hexahydrate is more accurately described as a decomposition temperature, as it loses its water of hydration upon heating.[1] This can be determined using a capillary melting point apparatus or by thermal analysis.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of finely powdered strontium chloride hexahydrate is packed into a capillary tube.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a controlled rate.

  • Observation: The temperature at which the solid begins to liquefy and the temperature at which it becomes completely liquid are recorded as the melting range. For strontium chloride hexahydrate, visual changes corresponding to the loss of water will be observed around 61 °C.[1][3]

Determination of Density

The density of the crystalline solid can be determined by the volume displacement method.

Methodology:

  • Mass Measurement: A known mass of strontium chloride hexahydrate crystals is accurately weighed.

  • Volume Measurement: A graduated cylinder is partially filled with a liquid in which the salt is insoluble (e.g., a saturated solution of strontium chloride or a non-polar solvent). The initial volume is recorded.

  • Displacement: The weighed crystals are carefully added to the graduated cylinder, and the new volume is recorded.

  • Calculation: The volume of the crystals is the difference between the final and initial liquid levels. The density is then calculated by dividing the mass of the crystals by their volume.

Crystal Structure Determination

The crystal structure of strontium chloride hexahydrate is determined by single-crystal X-ray diffraction.

Methodology:

  • Crystal Selection: A suitable single crystal of strontium chloride hexahydrate is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution: The collected diffraction data is used to solve the crystal structure, which involves determining the unit cell dimensions, space group, and atomic positions.

  • Structure Refinement: The structural model is refined to obtain the final, accurate crystal structure.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the characterization of strontium chloride hexahydrate.

Physicochemical_Characterization_Workflow cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Analytical Techniques Sample_Acquisition Acquire SrCl₂·6H₂O Sample Sample_Purification Purification (if necessary) Sample_Acquisition->Sample_Purification Sample_Grinding Grinding to Homogeneous Powder Sample_Purification->Sample_Grinding Solubility Solubility Determination Sample_Grinding->Solubility Melting_Point Melting Point/Decomposition Analysis Sample_Grinding->Melting_Point Density Density Measurement Sample_Grinding->Density Crystal_Structure Crystal Structure Analysis Sample_Grinding->Crystal_Structure Isothermal_Equilibrium Isothermal Equilibrium Method Solubility->Isothermal_Equilibrium uses Capillary_Method Capillary Melting Point Method Melting_Point->Capillary_Method uses TGA Thermogravimetric Analysis (TGA) Melting_Point->TGA uses Volume_Displacement Volume Displacement Method Density->Volume_Displacement uses XRD Single-Crystal X-ray Diffraction Crystal_Structure->XRD uses

Workflow for Physicochemical Characterization.

Thermal_Decomposition_Pathway cluster_info Dehydration Steps SrCl2_6H2O SrCl₂·6H₂O (Hexahydrate) Intermediate_Hydrates Intermediate Hydrates (e.g., Dihydrate) SrCl2_6H2O->Intermediate_Hydrates > 61 °C Anhydrous_SrCl2 SrCl₂ (Anhydrous) Intermediate_Hydrates->Anhydrous_SrCl2 > 100 °C info_node Dehydration commences above 61 °C. Full dehydration occurs at higher temperatures.

Thermal Decomposition of Strontium Chloride Hexahydrate.

References

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure Determination of Strontium Hydrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure determination of various strontium hydrates. For professionals in research and pharmaceutical development, a profound understanding of the crystalline forms of strontium compounds is crucial for ensuring the stability, solubility, and bioavailability of active pharmaceutical ingredients (APIs). This guide delves into the detailed crystallographic data of key strontium hydrates and outlines the experimental protocols for their structural elucidation, primarily focusing on single-crystal and powder X-ray diffraction techniques.

Crystal Structures of Common Strontium Hydrates

The precise arrangement of atoms in the crystalline lattice of strontium hydrates dictates their physicochemical properties. The following tables summarize the key crystallographic data for several well-characterized strontium hydrates.

Table 1: Crystallographic Data for Strontium Hydroxide Hydrates

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
Strontium Hydroxide OctahydrateSr(OH)₂·8H₂OTetragonalP4/ncc9.017(1)9.017(1)11.603(1)904[1]

Table 2: Crystallographic Data for Strontium Halide Hydrates

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
Strontium Chloride HexahydrateSrCl₂·6H₂OTrigonalP3217.958(5)7.958(5)4.124(5)901[2]
Strontium Bromide MonohydrateSrBr₂·H₂OOrthorhombicPnma10.881(1)4.162(1)8.864(1)904[3]
Strontium Bromide HexahydrateSrBr₂·6H₂OTrigonalP3218.27(1)8.27(1)4.29(1)901[4]
Strontium Iodide HexahydrateSrI₂·6H₂OOrthorhombicPbca-----[2][5]

Table 3: Crystallographic Data for Strontium Nitrate Hydrate

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
Strontium Nitrate TetrahydrateSr(NO₃)₂·4H₂OMonoclinicC2/c11.1214.176.34123.754[6]

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of strontium hydrates predominantly relies on X-ray diffraction techniques. The following sections provide detailed methodologies for single-crystal and powder X-ray diffraction.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive method for obtaining a precise three-dimensional model of the atomic arrangement within a crystal.

High-quality single crystals are a prerequisite for successful SC-XRD analysis.

  • Strontium Hydroxide Octahydrate (Sr(OH)₂·8H₂O): Single crystals can be grown by dissolving strontium oxide (SrO) in water at an elevated temperature and allowing the solution to cool slowly. Another method involves the reaction of an aqueous solution of a soluble strontium salt, such as strontium nitrate (Sr(NO₃)₂), with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), leading to the precipitation of Sr(OH)₂·8H₂O crystals upon cooling[7][8].

  • Strontium Chloride Hexahydrate (SrCl₂·6H₂O): Single crystals are typically obtained by preparing a saturated aqueous solution of strontium chloride at an elevated temperature and allowing it to cool slowly to room temperature. The morphology and size of the crystals can be controlled by adjusting the cooling rate and stirring speed during crystallization[6][9][10].

  • Strontium Bromide Hydrates (SrBr₂·H₂O and SrBr₂·6H₂O): The hexahydrate is crystallized from an aqueous solution of strontium bromide. The monohydrate can be obtained by careful dehydration of the hexahydrate[4][11].

  • Strontium Iodide Hexahydrate (SrI₂·6H₂O): Single crystals are grown from aqueous solutions of strontium iodide[2][5].

  • Strontium Nitrate Tetrahydrate (Sr(NO₃)₂·4H₂O): Colorless single crystals are obtained by slow evaporation of a saturated aqueous solution of strontium nitrate[6].

The following table outlines a typical set of experimental parameters for SC-XRD data collection and structure refinement. Specific values may vary depending on the instrument and the crystal quality.

Table 4: Representative Experimental Details for Single-Crystal X-ray Diffraction of Strontium Hydrates

ParameterStrontium Hydroxide OctahydrateStrontium Chloride HexahydrateStrontium Nitrate Tetrahydrate
Diffractometer Bruker D8 QUESTBruker APEX-II CCD-
Radiation Source Mo Kα (λ = 0.71073 Å)Mo Kα (λ = 0.71073 Å)Cu Kα
Temperature 100(2) K296(2) KRoom Temperature
Data Collection Software APEX3APEX2-
Data Integration & Scaling SAINTSAINT-
Absorption Correction SADABSSADABS-
Structure Solution Intrinsic Phasing (SHELXT)Direct Methods (SHELXS-97)Patterson methods
Structure Refinement Full-matrix least-squares on F² (SHELXL)Full-matrix least-squares on F² (SHELXL-2014)-
Hydrogen Atoms Located in difference Fourier maps and refined isotropicallyPlaced in calculated positions and refined using a riding modelNot specified
Final R-indices (I > 2σ(I)) R1 = 0.0303R1 = 0.020-
wR2 (all data) ---
Goodness-of-fit on F² ---
Ref. [1][2][6]
Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a powerful technique for phase identification, purity assessment, and, in some cases, crystal structure determination of polycrystalline materials.

A small amount of the crystalline strontium hydrate is finely ground to a homogeneous powder to ensure random orientation of the crystallites. The powder is then typically mounted on a flat sample holder.

The powdered sample is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected at various angles (2θ). A typical PXRD experiment involves scanning a range of 2θ angles to obtain a diffraction pattern that is characteristic of the crystalline phases present in the sample.

The resulting powder diffraction pattern is a plot of diffraction intensity versus 2θ. The positions and intensities of the diffraction peaks are used to:

  • Phase Identification: Compare the experimental pattern with reference patterns from crystallographic databases (e.g., the Powder Diffraction File™ from the ICDD) to identify the crystalline phases.

  • Lattice Parameter Refinement: Precisely determine the unit cell parameters of a known phase.

  • Structure Solution and Rietveld Refinement: In favorable cases, the crystal structure can be solved and refined from high-quality powder diffraction data using methods like the Rietveld refinement.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the typical workflows for single-crystal and powder X-ray diffraction experiments.

Single_Crystal_XRD_Workflow cluster_synthesis Crystal Growth cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation Synthesis Synthesis of Strontium Hydrate Crystallization Single Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Screening Crystal Screening Mounting->Screening Data_Collection X-ray Diffraction Data Collection Screening->Data_Collection Integration Data Integration & Scaling Data_Collection->Integration Absorption Absorption Correction Integration->Absorption Space_Group Space Group Determination Absorption->Space_Group Structure_Solution Structure Solution Space_Group->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Model Validation Refinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF

Workflow for Single-Crystal X-ray Diffraction.

Powder_XRD_Workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_analysis Data Analysis cluster_results Results Grinding Grinding of Crystalline Material Mounting Sample Mounting Grinding->Mounting Data_Collection Powder X-ray Diffraction Data Collection Mounting->Data_Collection Phase_ID Phase Identification Data_Collection->Phase_ID Lattice_Refinement Lattice Parameter Refinement Phase_ID->Lattice_Refinement Rietveld Rietveld Refinement (optional) Lattice_Refinement->Rietveld Report Analysis Report Rietveld->Report

Workflow for Powder X-ray Diffraction.

References

A Comprehensive Technical Guide to the Aqueous Solubility of Strontium Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of strontium hydroxide (Sr(OH)₂) in water, a crucial parameter for various scientific and industrial applications, including the synthesis of other strontium compounds and the refining of beet sugar.[1] Strontium hydroxide is classified as a strong base, although its solubility in water is limited.[2][3] The dissolution of strontium hydroxide in water is an endothermic process, meaning its solubility increases with rising temperatures.[4][5]

Solubility Data of Strontium Hydroxide in Water

The solubility of strontium hydroxide exhibits a significant positive correlation with temperature. The data presented below has been compiled from various sources to provide a comprehensive overview. Strontium hydroxide can exist in anhydrous (Sr(OH)₂), monohydrate, and octahydrate (Sr(OH)₂ · 8H₂O) forms.[2] The octahydrate form is generally more soluble than the anhydrous form.[6]

Solubility at Various Temperatures

The following table summarizes the solubility of strontium hydroxide in water at different temperatures, expressed in grams of solute per 100 mL of water.

Temperature (°C)Solubility ( g/100 mL H₂O)
00.91[1]
101.25[1]
201.77[1]
302.64[1]
403.95[1]
608.42[1]
8020.2[1]
9044.5[1]
10091.2[1]
Molar Solubility and Thermodynamic Parameters

Thermodynamic studies reveal that the dissolution of strontium hydroxide is an endothermic reaction.[4] The molar solubility, solubility product constant (Ksp), and Gibbs free energy (ΔG°) provide further insight into the dissolution process.

ParameterValue at 20°CValue at 70°C
Molar Solubility (s)4.28 x 10⁻² mol L⁻¹[4][7]4.45 x 10⁻² mol L⁻¹[4]
Ksp3.13 x 10⁻⁴ mol³ L⁻³[4][7]3.55 x 10⁻⁴ mol³ L⁻³[4]
ΔG°+19.70 kJ mol⁻¹[4][7]+22.80 kJ mol⁻¹[4]
ΔH°2.90 kJ mol⁻¹[7]-
ΔS°-60.80 J mol⁻¹ K⁻¹[7]-

Experimental Protocol for Solubility Determination

The solubility of strontium hydroxide is typically determined through acid-base titration of a saturated solution.[4][8] This method allows for a precise quantification of the hydroxide ion concentration at equilibrium.

Materials and Equipment
  • Strontium hydroxide (solid)

  • Deionized water

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Phenolphthalein indicator or a pH meter

  • Erlenmeyer flasks

  • Buret

  • Pipettes

  • Magnetic stirrer and stir bar

  • Thermostatic water bath

  • Filtration apparatus (e.g., filter paper and funnel)

Procedure
  • Preparation of Saturated Solution: Add an excess amount of solid strontium hydroxide to a known volume of deionized water in a stoppered flask. The presence of undissolved solid is necessary to ensure the solution is saturated.[9]

  • Equilibration: Place the flask in a thermostatic water bath set to the desired temperature. Stir the mixture continuously to facilitate the dissolution process and allow the system to reach equilibrium. This may take a significant amount of time.

  • Filtration: Once equilibrium is reached, carefully filter the solution to remove any undissolved strontium hydroxide.[9] It is crucial to only titrate the dissolved portion to obtain an accurate measurement of solubility.[9]

  • Titration:

    • Accurately pipette a known volume of the clear, saturated strontium hydroxide solution into an Erlenmeyer flask.

    • Add a few drops of phenolphthalein indicator. The solution will turn pink due to the alkaline nature of the strontium hydroxide solution.

    • Titrate the solution with a standardized solution of HCl from a buret until the pink color of the indicator disappears, signaling the equivalence point.[8] Alternatively, a pH meter can be used to monitor the pH change and determine the equivalence point.

  • Data Analysis:

    • The dissolution of strontium hydroxide in water follows the equilibrium: Sr(OH)₂(s) ⇌ Sr²⁺(aq) + 2OH⁻(aq)

    • From the volume of HCl used and its concentration, calculate the moles of H⁺ ions required to neutralize the OH⁻ ions.

    • Determine the concentration of OH⁻ ions in the saturated solution.

    • Based on the stoichiometry of the dissolution reaction, the molar solubility (s) of Sr(OH)₂ is half the concentration of the hydroxide ions.

    • The solubility product (Ksp) can then be calculated using the formula: Ksp = [Sr²⁺][OH⁻]² = (s)(2s)².

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of strontium hydroxide.

experimental_workflow cluster_prep Solution Preparation cluster_separation Separation cluster_analysis Analysis cluster_calc Calculation prep Prepare Saturated Solution (Excess Sr(OH)₂ in H₂O) equil Equilibrate at Constant Temperature prep->equil filt Filter to Remove Undissolved Solid equil->filt titr Titrate Known Volume with Standardized HCl filt->titr equiv Determine Equivalence Point titr->equiv calc Calculate Molar Solubility and Ksp equiv->calc

Caption: Experimental workflow for solubility determination.

References

Characterization of Novel Strontium Hydrate Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of novel strontium hydrate compounds. It is designed to furnish researchers, scientists, and drug development professionals with detailed methodologies and comparative data on the synthesis, structure, and physicochemical properties of these emerging materials. The information presented is collated from recent scientific literature, emphasizing clarity and ease of comparison to facilitate further research and development.

Introduction to Strontium Hydrate Compounds

Strontium-containing compounds are of significant interest in various scientific fields, including materials science and medicine, owing to their unique chemical properties. In particular, strontium's similarity to calcium allows for its incorporation into biological systems, with applications in treating osteoporosis and other bone-related conditions. The hydrated forms of strontium salts are crucial as they often represent the stable crystalline phases under ambient conditions and serve as precursors for the synthesis of anhydrous materials with specific functionalities. The degree of hydration and the coordination of water molecules within the crystal lattice play a pivotal role in determining the compound's stability, solubility, and overall reactivity. This guide focuses on the initial characterization of recently reported strontium hydrate compounds, providing a foundational understanding for their potential applications.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis and characterization of novel compounds. This section outlines the methodologies for the preparation and analysis of various strontium hydrate compounds, as extracted from the scientific literature.

Synthesis of Strontium Carboxylate Hydrates

A versatile method for the synthesis of strontium carboxylate hydrates involves the reaction of strontium hydroxide or strontium carbonate with the corresponding carboxylic acid in an aqueous medium.[1][2][3]

2.1.1. Room Temperature Synthesis of Strontium Glutamate Hexahydrate

A straightforward aqueous precipitation method can be employed for the synthesis of strontium glutamate hexahydrate.

  • Procedure:

    • Dissolve L-glutamic acid in deionized water.

    • Slowly add a stoichiometric amount of strontium hydroxide octahydrate to the solution while stirring.

    • Continue stirring at room temperature until the strontium hydroxide has completely reacted and a clear solution is obtained.

    • Allow the solution to stand undisturbed for slow evaporation.

    • Collect the resulting crystals by filtration, wash with cold deionized water, and air-dry.[1][2]

2.1.2. Hydrothermal Synthesis of Strontium Carboxylates

For less soluble carboxylic acids or to obtain larger, well-defined crystals, hydrothermal synthesis is a preferred method.[1][2]

  • Procedure:

    • Combine the carboxylic acid and strontium hydroxide octahydrate in a molar ratio of 1:1.2 in a Teflon-lined autoclave vessel.[1][2]

    • Add a sufficient amount of deionized water to form a slurry.

    • Seal the autoclave and heat to a temperature between 120-140 °C for a duration of 15 minutes to several hours.[1][2]

    • Allow the vessel to cool slowly to room temperature.

    • Collect the crystalline product by filtration, wash with deionized water, and dry in air.

2.1.3. Gel Diffusion Synthesis of Strontium Tartrate Pentahydrate

The gel diffusion technique is suitable for growing single crystals of sparingly soluble salts like strontium tartrate.

  • Procedure:

    • Prepare a silica gel by mixing sodium metasilicate solution with an aqueous solution of tartaric acid.

    • Allow the gel to set in a test tube.

    • Once the gel is set, carefully pour an aqueous solution of strontium chloride over the gel.

    • Allow the setup to stand at ambient temperature for several days to weeks.

    • Crystals of strontium tartrate pentahydrate will grow within the gel matrix via slow diffusion of the reactants.

Characterization Techniques

2.2.1. X-ray Diffraction (XRD)

Single-crystal or powder X-ray diffraction is used to determine the crystal structure, including the unit cell parameters and space group, of the synthesized compounds. Data is typically collected using a diffractometer with Cu Kα or synchrotron radiation.[1][2][4]

2.2.2. Thermogravimetric Analysis (TGA)

TGA is employed to study the thermal stability and decomposition behavior of the strontium hydrate compounds.

  • Typical TGA Protocol:

    • Place a small amount of the sample (typically 5-10 mg) in an alumina or platinum crucible.

    • Heat the sample from room temperature to a desired final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 or 20 °C/min).[5][6]

    • Conduct the analysis under a controlled atmosphere, such as nitrogen or air, with a constant flow rate.[6]

    • Record the mass loss as a function of temperature. The resulting TGA curve provides information on dehydration and decomposition steps.

2.2.3. Vibrational Spectroscopy (FTIR and Raman)

Fourier-transform infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in the compounds and to probe the coordination environment of the water molecules and the carboxylate ligands.

  • FTIR Spectroscopy: Spectra are typically recorded on a spectrometer using KBr pellets or an ATR (Attenuated Total Reflectance) accessory in the range of 4000-400 cm⁻¹.[4]

  • Raman Spectroscopy: Spectra are obtained using a Raman spectrometer with a specific laser excitation wavelength (e.g., 1064 nm).[4]

Data Presentation

The following tables summarize the quantitative data for a selection of novel strontium hydrate compounds.

Crystallographic Data
Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference(s)
Strontium D-glutamate hexahydrateSr(C₅H₇NO₄)·6H₂OOrthorhombicP2₁2₁2₁7.3519(2)8.7616(2)20.2627(5)90[1][2]
Strontium di-(hydrogen L-glutamate) pentahydrateSr(C₅H₈NO₄)₂·5H₂OMonoclinicP2₁8.7243(1)7.2635(1)14.6840(2)100.5414(7)[1][2]
Strontium Oxalate MonohydrateSrC₂O₄·H₂OTriclinicP-1----[4]
Strontium Oxalate DihydrateSrC₂O₄·2H₂OTetragonalI4/m----[4]
Strontium Tartrate TrihydrateSrC₄H₄O₆·3H₂OMonoclinicP2₁----[7]
Strontium Pimelate Monohydrate[Sr(μ₆-C₇H₁₀O₄)(H₂O)]n------[8][9]
Strontium Nitride IodideSr₂NIRhombohedralR-3m4.0103(1)4.0103(1)23.1138(2)90[10]
Thermal Decomposition Data
Compound NameDehydration Step(s) (°C)Decomposition Step(s) (°C)Final ResidueReference(s)
Strontium Oxalate Hydrate~127-200 (loss of ~1 H₂O)400-600 (SrC₂O₄ → SrCO₃)SrO (above ~900 °C)[5]
Strontium Aluminate Hydrates~215 (dehydration of Sr-Al-H phases)-Strontium Aluminate phases[11]

Note: The exact temperature ranges can vary depending on the experimental conditions such as heating rate and atmosphere.

Spectroscopic Data (Key Vibrational Bands in cm⁻¹)
Compound NameO-H Stretching (H₂O)C=O Stretching (Carboxylate)C-C StretchingSr-O VibrationsReference(s)
Strontium Oxalate Monohydrate~3400-3000 (broad)~1640 (asymmetric), ~1320 (symmetric)~890< 400[4][12][13]
Strontium Oxalate Dihydrate~3450 (broad)~1620 (asymmetric), ~1320 (symmetric)~890< 400[4][12][13]
Strontium Tartrate Trihydrate~3400-3200~1600 (asymmetric), ~1400 (symmetric)~1100-1000< 400[7]
Strontium Pimelate Monohydrate~3400-3200~1540 (asymmetric), ~1420 (symmetric)-< 400[8][9]

Note: Peak positions are approximate and can be influenced by the crystal structure and hydrogen bonding.

Mandatory Visualizations

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the synthesis and characterization of novel strontium hydrate compounds.

Synthesis_Workflow cluster_synthesis Synthesis Reactants Strontium Salt (e.g., Sr(OH)2) + Ligand (e.g., Carboxylic Acid) Reaction Reaction (Room Temp. or Hydrothermal) Reactants->Reaction Solvent Solvent (e.g., Water) Solvent->Reaction Crystallization Crystallization (Slow Evaporation or Cooling) Reaction->Crystallization Isolation Isolation (Filtration) Crystallization->Isolation Product Crystalline Strontium Hydrate Compound Isolation->Product

Caption: General workflow for the synthesis of strontium hydrate compounds.

Characterization_Workflow cluster_characterization Characterization Sample Synthesized Strontium Hydrate Compound XRD X-ray Diffraction (XRD) Sample->XRD TGA Thermogravimetric Analysis (TGA) Sample->TGA Spectroscopy Vibrational Spectroscopy (FTIR, Raman) Sample->Spectroscopy Structure Crystal Structure (Unit Cell, Space Group) XRD->Structure Thermal Thermal Stability & Decomposition Profile TGA->Thermal Functional Functional Groups & Coordination Environment Spectroscopy->Functional

Caption: Workflow for the physicochemical characterization of strontium hydrates.

Logical Relationships

The following diagram illustrates the relationship between the synthesis conditions and the resulting properties of the strontium hydrate compounds.

Logical_Relationship cluster_factors Controlling Factors cluster_properties Resulting Properties Reactants Reactant Stoichiometry & Concentration Crystal Crystal Structure & Morphology Reactants->Crystal Hydration Degree of Hydration Reactants->Hydration Temperature Temperature (Room Temp. vs. Hydrothermal) Temperature->Crystal Stability Thermal Stability Temperature->Stability Solvent Solvent System Solvent->Crystal Solubility Solubility Solvent->Solubility

Caption: Factors influencing the properties of strontium hydrate compounds.

Conclusion

The initial characterization of novel strontium hydrate compounds reveals a rich diversity in their crystal structures and physicochemical properties, which are highly dependent on the nature of the counter-ion and the synthesis conditions. This guide provides a foundational framework for researchers by summarizing key experimental protocols and comparative data. The systematic presentation of crystallographic, thermal, and spectroscopic information is intended to aid in the rational design and synthesis of new strontium-based materials with tailored properties for applications in pharmaceuticals, materials science, and beyond. Further detailed investigations into the solubility, bioavailability, and specific functional properties of these novel compounds are warranted to fully realize their potential.

References

An In-depth Technical Guide to the Phase Transitions of Strontium Chloride Hydrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transitions associated with strontium chloride hydrates. Strontium chloride is a salt capable of forming several hydrate compounds, each with distinct physical and chemical properties. The transitions between these hydrated states are of significant interest in various fields, including thermal energy storage and pharmaceutical drug development, where understanding hydration and dehydration processes is critical. This document details the thermodynamic properties, crystal structures, and experimental protocols for characterizing these phase transitions.

Physicochemical Properties of Strontium Chloride Hydrates

Strontium chloride can exist in an anhydrous form (SrCl₂) and as several hydrates, most notably the hexahydrate (SrCl₂·6H₂O), dihydrate (SrCl₂·2H₂O), and monohydrate (SrCl₂·H₂O). The transitions between these forms are reversible and involve the absorption or release of water molecules, accompanied by significant energy changes.

Molar Mass and Density

The fundamental properties of each hydrate state are summarized in the table below. The density of the monohydrate has been interpolated from available data.[1]

Hydrate FormMolar Mass ( g/mol )Mass % (Normalized to Hexahydrate)Density (g/cm³)
SrCl₂·6H₂O266.62100%1.93
SrCl₂·2H₂O194.672.9%2.67
SrCl₂·H₂O176.566.2%2.86
SrCl₂ (Anhydrous)158.5359.4%3.052

Table 1: Molar Mass and Density of Strontium Chloride Hydrates.[1][2]

Crystallographic Data

The crystal structure of strontium chloride changes significantly with its hydration state. These structural transformations are the basis for the observed phase transitions. The anhydrous form adopts a cubic fluorite structure, while the hydrates exhibit lower symmetry.[1][3][4]

Hydration StateCrystal Systema (Å)b (Å)c (Å)α (°)β (°)γ (°)Unit Cell Volume (ų)
SrCl₂Cubic6.9796.9796.979909090339.9
SrCl₂·H₂OOrthorhombic10.884.1628.864909090401.4
SrCl₂·2H₂OMonoclinic11.716.396.6790105.790480.4
SrCl₂·6H₂OTrigonal7.9587.9584.1249090120226.1

Table 2: Unit Cell Parameters of Strontium Chloride Hydrates.[1]

Thermodynamics of Phase Transitions

The hydration and dehydration of strontium chloride are associated with significant enthalpy changes, making it a material of interest for thermal energy storage. The energy densities for these transitions have been determined both experimentally and theoretically.

Hydrate Transition (Dehydration)Measured Energy Density (J/g)Theoretical Energy Density (J/g)Theoretical Energy Density (kWh/m³)Molar Enthalpy (kJ/mol)
Hexahydrate to Dihydrate (6 → 2)600.380443853.7
Dihydrate to Monohydrate (2 → 1)296.622112058.9
Monohydrate to Anhydrous (1 → 0)N/A27014772.0

Table 3: Dehydration Energy Densities and Enthalpies.[1]

Hydrate Transition (Hydration)Measured Energy Density (J/g)Theoretical Energy Density (J/g)Theoretical Energy Density (kWh/m³)Molar Enthalpy (kJ/mol)
Anhydrous to Monohydrate (0 → 1)N/A-270-147-72.0
Monohydrate to Dihydrate (1 → 2)-260.7-221-120-58.9
Dihydrate to Hexahydrate (2 → 6)-584.5-804-438-53.7

Table 4: Hydration Energy Densities and Enthalpies (Negative values denote exothermic reactions).[1]

Phase Transition Pathways

The dehydration of strontium chloride hexahydrate is a stepwise process, proceeding through lower hydrates before reaching the anhydrous state. The hydration process follows the reverse pathway.

G cluster_legend Legend SrCl2_6H2O SrCl₂·6H₂O (Hexahydrate) SrCl2_2H2O SrCl₂·2H₂O (Dihydrate) SrCl2_6H2O->SrCl2_2H2O +4H₂O SrCl2_2H2O->SrCl2_6H2O -4H₂O SrCl2_H2O SrCl₂·H₂O (Monohydrate) SrCl2_2H2O->SrCl2_H2O +H₂O SrCl2_H2O->SrCl2_2H2O -H₂O SrCl2 SrCl₂ (Anhydrous) SrCl2_H2O->SrCl2 +H₂O SrCl2->SrCl2_H2O -H₂O Dehydration Dehydration Hydration Hydration

Figure 1: Dehydration and Hydration Pathways of Strontium Chloride.

Experimental Protocols

The characterization of phase transitions in strontium chloride hydrates relies on several key analytical techniques.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the temperature and enthalpy of phase transitions and to quantify the water loss during dehydration.

Methodology:

  • Sample Preparation: A small amount of the hydrated strontium chloride sample (typically 5-10 mg) is accurately weighed and placed in an aluminum or platinum crucible.

  • Instrumentation: A simultaneous TGA/DSC instrument is used.

  • Experimental Conditions:

    • The sample is heated from ambient temperature (e.g., 25°C) to a final temperature sufficient for complete dehydration (e.g., 350°C).[5]

    • A constant heating rate, typically 10°C/min, is applied.

    • The experiment is conducted under an inert atmosphere, such as a continuous flow of dry nitrogen (e.g., 50 mL/min), to prevent side reactions.

  • Data Analysis:

    • The TGA curve plots the percentage of mass loss versus temperature, from which the stoichiometry of the dehydration steps can be determined.

    • The DSC curve shows endothermic or exothermic peaks corresponding to the phase transitions. The area under these peaks is integrated to calculate the enthalpy of transition.

In-situ X-ray Diffraction (XRD)

Objective: To identify the crystal structures of the different hydrate phases and to monitor the structural changes in real-time as a function of temperature and humidity.

Methodology:

  • Sample Preparation: A thin layer of the strontium chloride hydrate powder is placed on a sample holder within an environmentally controlled chamber.

  • Instrumentation: An X-ray diffractometer equipped with an in-situ reaction chamber is used. A common setup utilizes a Cu Kα radiation source.

  • Experimental Conditions:

    • For dehydration studies, the sample is heated in the chamber under a controlled flow of dry gas (e.g., nitrogen). XRD patterns are collected at regular time or temperature intervals (e.g., every 18 minutes).[1]

    • For hydration studies, the anhydrous or a lower hydrate form is exposed to a controlled humidity and temperature, and XRD patterns are collected over time.

  • Data Analysis:

    • The collected XRD patterns are compared with reference patterns from crystallographic databases (e.g., JCPDS) to identify the phases present at each stage.

    • Quantitative phase analysis, often using Rietveld refinement, can be performed to determine the relative amounts of each hydrate phase as the transition progresses.

Experimental Workflow

The characterization of strontium chloride hydrate phase transitions typically follows a systematic workflow.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation cluster_results Results start Start with SrCl₂ Hydrate prepare Prepare sample for analysis (e.g., pelletizing, grinding) start->prepare tga_dsc TGA/DSC Analysis prepare->tga_dsc xrd In-situ XRD Analysis prepare->xrd microscopy Optical/Electron Microscopy prepare->microscopy tga_data Determine transition temperatures and water content tga_dsc->tga_data dsc_data Calculate enthalpy of transitions tga_dsc->dsc_data xrd_data Identify crystal structures and monitor phase evolution xrd->xrd_data micro_data Observe morphological changes microscopy->micro_data thermo Thermodynamic Properties tga_data->thermo dsc_data->thermo kinetic Transition Kinetics xrd_data->kinetic structural Structural Mechanisms xrd_data->structural micro_data->structural

Figure 2: Experimental workflow for characterizing SrCl₂ hydrate phase transitions.

Conclusion

The phase transitions of strontium chloride hydrates are well-defined processes that can be thoroughly characterized using standard thermal analysis and diffraction techniques. The data presented in this guide provide a solid foundation for researchers and professionals working with this compound. Understanding the thermodynamics and kinetics of these transitions is crucial for applications ranging from advanced materials to pharmaceutical sciences. The detailed experimental protocols outlined herein offer a starting point for the precise and reproducible characterization of these phenomena.

References

An In-depth Technical Guide to the Thermodynamic Properties of Strontium Bromide Hexahydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of strontium bromide hexahydrate (SrBr₂·6H₂O). The information is compiled for professionals in research and development who require precise data on this compound for applications ranging from chemical synthesis to its significant use in thermochemical energy storage.

Core Thermodynamic Properties

Strontium bromide hexahydrate is a crystalline solid that is notable for its reversible hydration and dehydration processes. These transitions are central to its thermodynamic profile and are of significant interest for thermal energy storage applications. The fundamental thermodynamic values for the solid-state compound at standard conditions (298.15 K and 1 bar) are detailed below.

Table 1: Standard Thermodynamic Properties of Strontium Bromide Hexahydrate (SrBr₂·6H₂O)

Property Symbol Value Units
Standard Enthalpy of Formation ΔHf° -2531.32[1] kJ/mol
Standard Molar Entropy 405.848[1] J/(mol·K)

| Standard Gibbs Free Energy of Formation | ΔGf° | -2174.4248[1] | kJ/mol |

Physicochemical Properties

The physical characteristics of strontium bromide and its hexahydrate form are essential for handling and for the design of experimental systems.

Table 2: Physicochemical Properties of Strontium Bromide and its Hexahydrate

Property Anhydrous (SrBr₂) Hexahydrate (SrBr₂·6H₂O)
Molar Mass 247.43 g/mol [2] 355.53 g/mol [2]
Appearance White crystalline powder[2] Colorless hygroscopic crystals[1]
Density 4.216 g/cm³[2] 2.386 g/cm³[2]
Melting Point 643 °C[2] 89 °C (with decomposition)[3]
Solubility in Water 107 g/100 mL[2] Highly soluble

| Solubility in Other Solvents | Soluble in ethanol, insoluble in diethyl ether[2] | Soluble in ethanol |

Dehydration and Hydration Thermodynamics

The most extensively studied thermodynamic aspect of strontium bromide hexahydrate is its dehydration to lower hydrates and the anhydrous form. The primary transition of interest is the reversible reaction between the hexahydrate and the monohydrate, which is central to its use in thermochemical heat storage.

SrBr₂·6H₂O(s) ⇌ SrBr₂·H₂O(s) + 5H₂O(g)

This reaction involves the absorption of heat during dehydration (charging) and the release of heat during hydration (discharging). The transition from the hexahydrate to the dihydrate begins at approximately 89 °C, with the anhydrous form being obtained at 180 °C.[2]

Table 3: Thermodynamic Data for the Dehydration/Hydration Reaction of Strontium Bromide Hydrates

Parameter Value Conditions/Notes
Reaction Enthalpy (ΔHR°) 71.98 kJ/mol[3] For the reaction SrBr₂·H₂O + 5H₂O ⇌ SrBr₂·6H₂O. Based on NBS Tables.[3]
72.8 kJ/mol[3] From a database on salt hydrate pairs.[3]
61 kJ/mol[4] Result from a Van 't Hoff fit of measured values.[4]
Reaction Entropy (ΔSR°) 143.93 J/(mol·K)[3] For the reaction SrBr₂·H₂O + 5H₂O ⇌ SrBr₂·6H₂O. Based on NBS Tables.[3]
152 J/(mol·K)[3] From a database on salt hydrate pairs.[3]
154 J/(mol·K)[4] Result from a Van 't Hoff fit of measured values.[4]

| Energy Storage Density | ~798 kJ/kg[5] | Effective energy density for the hexahydrate-monohydrate transition.[5] |

Experimental Protocols

The characterization of the thermodynamic properties of strontium bromide hexahydrate primarily relies on thermal analysis techniques.

A. Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is employed to study the dehydration and hydration processes by monitoring the mass change of a sample as a function of temperature and atmosphere.

  • Sample Preparation: Strontium bromide hexahydrate crystals are sometimes dried to the monohydrate form before analysis. This is achieved by heating the hexahydrate in a circulating air oven at 70 °C for several hours until the mass loss corresponds to the removal of five water molecules.[3]

  • Methodology:

    • A small sample (typically around 15 mg) is placed in the TGA instrument.[3]

    • The sample is subjected to a controlled temperature program, for instance, a linear heating and cooling rate of 0.5 K/min.[3]

    • A controlled atmosphere is maintained, which can be a dry inert gas (e.g., nitrogen) or a gas with a specific water vapor partial pressure to study the hydration/dehydration equilibrium.[3][4]

    • The mass of the sample is continuously recorded. The resulting data reveals the temperatures at which dehydration and hydration occur, the stoichiometry of the hydrates, and the kinetics of the reactions.[3]

B. Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with the phase transitions and chemical reactions, such as the enthalpy of dehydration.

  • Sample Preparation: Samples are ground and sieved to obtain a uniform particle size fraction (e.g., 50–164 μm). The powder is then fully hydrated in a desiccator.[5]

  • Methodology:

    • A small mass of the hydrated sample (e.g., ~6 mg) is loaded into an aluminum pan.[5]

    • The sample is placed in the DSC cell alongside an empty reference pan.

    • The instrument is purged with a dry nitrogen atmosphere at a constant flow rate (e.g., 1.4 L/h).[5]

    • A temperature program is executed, for example, cooling to -15 °C for equilibration, followed by a controlled heating step (e.g., 1 K/min) up to a temperature sufficient to induce dehydration (e.g., 80 °C).[5]

    • The differential heat flow between the sample and the reference is measured, allowing for the determination of transition temperatures and reaction enthalpies.

Visualizations

Experimental Workflow for Thermogravimetric Analysis (TGA)

The following diagram illustrates the typical workflow for analyzing the dehydration and hydration of strontium bromide hexahydrate using TGA.

TGA_Workflow start Start with SrBr₂·6H₂O Crystals dry Dry at 70°C in Air Oven to obtain SrBr₂·H₂O start->dry Optional Pre-treatment weigh Weigh ~15 mg of Sample start->weigh dry->weigh load Load Sample into TGA weigh->load purge Purge with N₂ or Controlled Humidity Gas load->purge program Set Temperature Program (e.g., ±0.5 K/min) purge->program run Execute Dehydration-Hydration Cycle program->run record Record Mass vs. Temperature run->record plot Plot TGA Curve (Mass % vs. Temp) record->plot analyze Determine Transition Temps, Stoichiometry, and Kinetics plot->analyze

Caption: Workflow for TGA of Strontium Bromide Hydrate.

References

Unveiling Novel Strontium Aluminate Hydrate Phases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of newly discovered strontium aluminate hydrate phases, with a primary focus on the hydrogarnet Sr3Al2(OH)12. It offers a comprehensive overview of their synthesis, structure, and thermal properties, presenting quantitative data in accessible formats and detailing experimental protocols for key characterization techniques.

Introduction to Strontium Aluminate Hydrates

Strontium aluminate compounds are of significant interest for a range of applications, including phosphorescent materials and specialized cements. While anhydrous phases are well-documented, the hydrated forms are crucial for understanding the hydration mechanisms of strontium-based cements and for the targeted synthesis of novel materials with unique properties. Recent research has led to the isolation and characterization of new strontium aluminate hydrate phases, offering new avenues for materials science and development.

This guide focuses on two key identified phases:

  • Tristrontium Dialuminate Dodecahydroxide (Strontium Hydrogarnet): Sr3Al2(OH)12

  • Strontium Aluminate Heptahydrate: SrAl2O4·7H2O (SrAH7)

Quantitative Data on New Strontium Aluminate Hydrate Phases

The following tables summarize the key quantitative data for the newly characterized strontium aluminate hydrate phases.

Table 1: Crystallographic Data for Sr3Al2(OH)12

ParameterValueReference
Crystal SystemCubic[1]
Space GroupIa3d[1]
Lattice Parameter (a)13.0319(1) Å[1]
Volume (V)2213.1(2) ų[1]
Formula Units (Z)8[1]
Calculated Density (Dx)3.128 g/cm³[1]

Table 2: Atomic Coordinates for Sr3Al2(OH)12

AtomWyckoff PositionxyzOccupancy
Sr24c0.12500.251
Al16a0001
O96h0.0381(2)0.0469(2)0.6517(2)1
D96h0.0163(3)0.1018(3)0.7027(3)0.9

Data obtained from Rietveld refinement of neutron powder diffraction data of Sr3Al2(O4D4)3.[1]

Table 3: Thermal Decomposition of Strontium Aluminate Hydrates

PhaseDecomposition StepsTemperature RangeProductsReference
Sr3Al2(OH)12Multi-step dehydrationStarts around 300 °CSr-Al oxides (e.g., SrAl2O4, SrO)[2]
SrAl2O4·7H2OFormation observed after 7 days of hydration of strontium aluminate cement--[3][4]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of new strontium aluminate hydrate phases are crucial for reproducible research.

Synthesis of Sr3Al2(OH)12

Method 1: Wet Milling [2]

  • Reactants: Stoichiometric amounts of Sr(OH)2·8H2O and γ-Al2O3 are used.

  • Milling: The reactants are placed in a planetary ball mill with water as the milling medium.

  • Duration: Milling is carried out for approximately 1 hour at room temperature.

  • Product Formation: Nanocrystalline Sr3Al2(OH)12 powder is formed through a dissolution-precipitation mechanism.

  • Post-Processing: The resulting powder is collected and dried.

Method 2: Precipitation from Solution [5]

  • Precursors: An aqueous solution containing strontium and aluminum ions in the desired stoichiometric ratio is prepared.

  • Precipitation: The pH of the solution is adjusted to induce the precipitation of Sr3Al2(OH)12 near room temperature under normal pressure.

  • Aging: The precipitate is aged in the mother liquor to improve crystallinity.

  • Separation and Drying: The solid product is separated by filtration, washed, and dried at a low temperature.

Method 3: Hydrothermal Synthesis

  • Reactants: A mixture of a strontium source (e.g., Sr(OH)2) and an aluminum source (e.g., Al(OH)3 or γ-Al2O3) in an aqueous medium.

  • Autoclave Treatment: The mixture is sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 150-200 °C) for a defined period.

  • Crystallization: Under hydrothermal conditions, Sr3Al2(OH)12 crystallizes directly.

  • Cooling and Collection: The autoclave is cooled, and the crystalline product is collected, washed, and dried.

Characterization Techniques

X-Ray Diffraction (XRD)

  • Purpose: To identify the crystalline phases and determine their crystal structure.

  • Procedure: A powdered sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ).

  • Analysis: The positions and intensities of the diffraction peaks are used to identify the phases present by comparison with standard diffraction databases. For detailed structural information, Rietveld refinement of the powder diffraction data is performed.

Neutron Powder Diffraction

  • Purpose: To precisely determine the crystal structure, especially the positions of light atoms like hydrogen (or deuterium).

  • Procedure: A deuterated sample is typically used to reduce incoherent scattering from hydrogen. The sample is irradiated with a neutron beam, and the diffraction pattern is collected.

  • Analysis: Rietveld refinement is employed to refine the crystal structure parameters, including atomic coordinates and site occupancies, from the neutron diffraction data.[1]

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

  • Purpose: To study the thermal stability and decomposition behavior of the hydrate phases.

  • Procedure: A small amount of the sample is heated at a constant rate in a controlled atmosphere (e.g., air or inert gas). The change in mass (TGA) and the heat flow (DSC) are recorded as a function of temperature.

  • Analysis: The TGA curve reveals the temperature ranges of dehydration and the stoichiometry of the water loss. The DSC curve indicates whether the decomposition processes are endothermic or exothermic.

Visualizations of Key Processes

Experimental Workflow for Hydrothermal Synthesis of Sr3Al2(OH)12

G cluster_prep Reactant Preparation cluster_synthesis Hydrothermal Synthesis cluster_post Product Processing sr_source Sr(OH)2 mixing Mixing sr_source->mixing al_source γ-Al2O3 al_source->mixing water H2O water->mixing autoclave Sealing in Autoclave mixing->autoclave heating Heating (150-200 °C) autoclave->heating cooling Cooling heating->cooling filtration Filtration & Washing cooling->filtration drying Drying filtration->drying product Sr3Al2(OH)12 Powder drying->product

Caption: Hydrothermal synthesis workflow for Sr3Al2(OH)12.

Logical Relationship Diagram for Rietveld Refinement

G cluster_input Input Data cluster_refinement Refinement Cycle cluster_output Output & Validation exp_data Experimental Diffraction Data (XRD or Neutron) compare Compare Calculated and Experimental Patterns exp_data->compare initial_model Initial Structural Model (Space Group, Atomic Positions) calc_pattern Calculate Diffraction Pattern from Model initial_model->calc_pattern calc_pattern->compare least_squares Least-Squares Minimization of Difference compare->least_squares refine_params Refine Structural Parameters (Lattice, Atomic Coords, etc.) least_squares->refine_params convergence Check for Convergence refine_params->convergence convergence->calc_pattern No final_model Final Crystal Structure convergence->final_model Yes failed Refinement Failed convergence->failed

Caption: Iterative workflow of the Rietveld refinement method.

References

Methodological & Application

Application Notes and Protocols for CO2 Capture from Air Using Strontium Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct air capture (DAC) of carbon dioxide (CO2) is a critical technology for mitigating climate change. Among the various approaches, the use of solid sorbents based on alkaline hydroxides presents a promising avenue due to their strong affinity for CO2. Strontium hydroxide, Sr(OH)₂, is a strong base that can effectively capture CO2 from the ambient air through a chemical absorption process, forming stable strontium carbonate (SrCO₃). This document provides detailed application notes and experimental protocols for utilizing strontium hydroxide-based sorbents for CO2 capture, including sorbent preparation, experimental setups, and regeneration methods.

Principle of CO2 Capture

The primary mechanism of CO2 capture using strontium hydroxide is a gas-solid carbonation reaction:

Sr(OH)₂(s) + CO₂(g) → SrCO₃(s) + H₂O(g)

This reaction is spontaneous and exothermic. The efficiency of this process is influenced by factors such as temperature, pressure, CO2 concentration, and the specific surface area of the sorbent. To enhance the capture capacity and kinetics, strontium hydroxide can be supported on high-surface-area materials like montmorillonite clay.

Data Presentation

Table 1: CO2 Adsorption Capacity of Strontium-Based Sorbents
Sorbent MaterialTemperature (°C)Pressure (bar)CO2 ConcentrationAdsorption Capacity (mg CO₂/g sorbent)Adsorption Capacity (wt%)Reference
Strontium Hydroxide-Modified Montmorillonite259Not Specified102.2110.22[1]
Strontium Oxide (SrO)>1000Not SpecifiedNot SpecifiedNot Specified~9.4[2]

Experimental Protocols

Protocol 1: Synthesis of Strontium Hydroxide-Modified Montmorillonite

This protocol describes the preparation of a strontium hydroxide-functionalized montmorillonite (MMT) clay sorbent for enhanced CO2 capture. The method involves a cation exchange process to introduce strontium ions into the clay structure.

Materials:

  • Montmorillonite (MMT) powder

  • Strontium chloride (SrCl₂) or Strontium nitrate (Sr(NO₃)₂)

  • Distilled water

  • Silver nitrate (AgNO₃) solution (for testing)

  • Centrifuge

  • Mechanical stirrer

  • Drying oven

Procedure:

  • Dispersion of MMT: Disperse a known amount of MMT powder in distilled water (e.g., 2 g of MMT in 38 mL of distilled water) in a beaker.

  • Stirring: Mechanically stir the MMT suspension at room temperature for 5 to 24 hours to ensure complete dispersion and hydration of the clay platelets.[3]

  • Preparation of Strontium Solution: Prepare a solution of strontium chloride or strontium nitrate in distilled water. The concentration can be varied, for example, to achieve a desired cation exchange capacity (CEC) ratio.[3]

  • Cation Exchange: Slowly add the strontium salt solution dropwise to the MMT suspension while continuously stirring. Continue stirring the mixture for 4 to 24 hours at a controlled temperature (e.g., 70°C) to facilitate the ion exchange between the cations in the MMT (typically Na⁺ or Ca²⁺) and Sr²⁺ ions.[3]

  • Separation: Collect the strontium-modified MMT (Sr-MMT) by centrifugation (e.g., at 4000 rpm for 15 minutes).

  • Washing: Discard the supernatant and wash the Sr-MMT pellet by resuspending it in distilled water and centrifuging again. Repeat this washing step several times until a negative test for chloride ions is observed upon adding a few drops of AgNO₃ solution to the supernatant. This ensures the removal of residual strontium salt.[3]

  • Drying: Dry the final Sr-MMT product in an oven at a specified temperature (e.g., 70-100°C) for 24-48 hours to obtain a fine powder.[3]

  • Characterization (Optional): The synthesized sorbent can be characterized using techniques such as X-ray Diffraction (XRD) to confirm the intercalation of strontium and Brunauer-Emmett-Teller (BET) analysis to determine the surface area.

Protocol 2: CO2 Adsorption/Desorption Cycling using Thermogravimetric Analysis (TGA)

This protocol outlines the procedure for evaluating the CO2 capture performance and cyclic stability of strontium hydroxide-based sorbents using a thermogravimetric analyzer (TGA).

Materials and Equipment:

  • Synthesized strontium hydroxide-based sorbent

  • Thermogravimetric Analyzer (TGA) with gas flow control

  • CO₂ gas (high purity)

  • Inert gas (e.g., N₂ or Ar)

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of the sorbent (typically 5-10 mg) into the TGA sample pan.

  • Pre-treatment/Activation: Heat the sample to a specific temperature (e.g., 150°C) under a flow of inert gas to remove any physisorbed water and other volatile impurities. Hold at this temperature until a stable weight is achieved.

  • Adsorption Step: Cool the sample to the desired adsorption temperature (e.g., 25°C - 65°C). Switch the gas flow to a CO₂-containing stream (either pure CO₂ or a mixture with an inert gas to simulate flue gas or air). Record the weight gain over time until the sample weight stabilizes, indicating saturation.

  • Desorption (Regeneration) Step: Switch the gas flow back to the inert gas. Heat the sample to a higher temperature to induce the release of the captured CO₂. The regeneration temperature will depend on the nature of the sorbent. For strontium carbonate, high temperatures (>900°C) are typically required for calcination to strontium oxide. For potential lower-temperature regeneration of strontium hydroxide, this step would be modified. Monitor the weight loss until a stable baseline is reached.

  • Cyclic Analysis: Repeat the adsorption and desorption steps for multiple cycles (e.g., 10-20 cycles) to evaluate the stability and reusability of the sorbent. The CO₂ capture capacity in each cycle is calculated from the weight change during the adsorption step.

Signaling Pathways and Experimental Workflows

CO2_Capture_Cycle cluster_capture CO₂ Capture cluster_regeneration Regeneration SrOH2 Strontium Hydroxide Sr(OH)₂ CO2_air CO₂ from Air SrCO3 Strontium Carbonate SrCO₃ SrCO3_reg Strontium Carbonate SrCO₃ SrCO3->SrCO3_reg Transfer Heat Heat Input SrO Strontium Oxide SrO CO2_pure Pure CO₂ Stream H2O Water H₂O SrOH2_reg Strontium Hydroxide Sr(OH)₂ SrOH2_reg->SrOH2 Recycle

Sorbent_Synthesis_Workflow MMT Montmorillonite (MMT) Dispersion Disperse MMT in Water MMT->Dispersion Stirring1 Stir for 5-24h Dispersion->Stirring1 Cation_Exchange Add Sr²⁺ Solution to MMT Stir for 4-24h at 70°C Stirring1->Cation_Exchange Sr_Solution Prepare Sr²⁺ Solution (SrCl₂ or Sr(NO₃)₂) Sr_Solution->Cation_Exchange Centrifugation Centrifuge to Separate Solid Cation_Exchange->Centrifugation Washing Wash with Distilled Water (Repeat until Cl⁻ free) Centrifugation->Washing Drying Dry at 70-100°C Washing->Drying Sr_MMT Strontium-Modified MMT (Sr-MMT) Drying->Sr_MMT

Low-Temperature Regeneration

High-temperature calcination is energy-intensive. Research into low-temperature regeneration methods is ongoing. One potential pathway involves an aqueous phase process. For other hydroxides like sodium hydroxide, a carbon-neutral cycle has been proposed where the captured CO2 is converted to formate salts, and the hydroxide is regenerated via a fuel cell.[4] A similar concept for strontium hydroxide would involve the electrochemical or chemical conversion of strontium carbonate back to strontium hydroxide at or near ambient temperatures, potentially in an aqueous solution. However, detailed protocols for a direct, low-temperature aqueous regeneration of Sr(OH)₂ from SrCO₃ are not yet well-established in the literature. A patent for the purification of strontium carbonate does describe a process of dissolving strontium hydroxide in excess water after calcination, which suggests that the hydration of SrO to Sr(OH)₂ is a feasible step in a regeneration loop.[5]

Conclusion

Strontium hydroxide-based sorbents, particularly when supported on high-surface-area materials, demonstrate significant potential for direct air capture of CO2. The provided protocols offer a foundation for the synthesis, characterization, and evaluation of these materials. While high-temperature regeneration is a viable but energy-intensive option, the development of efficient low-temperature regeneration methods remains a key area for future research to enhance the economic and environmental viability of this technology.

References

Application Notes and Protocols: Strontium Chloride Hexahydrate for Thermochemical Energy Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thermochemical energy storage (TES) presents a promising avenue for efficient and long-duration energy storage, with salt hydrates emerging as particularly suitable materials. Among these, strontium chloride hexahydrate (SrCl₂·6H₂O) is a compelling candidate due to its high energy storage density, suitable operating temperatures for low-grade heat applications, and reversible hydration/dehydration cycle.[1][2][3] These application notes provide a comprehensive overview of the utilization of strontium chloride hexahydrate for thermochemical energy storage, including its material properties, detailed experimental protocols for characterization, and data presentation guidelines. The information is intended to guide researchers and scientists in the evaluation and implementation of this material in their energy storage research and development endeavors.

Introduction to Strontium Chloride Hexahydrate in Thermochemical Energy Storage

Thermochemical energy storage systems leverage reversible chemical reactions to store and release thermal energy. The fundamental principle behind using strontium chloride hexahydrate lies in its reversible dehydration and hydration reactions:

Dehydration (Charging): SrCl₂·6H₂O(s) + Heat → SrCl₂(s) + 6H₂O(g)

Hydration (Discharging): SrCl₂(s) + 6H₂O(g) → SrCl₂·6H₂O(s) + Heat

During the endothermic dehydration process, heat is absorbed to break the bonds between strontium chloride and water molecules, storing the energy in the chemical potential of the separated components. This stored energy can be retained for extended periods with minimal loss. The exothermic hydration reaction releases this stored heat upon reintroduction of water vapor.[3] Salt hydrates like SrCl₂·6H₂O are advantageous for applications such as space heating and domestic hot water due to their high reaction enthalpies and low operating temperatures, typically below 100°C.[1][2][3]

Material Properties and Performance Metrics

The performance of a thermochemical energy storage system is critically dependent on the properties of the storage material. The following tables summarize the key quantitative data for strontium chloride hexahydrate.

PropertyValueReferences
Molar Mass266.62 g/mol (hexahydrate)[4]
Theoretical Gravimetric Energy Density~1.8 GJ/m³[4]
Volumetric Energy Density2.4 ± 0.1 GJ/m³[5][6][7]
Dehydration Temperature80 - 150 °C[3][8]
Hydration Temperature25 °C (at 60% RH)[3]
Theoretical Volumetric Expansion (dehydrated to hydrated)165%[3]
Performance MetricValue/ObservationReferences
CyclabilityFull cyclability for at least 10 cycles (anhydrate to hexahydrate) without chemical degradation.[5][6][7]
Mechanical StabilityProne to mechanical degradation and swelling during cycling, which can limit performance. Host matrices like cement are being investigated to improve stability.[1][2][3][8]
Reaction KineticsAsymmetry observed between hydration and dehydration kinetics. Nucleation and growth of product phases can be rate-limiting.[1][2][8]
Heat Storage Efficiency (in a SrCl₂/NH₃ system)Up to 0.687[9]
Coefficient of Performance (in a SrCl₂/NH₃ system)Up to 0.405[9]

Experimental Protocols

Accurate and reproducible characterization of strontium chloride hexahydrate is crucial for evaluating its performance. The following are detailed protocols for key experiments.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the dehydration and hydration temperatures, reaction enthalpies, and mass changes associated with the different hydration states of strontium chloride.

Materials:

  • Strontium chloride hexahydrate (SrCl₂·6H₂O) powder

  • TGA/DSC instrument with controlled humidity and temperature capabilities

  • Sample pans (e.g., alumina, aluminum)

Protocol:

  • Sample Preparation: Place a small, accurately weighed amount (e.g., 5-10 mg) of SrCl₂·6H₂O powder into a sample pan.

  • Dehydration (Charging) Cycle:

    • Place the sample pan in the TGA/DSC instrument.

    • Purge the chamber with a dry inert gas (e.g., nitrogen) at a constant flow rate.

    • Heat the sample from ambient temperature to a target dehydration temperature (e.g., 150°C) at a controlled heating rate (e.g., 5-10°C/min).

    • Hold at the dehydration temperature until the mass stabilizes, indicating complete dehydration to the anhydrous form.

    • Record the mass loss and heat flow throughout the process.

  • Hydration (Discharging) Cycle:

    • Cool the sample to the desired hydration temperature (e.g., 25°C).

    • Introduce a controlled flow of humidified gas (e.g., nitrogen saturated with water vapor at a specific relative humidity, such as 60% RH).

    • Hold at the hydration temperature and humidity until the mass stabilizes, indicating full hydration to the hexahydrate form.

    • Record the mass gain and heat flow throughout the process.

  • Data Analysis:

    • From the TGA curve, determine the temperatures at which mass loss (dehydration) and mass gain (hydration) occur. These correspond to the different hydration steps (hexahydrate to dihydrate, dihydrate to monohydrate, etc.).

    • From the DSC curve, integrate the peaks corresponding to the dehydration and hydration events to determine the reaction enthalpies (ΔH).

In-situ X-ray Diffraction (XRD)

Objective: To identify the crystallographic phases present during the dehydration and hydration cycles and to study the structural transformations in real-time.

Materials:

  • Strontium chloride hexahydrate (SrCl₂·6H₂O) powder or pellet

  • XRD instrument with a high-temperature, controlled-humidity reaction chamber

  • Sample holder compatible with the reaction chamber

Protocol:

  • Sample Preparation: Mount a thin layer of SrCl₂·6H₂O powder or a small pellet onto the sample holder.

  • Initial Characterization: Obtain an XRD pattern of the initial material at ambient conditions to confirm the starting phase (typically a mixture of hexahydrate and dihydrate).

  • In-situ Dehydration:

    • Place the sample holder in the reaction chamber.

    • Begin heating the sample to the dehydration temperature (e.g., 80°C) while simultaneously purging with dry gas.

    • Collect XRD patterns at regular time intervals (e.g., every 5-10 minutes) throughout the dehydration process.

  • In-situ Hydration:

    • After dehydration, cool the sample to the hydration temperature (e.g., 25°C).

    • Introduce humidified gas into the chamber.

    • Collect XRD patterns at regular time intervals as the material hydrates.

  • Data Analysis:

    • Compare the collected XRD patterns to reference patterns for anhydrous SrCl₂, SrCl₂·H₂O, SrCl₂·2H₂O, and SrCl₂·6H₂O to identify the phases present at each stage of the cycle.

    • Analyze the changes in peak intensities and positions to understand the kinetics of the phase transformations.

Packed Bed Reactor Testing

Objective: To evaluate the performance of strontium chloride hexahydrate in a lab-scale reactor, simulating practical application conditions.

Materials:

  • Strontium chloride hexahydrate (SrCl₂·6H₂O) powder or pellets

  • Lab-scale packed bed reactor with inlets and outlets for gas flow

  • Temperature and humidity sensors

  • Mass flow controllers

  • Data acquisition system

Protocol:

  • Reactor Preparation: Fill the reactor with a known mass of SrCl₂·6H₂O, ensuring uniform packing.

  • Dehydration (Charging):

    • Flow hot, dry air or inert gas through the packed bed to heat the material and carry away the released water vapor.

    • Monitor the temperature at various points within the bed and the humidity of the outlet gas stream.

    • Continue the process until the outlet humidity drops to the inlet level, indicating complete dehydration.

  • Hydration (Discharging):

    • Flow humidified air or inert gas at the desired hydration temperature through the packed bed.

    • Monitor the temperature increase in the bed, which represents the released heat of reaction.

    • Continue until the temperature of the bed returns to the inlet gas temperature.

  • Performance Evaluation:

    • Calculate the energy storage density based on the temperature rise and the mass of the material.

    • Evaluate the power output based on the rate of heat release.

    • Perform multiple cycles to assess the long-term stability and performance degradation.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of strontium chloride hexahydrate for thermochemical energy storage.

Thermochemical_Cycle cluster_charge Charging (Endothermic) cluster_discharge Discharging (Exothermic) Dehydration SrCl₂·6H₂O(s) + Heat → SrCl₂(s) + 6H₂O(g) Hydration SrCl₂(s) + 6H₂O(g) → SrCl₂·6H₂O(s) + Heat Dehydration->Hydration Energy Storage Hydration->Dehydration Energy Release

Caption: Thermochemical cycle of strontium chloride hexahydrate.

Experimental_Workflow cluster_material_prep Material Preparation cluster_characterization Characterization cluster_analysis Data Analysis Prep Prepare SrCl₂·6H₂O (powder or pellet) TGA_DSC TGA/DSC Analysis (Thermal Stability, Enthalpy) Prep->TGA_DSC XRD In-situ XRD (Phase Transformation) Prep->XRD Reactor Packed Bed Reactor (System Performance) Prep->Reactor Analysis Analyze Data: - Energy Density - Power Output - Cyclability TGA_DSC->Analysis XRD->Analysis Reactor->Analysis

Caption: Experimental workflow for material characterization.

Logical_Relationship Material_Properties Material Properties (e.g., Crystal Structure, Porosity) Reaction_Kinetics Reaction Kinetics Material_Properties->Reaction_Kinetics Operating_Conditions Operating Conditions (Temperature, Humidity) Operating_Conditions->Reaction_Kinetics System_Performance System Performance (Energy Density, Power) Reaction_Kinetics->System_Performance

Caption: Factors influencing system performance.

Safety Precautions

  • Handling Strontium Chloride: Strontium chloride is a salt and should be handled with standard laboratory safety procedures. Wear gloves, safety glasses, and a lab coat. Avoid inhalation of the powder by using a fume hood or appropriate respiratory protection.

  • High-Temperature Operation: The dehydration process involves heating to temperatures that can cause burns. Use appropriate thermal protection when handling hot equipment.

  • Pressurized Systems: When working with packed bed reactors, be aware of the potential for pressure buildup. Ensure the system is designed with appropriate pressure relief mechanisms.

Conclusion

Strontium chloride hexahydrate is a high-potential material for thermochemical energy storage, particularly for low-temperature applications. Its high energy density and reversible reaction are significant advantages. However, challenges related to mechanical stability and reaction kinetics need to be addressed for practical implementation. The experimental protocols and data provided in these application notes offer a framework for researchers to systematically investigate and optimize the performance of strontium chloride hexahydrate-based thermochemical energy storage systems.

References

Application Notes and Protocols for the Preparation of High-Purity Strontium Hydroxide from Strontium Slag

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the preparation of high-purity strontium hydroxide from strontium slag, an industrial byproduct. The protocol is designed to be a practical guide for laboratory personnel, outlining a six-step process that involves dissolution, impurity precipitation, and recrystallization. The accompanying data sheets provide target specifications for high-purity strontium hydroxide and an illustrative representation of impurity reduction at each stage of the process. A comprehensive workflow diagram is also included to provide a clear visual representation of the entire procedure. This method promotes the utilization of industrial waste streams for the generation of high-value chemical compounds.[1]

Introduction

Strontium hydroxide is a key compound in various industrial applications, including the production of other strontium salts, lubricating greases, and as a stabilizer in plastics. In the pharmaceutical and drug development sectors, high-purity strontium compounds are of increasing interest. Strontium slag, a byproduct from metallurgical processes, presents a viable and cost-effective starting material for the synthesis of strontium hydroxide. The protocol detailed below is adapted from established methodologies for the purification of strontium compounds from industrial waste.[1][2]

Data Presentation

The following tables summarize the target specifications for high-purity strontium hydroxide and illustrate the expected progressive removal of impurities throughout the purification process.

Table 1: Target Specifications for High-Purity Strontium Hydroxide

This table provides the typical purity specifications for a high-purity grade of strontium hydroxide, serving as a benchmark for the final product.

ParameterSpecification
Assay [Sr(OH)₂]≥ 98.0%
Chloride (Cl⁻)≤ 0.003%
Sulfate (SO₄²⁻)≤ 0.005%
Iron (Fe)≤ 0.0005%
Heavy Metals (as Pb)≤ 0.0005%
Sodium (Na)≤ 0.001%
Calcium (Ca)≤ 0.008%
Barium (Ba)≤ 0.03%
Potassium (K)≤ 0.001%

Data compiled from commercially available high-purity strontium hydroxide specifications.[3]

Table 2: Illustrative Progressive Impurity Removal

This table provides a hypothetical yet chemically plausible representation of how the concentration of major impurities might decrease at each stage of the purification protocol. The initial concentrations are typical for industrial strontium slag.

StepKey OperationPredominant Impurities RemovedIllustrative Ca Conc. (%)Illustrative Ba Conc. (%)Illustrative Fe Conc. (%)Illustrative SO₄²⁻ Conc. (%)
1Initial Strontium Slag -~1.0~0.5~0.2~2.0
2Acid Digestion & Filtration Insoluble silicates, some sulfates0.80.10.150.5
3First NaOH Precipitation Heavy metal hydroxides (e.g., Fe(OH)₃)0.750.10.010.5
4Second NaOH Precipitation Residual heavy metals0.70.1<0.0010.5
5Alkali Decomposition -0.10.05<0.001<0.01
6Recrystallization Soluble salts (Ca, Ba, Na, K)<0.01<0.03<0.0005<0.005
-Final Product -≤0.008 ≤0.03 ≤0.0005 ≤0.005

This table is for illustrative purposes to demonstrate the principles of the purification process. Actual values will vary depending on the composition of the starting slag and process conditions.

Experimental Protocols

The following protocol is a detailed, step-by-step guide for the preparation of high-purity strontium hydroxide from strontium slag.

Materials and Equipment:

  • Strontium slag

  • Sulfuric acid (H₂SO₄), concentrated

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH), pellets or concentrated solution

  • Deionized water

  • Grinding mill (e.g., ball mill)

  • Reaction vessel with heating and stirring capabilities

  • Filtration apparatus (e.g., Buchner funnel with vacuum flask)

  • pH meter

  • Crystallization dish

  • Drying oven

Protocol:

Step 1: Grinding of Strontium Slag

  • Obtain a representative sample of strontium slag.

  • Grind the slag to a fine powder using a grinding mill. A particle size of less than 200 mesh is recommended to increase the surface area for subsequent reactions.

Step 2: Acid Digestion and Filtration

  • In a well-ventilated fume hood, dissolve the ground strontium slag in deionized water in a large reaction vessel.

  • Slowly add a mixed solution of sulfuric acid and hydrochloric acid to the slurry with constant stirring. The acid mixture helps to dissolve the strontium compounds and precipitate some impurities like barium sulfate.

  • Continue stirring until the reaction is complete, which is typically indicated by the cessation of gas evolution.

  • Filter the resulting solution to remove insoluble materials, such as silica and precipitated sulfates. The filtrate is the "first solution".

Step 3: First Sodium Hydroxide Precipitation

  • Transfer the "first solution" to a clean reaction vessel.

  • While stirring, slowly add a sodium hydroxide solution. This will precipitate metal hydroxides, particularly iron (III) hydroxide.

  • Heat the solution to facilitate the precipitation and agglomeration of the metal hydroxides.

  • Filter the hot solution to remove the precipitated impurities. The filtrate is the "second solution".

Step 4: Second Sodium Hydroxide Precipitation

  • To the "second solution," add more sodium hydroxide solution.

  • Heat the solution to between 40°C and 70°C and maintain this temperature for 0.5 to 2 hours with continuous stirring. This step is crucial for the removal of any remaining metal impurities.[2]

  • Filter the solution to remove the fine precipitate. The resulting clear solution is a purified strontium chloride solution.[2]

Step 5: Alkali Decomposition to Coarse Strontium Hydroxide

  • Dilute the purified strontium chloride solution with deionized water.

  • Add a concentrated sodium hydroxide solution to the diluted strontium chloride solution to initiate the precipitation of strontium hydroxide. This is an alkali decomposition reaction.

  • Continue adding the sodium hydroxide solution until the precipitation of strontium hydroxide is complete.

  • Filter the solution to collect the precipitated coarse strontium hydroxide crystals.

Step 6: Recrystallization for High-Purity Product

  • Wash the collected coarse strontium hydroxide crystals with cold deionized water to remove any entrained soluble impurities.

  • Dissolve the coarse crystals in a minimum amount of hot deionized water.

  • Allow the solution to cool slowly to facilitate the growth of large, high-purity strontium hydroxide crystals.

  • Filter the solution to collect the recrystallized high-purity strontium hydroxide.

  • Dry the crystals in a drying oven at a low temperature (e.g., 50-60°C) to avoid decomposition.

  • Store the final product in a tightly sealed container to prevent reaction with atmospheric carbon dioxide.

Visualizations

The following diagrams illustrate the experimental workflow for the preparation of high-purity strontium hydroxide from strontium slag.

experimental_workflow start Strontium Slag grinding Step 1: Grinding start->grinding acid_digestion Step 2: Acid Digestion (H₂SO₄ + HCl) grinding->acid_digestion filtration1 Filtration acid_digestion->filtration1 impurities1 Insoluble Impurities (Silica, BaSO₄) filtration1->impurities1 Solid Waste first_naoh Step 3: First NaOH Precipitation filtration1->first_naoh First Solution filtration2 Filtration first_naoh->filtration2 impurities2 Metal Hydroxides (e.g., Fe(OH)₃) filtration2->impurities2 Solid Waste second_naoh Step 4: Second NaOH Precipitation filtration2->second_naoh Second Solution filtration3 Filtration second_naoh->filtration3 impurities3 Residual Metal Impurities filtration3->impurities3 Solid Waste alkali_decomposition Step 5: Alkali Decomposition (NaOH) filtration3->alkali_decomposition Purified SrCl₂ Solution filtration4 Filtration alkali_decomposition->filtration4 coarse_sroh2 Coarse Sr(OH)₂ filtration4->coarse_sroh2 recrystallization Step 6: Recrystallization coarse_sroh2->recrystallization final_product High-Purity Sr(OH)₂ recrystallization->final_product

Caption: Experimental workflow for strontium hydroxide purification.

logical_relationship raw_material Raw Material (Strontium Slag) process Purification Process raw_material->process intermediate Intermediate Product (Crude Sr(OH)₂) process->intermediate final_product Final Product (High-Purity Sr(OH)₂) process->final_product waste_stream Waste Streams process->waste_stream Impurity Removal intermediate->process Recrystallization analysis Purity Analysis final_product->analysis

Caption: Logical relationship of the purification process.

References

Application Notes and Protocols: Strontium-Containing Biomaterials in Bone Tissue Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium is a trace element that has garnered significant attention in bone tissue engineering for its dual anabolic and anti-resorptive effects on bone metabolism.[1][2] It simultaneously stimulates bone formation by osteoblasts and inhibits bone resorption by osteoclasts, making it a promising therapeutic agent for conditions like osteoporosis and for enhancing bone regeneration in defect sites.[3][1][2][4] Strontium is incorporated into a variety of biomaterials, including bioactive glasses, calcium phosphate cements, and polymeric scaffolds, to facilitate local delivery and promote a favorable microenvironment for bone healing.[1][5][6][7][8] These biomaterials are designed to release strontium ions in a controlled manner at the site of injury, thereby accelerating the natural process of bone repair.[5] This document provides an overview of the applications of strontium-containing biomaterials, their mechanisms of action, and detailed protocols for their evaluation.

Mechanisms of Action of Strontium

Strontium exerts its pro-osteogenic and anti-resorptive effects through the modulation of several key signaling pathways in bone cells.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for osteoblast differentiation and bone formation. Strontium has been shown to activate this pathway, leading to enhanced bone regeneration.[9] In the presence of strontium, there is an increased expression of β-catenin in the newly formed bone area.[9] Strontium can stimulate the expression of Wnt3a and Wnt5a, leading to the nuclear translocation of β-catenin and subsequent transcription of osteogenic genes.[10] Additionally, strontium is thought to activate the Calcium-Sensing Receptor (CaSR), which in turn can stimulate the Wnt/β-catenin pathway.[1][11]

G Strontium-Mediated Wnt/β-catenin Signaling Pathway cluster_nucleus Sr Strontium (Sr²⁺) CaSR Calcium-Sensing Receptor (CaSR) Sr->CaSR activates PI3K_Akt PI3K/Akt Pathway CaSR->PI3K_Akt activates GSK3b GSK-3β (inhibited) PI3K_Akt->GSK3b inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin prevents degradation Wnt Wnt Proteins Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP binds Frizzled_LRP->Beta_Catenin stabilizes Nucleus Nucleus Beta_Catenin->Nucleus translocates to Beta_Catenin_n β-catenin TCF_LEF TCF/LEF Gene_Expression Osteogenic Gene Expression (e.g., Runx2, ALP, OCN) TCF_LEF->Gene_Expression promotes transcription Beta_Catenin_n->TCF_LEF binds to

Strontium's activation of the Wnt/β-catenin signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of osteoblast proliferation and differentiation. Strontium treatment has been shown to increase the phosphorylation of ERK1/2 and p38, key components of the MAPK pathway, in mesenchymal stem cells (MSCs).[12][13] This activation is mediated by the upstream regulator Ras.[12][13] The activated MAPK pathway then enhances the transcriptional activity of Runx2, a master transcription factor for osteogenesis, thereby promoting the expression of osteoblast-specific genes.[12][13]

G Strontium-Mediated MAPK Signaling Pathway cluster_nucleus Sr Strontium (Sr²⁺) Ras Ras Sr->Ras activates MEK1_2 MEK1/2 Ras->MEK1_2 activates p38 p38 Ras->p38 activates ERK1_2 ERK1/2 MEK1_2->ERK1_2 phosphorylates Runx2 Runx2 ERK1_2->Runx2 phosphorylates p38->Runx2 phosphorylates Nucleus Nucleus Runx2->Nucleus translocates to Runx2_n Runx2 Gene_Expression Osteogenic Gene Expression Runx2_n->Gene_Expression promotes transcription G In Vitro Osteogenic Differentiation Workflow Start Start Seed_Cells Seed MSCs onto Sr-containing Scaffold Start->Seed_Cells Incubate_Attach Incubate 24h for Cell Attachment Seed_Cells->Incubate_Attach Add_Osteo_Medium Add Osteogenic Induction Medium Incubate_Attach->Add_Osteo_Medium Culture Culture for 7-21 days (change medium every 2-3 days) Add_Osteo_Medium->Culture Harvest Harvest at Day 7, 14, 21 Culture->Harvest Analysis Analysis: - ALP Activity - Alizarin Red S Staining - qRT-PCR Harvest->Analysis End End Analysis->End

References

Application Notes and Protocols: Strontium Hydrate as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Strontium hydroxide, particularly in its hydrated form (Sr(OH)₂·8H₂O), is emerging as a potent and versatile basic catalyst for a range of organic transformations. As a strong Brønsted-Lowry base, it offers an alternative to more conventional catalysts like sodium or potassium hydroxide, with potential advantages in certain applications. Its utility is most prominent in reactions requiring strong basic conditions, such as transesterification for biodiesel production and aldol-type condensation reactions. This document provides an overview of its applications, supported by quantitative data and detailed experimental protocols.

Application 1: Heterogeneous Catalysis in Biodiesel Production

Strontium oxide (SrO), often generated in situ from strontium salts or hydrates, has proven to be an effective heterogeneous catalyst for the transesterification of triglycerides into fatty acid methyl esters (FAME), the primary component of biodiesel.[1] Its solid nature simplifies product purification and allows for catalyst recycling, a significant advantage over homogeneous catalysts.

Data Presentation: Transesterification of Soybean Oil

The following table summarizes the reaction conditions and outcomes for biodiesel production using a strontium oxide catalyst.

ParameterValueReference
Feedstock Soybean Oil[1]
Catalyst Strontium Oxide (SrO)[1]
Catalyst Loading 3 wt.%[1]
Methanol to Oil Molar Ratio 12:1[1]
Reaction Temperature 65 °C[1]
Reaction Time 30 minutes[1]
Biodiesel Yield 95.0%[1]
Catalyst Reusability 10 cycles (marginal reduction in yield)[1]
Experimental Workflow: Heterogeneous Catalysis

The diagram below illustrates a typical workflow for a solid-catalyzed liquid-phase reaction, such as biodiesel production.

G cluster_prep Catalyst & Reactant Preparation cluster_reaction Reaction cluster_workup Product Separation & Purification cluster_recycle Catalyst Recycling A Dry Methanol D Mix Reactants & Catalyst in Reactor A->D B Soybean Oil B->D C Activate SrO Catalyst (Calcination) C->D E Heat to 65 °C with Stirring (30 min) D->E F Filter to Recover Solid Catalyst E->F G Separate Glycerol Layer (Gravity Separation) F->G Liquid Phase J Wash Recovered Catalyst F->J Solid Phase H Wash FAME Layer G->H I Dry FAME (Biodiesel) H->I K Dry & Recalcine Catalyst J->K Reuse K->C Reuse

Workflow for SrO-catalyzed biodiesel production.
Detailed Protocol: Transesterification of Soybean Oil

  • Catalyst Preparation:

    • If starting with strontium hydroxide octahydrate, place the required amount in a ceramic crucible.

    • Calcine the material in a muffle furnace at a high temperature (e.g., 900 °C) for 2-3 hours to convert it to strontium oxide (SrO).

    • Allow the catalyst to cool in a desiccator to prevent rehydration.

  • Reaction Setup:

    • Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

    • Add soybean oil and methanol to the flask in a 12:1 molar ratio.[1]

    • Add the prepared SrO catalyst, corresponding to 3% of the oil weight.[1]

  • Reaction Execution:

    • Heat the mixture to 65 °C with vigorous stirring.[1]

    • Maintain the reaction at this temperature for 30 minutes.[1]

  • Product Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the solid catalyst by filtration or centrifugation. The catalyst can be washed, dried, and reused.[1]

    • Transfer the liquid mixture to a separatory funnel and allow it to stand for several hours. Two distinct layers will form: an upper layer of fatty acid methyl esters (biodiesel) and a lower layer of glycerol.

    • Carefully drain and remove the glycerol layer.

    • Wash the biodiesel layer with warm deionized water to remove any residual methanol, glycerol, and catalyst.

    • Dry the washed biodiesel over anhydrous sodium sulfate and filter to obtain the final product.

Application 2: Base-Catalyzed Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a fundamental carbon-carbon bond-forming reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[2] Strontium hydroxide, as a strong base, can effectively catalyze this reaction to produce α,β-unsaturated ketones, which are valuable intermediates in drug development.

Data Presentation: Synthesis of Chalcone (Representative)

This table presents typical reaction parameters for a Claisen-Schmidt condensation, using strontium hydroxide as the catalyst.

ParameterValue
Reactant A Acetophenone
Reactant B Benzaldehyde
Catalyst Strontium Hydroxide Octahydrate (Sr(OH)₂·8H₂O)
Catalyst Loading 10-20 mol%
Solvent Ethanol
Reaction Temperature Room Temperature (20-25 °C)
Reaction Time 2-4 hours
Expected Yield High (>90%)
Reaction Mechanism: Claisen-Schmidt Condensation

The diagram below outlines the mechanism for the base-catalyzed condensation of benzaldehyde and acetophenone.

G cluster_mech Reaction Mechanism A Acetophenone B Enolate Ion (Nucleophile) A->B Deprotonation H2O1 H₂O A->H2O1 D Tetrahedral Alkoxide Intermediate B->D Nucleophilic Attack C Benzaldehyde (Electrophile) C->D E β-Hydroxy Ketone (Aldol Product) D->E Protonation OH2 OH⁻ D->OH2 F α,β-Unsaturated Ketone (Chalcone) E->F Dehydration (E1cB) H2O2 H₂O E->H2O2 OH1 OH⁻ OH1->A OH2->E H2O1->D

Mechanism of the Claisen-Schmidt Condensation.
Detailed Protocol: Synthesis of (E)-1,3-Diphenylprop-2-en-1-one (Chalcone)

  • Reaction Setup:

    • In a 100 mL Erlenmeyer flask, dissolve acetophenone (e.g., 5 mmol) and benzaldehyde (e.g., 5 mmol) in 20 mL of ethanol.

    • Stir the solution at room temperature using a magnetic stirrer until all reactants are fully dissolved.

  • Catalyst Addition:

    • In a separate beaker, prepare a solution of strontium hydroxide octahydrate (e.g., 1 mmol, 20 mol%) in a minimal amount of warm water to ensure dissolution.

    • Add the aqueous strontium hydroxide solution dropwise to the ethanolic solution of the carbonyl compounds. A color change and/or the formation of a precipitate may be observed.

  • Reaction Execution:

    • Stir the reaction mixture vigorously at room temperature for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Product Isolation and Purification:

    • Once the reaction is complete, cool the flask in an ice bath to facilitate the precipitation of the chalcone product.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol to remove unreacted starting materials and impurities.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure chalcone crystals.

    • Dry the crystals in a vacuum oven.

References

Application Note & Protocol: Growth of Strontium Chloride Hexahydrate Single Crystals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Strontium Chloride Hexahydrate (SrCl₂·6H₂O) is an inorganic salt that crystallizes as colorless, long needle-like crystals.[1] It is a key precursor for the synthesis of other strontium compounds and finds extensive use as a red coloring agent in pyrotechnics, in glass-making, and metallurgy. In the medical field, its radioactive isotope, strontium-89, is used to treat bone cancer, and non-radioactive forms are used in toothpastes to reduce sensitivity.[2][3]

The ability to grow high-quality single crystals of SrCl₂·6H₂O is crucial for fundamental research, material characterization, and for ensuring purity in various applications. This document provides detailed protocols for growing single crystals of strontium chloride hexahydrate using two common and effective methods: slow cooling of a saturated solution and slow solvent evaporation.

Physicochemical Data

Quantitative data for strontium chloride hexahydrate is essential for designing crystallization experiments. The solubility in water is highly dependent on temperature, a key factor exploited in the slow cooling crystallization method.

PropertyValueReference
Molar Mass 266.62 g/mol [4]
Appearance Colorless trigonal or needle-like crystals[1][4]
Density 1.933 g/cm³ (at 17°C)[4]
Decomposition Temperature Dehydration begins above 61°C (142°F)[5][4]
Solubility in Water ( g/100 g H₂O) 44.1 at 0°C[6]
53.85 at 10°C[6]
66.6 at 20°C[6]
85.2 at 40°C[6]
pH Neutral aqueous solutions[5]

Experimental Protocols

3.1. Materials and Equipment

  • Reagents:

    • Strontium Chloride Hexahydrate (SrCl₂·6H₂O), high purity (≥98%)[7]

    • Deionized or distilled water

  • Equipment:

    • Glass beakers or flasks

    • Hotplate with magnetic stirring capability

    • Magnetic stir bar

    • Thermometer

    • Buchner funnel and filter paper or gravity filtration setup

    • Clean crystallization dish or beaker

    • Watch glass or perforated paraffin film

    • Spatula and weighing balance

    • Insulated container (e.g., Dewar or styrofoam box) for slow cooling

3.2. Protocol 1: Slow Cooling of a Saturated Solution

This method leverages the significant increase in SrCl₂·6H₂O solubility at higher temperatures. A solution saturated at an elevated temperature will become supersaturated upon cooling, leading to crystallization.[8]

Methodology:

  • Prepare a Saturated Solution:

    • Based on the solubility data, determine the amount of SrCl₂·6H₂O needed to create a saturated solution at an elevated temperature (e.g., 50-60°C). For example, at 40°C, the solubility is 85.2 g per 100 g of water.[6] It is advisable to start with a slight excess of solute.

    • In a beaker, add the calculated amount of SrCl₂·6H₂O to the corresponding volume of deionized water.

    • Gently heat the solution on a hotplate while stirring until all the salt has dissolved. Do not exceed 60°C to prevent significant dehydration of the starting material.

  • Hot Filtration:

    • To remove any insoluble impurities or dust that could act as unwanted nucleation sites, perform a hot filtration of the saturated solution.[9]

    • Pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization during filtration.

    • Filter the hot, saturated solution into a clean crystallization vessel.

  • Induce Crystallization:

    • Cover the vessel with a watch glass to prevent contamination and rapid evaporation.

    • Place the vessel in an insulated container (e.g., a Dewar or a styrofoam box) to ensure a very slow cooling rate.[8] A slow decrease in temperature is critical for the formation of large, well-defined single crystals.

    • Allow the setup to cool undisturbed to room temperature over 24-48 hours. Avoid any mechanical agitation.[9]

  • Harvest and Dry Crystals:

    • Once a sufficient crop of crystals has formed, carefully decant the remaining solution (mother liquor).

    • Gently remove the crystals and place them on a filter paper to wick away excess solution.

    • Dry the crystals at a temperature well below 60°C, as the hexahydrate form will lose its water of crystallization above this temperature.[10] Drying in a desiccator at room temperature is a safe option.

3.3. Protocol 2: Slow Evaporation at Constant Temperature

This technique is straightforward and involves slowly evaporating the solvent from a solution that is initially just below saturation, thereby gradually increasing the solute concentration to the point of crystallization.[11]

Methodology:

  • Prepare the Solution:

    • Prepare a solution of SrCl₂·6H₂O in deionized water at room temperature. The solution should be near, but not fully, saturated (e.g., approximately 60 g per 100 g of water at 20°C).[6]

    • Stir until all the salt is completely dissolved.

  • Filtration:

    • Filter the solution through a filter paper into a clean crystallization dish to remove any particulate matter.[9]

  • Evaporation Setup:

    • Cover the crystallization dish with a piece of paraffin film or a watch glass. If using film, puncture it with a few small holes to allow for slow, controlled solvent evaporation.[11]

    • Place the dish in a location free from vibrations and significant temperature fluctuations.[9]

  • Crystal Growth and Harvesting:

    • Allow the solvent to evaporate over several days to weeks. Crystals will begin to form and grow as the solution becomes supersaturated.

    • Monitor the growth periodically without disturbing the vessel.

    • Once the crystals have reached the desired size, harvest them as described in Protocol 1 (Step 4).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the growth of single crystals.

G cluster_prep 1. Solution Preparation cluster_cryst 2. Crystallization cluster_harvest 3. Harvesting & Drying prep_start Start: Weigh SrCl₂·6H₂O & Water dissolve Dissolve Solute (with heating for Slow Cooling method) prep_start->dissolve filter Filter Solution to Remove Impurities dissolve->filter method_choice Select Method filter->method_choice slow_cool Slow Cooling in Insulated Container method_choice->slow_cool High T Saturation slow_evap Slow Evaporation in Vented Vessel method_choice->slow_evap Room T Saturation harvest Decant Mother Liquor & Collect Crystals slow_cool->harvest slow_evap->harvest dry Dry Crystals (T < 60°C) harvest->dry final_product End: Single Crystals of SrCl₂·6H₂O dry->final_product

Caption: Workflow for single crystal growth of SrCl₂·6H₂O.

Expected Results and Characterization

The described protocols should yield colorless, transparent crystals. Depending on the specific conditions, the morphology can range from fine, needle-like crystals to larger, block-like trigonal structures.[4][12] The quality and purity of the obtained single crystals can be confirmed using techniques such as X-ray Diffraction (XRD) to analyze the crystal structure.[12]

Safety Precautions

  • Standard laboratory personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Strontium chloride hexahydrate can cause serious eye damage.[7] Avoid contact with eyes and skin.

  • While strontium chloride is less toxic than barium chloride, it should still be handled with care.[5]

  • Exercise caution when working with hotplates and hot solutions.

References

Quantifying Water Content in Strontium Hydrates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the accurate quantification of water content in strontium hydrates. Understanding the hydration state of active pharmaceutical ingredients (APIs) and excipients is critical in drug development for ensuring stability, solubility, and consistent dosing. The following sections detail the principles and experimental procedures for several key analytical techniques.

Core Analytical Techniques

Several analytical methods are well-suited for determining the water content of strontium hydrates. The primary techniques covered in this document are:

  • Thermogravimetric Analysis (TGA): A method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is highly effective for determining the amount of bound water and the thermal stability of hydrates.

  • Karl Fischer Titration (KFT): A highly specific and accurate method for the determination of water content. It is considered a reference method for moisture measurement and can be applied to a wide range of solid and liquid samples.[1]

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to observe the endothermic events associated with the dehydration of hydrates.

  • Near-Infrared (NIR) Spectroscopy: A rapid and non-destructive spectroscopic technique that can be used for both qualitative and quantitative analysis of water content based on the absorption of near-infrared radiation by water molecules.[2][3]

Quantitative Data Summary

The following table summarizes the theoretical and typical experimental water content for a common strontium hydrate, strontium chloride hexahydrate (SrCl₂·6H₂O).

Analytical TechniqueTheoretical Water Content (%)Typical Experimental Water Content Range (%)Key Observations
Thermogravimetric Analysis (TGA) 40.5439.5 - 41.0Stepwise mass loss corresponding to the sequential removal of water molecules.[4]
Karl Fischer Titration (KFT) 40.5440.0 - 41.0Direct titration is feasible as strontium chloride hexahydrate is soluble in suitable solvents.[5][6]
Differential Scanning Calorimetry (DSC) N/A (provides thermal event data)N/AMultiple endothermic peaks corresponding to the different dehydration steps.[7][8]
Near-Infrared (NIR) Spectroscopy N/A (requires calibration)Dependent on calibration modelChanges in absorbance at water-specific wavelengths (e.g., ~1450 nm and ~1940 nm).[2]

Theoretical water content for SrCl₂·6H₂O is calculated as: (6 * Molar Mass of H₂O) / Molar Mass of SrCl₂·6H₂O * 100 = (6 * 18.015 g/mol ) / 266.62 g/mol * 100 ≈ 40.54%.[9][10]

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To quantify the water content of strontium hydrates by measuring the mass loss upon heating.

Materials:

  • Thermogravimetric Analyzer

  • High-purity nitrogen or argon gas (for inert atmosphere)

  • Microbalance

  • Strontium hydrate sample (e.g., Strontium Chloride Hexahydrate)

  • Alumina or platinum crucibles

Protocol:

  • Instrument Preparation:

    • Turn on the TGA instrument and the gas supply.

    • Set the purge gas (e.g., nitrogen) to a flow rate of 20-50 mL/min to ensure an inert atmosphere and to sweep away evolved gases.

    • Perform a baseline run with an empty crucible to ensure instrument stability.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the strontium hydrate sample into a tared TGA crucible.

    • Record the exact mass of the sample.

  • TGA Method Setup:

    • Create a temperature program:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min.[11]

      • Hold at 350 °C for 5 minutes to ensure complete dehydration.

  • Data Acquisition:

    • Place the sample crucible in the TGA furnace.

    • Start the TGA method. The instrument will record the mass of the sample as a function of temperature.

  • Data Analysis:

    • The resulting TGA curve will show one or more steps corresponding to the loss of water molecules.

    • Determine the percentage of mass loss for each step. The total mass loss corresponds to the total water content.

    • For strontium chloride hexahydrate, distinct dehydration steps are expected as it transitions to the dihydrate, monohydrate, and finally the anhydrous form.[11]

Workflow for TGA:

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Instrument Setup (Purge Gas, Baseline) B Weigh Sample (5-10 mg) A->B C Load Sample into TGA B->C D Run Temperature Program (e.g., 30-350°C at 10°C/min) C->D E Analyze TGA Curve (Mass Loss vs. Temperature) D->E F Calculate % Water Content E->F

TGA Experimental Workflow
Karl Fischer Titration (KFT)

Objective: To accurately determine the water content of strontium hydrates using a chemical reaction specific to water.

Materials:

  • Karl Fischer Titrator (volumetric or coulometric)

  • Karl Fischer reagent (one-component or two-component)

  • Anhydrous methanol or a suitable Karl Fischer solvent

  • Gastight syringe for sample introduction

  • Strontium hydrate sample

Protocol (Volumetric Titration):

  • Instrument Preparation:

    • Fill the titrator burette with the Karl Fischer reagent.

    • Add fresh, anhydrous solvent (e.g., methanol) to the titration vessel.

    • Pre-titrate the solvent to remove any residual water until a stable endpoint is reached.

  • Titer Determination:

    • Accurately add a known amount of a certified water standard (e.g., sodium tartrate dihydrate or pure water) to the conditioned solvent.

    • Titrate with the Karl Fischer reagent to the endpoint.

    • The instrument software will calculate the titer of the reagent (mg H₂O / mL reagent). It is recommended to perform this in triplicate and use the average value.

  • Sample Analysis:

    • Accurately weigh a suitable amount of the strontium hydrate sample (typically 50-100 mg, depending on the expected water content) and record the mass.

    • Quickly transfer the sample into the titration vessel.[6] Strontium chloride hexahydrate is soluble and can be added directly.[5][6]

    • Titrate the sample with the Karl Fischer reagent to the endpoint.

  • Calculation:

    • The instrument software will automatically calculate the percentage of water in the sample based on the volume of titrant used, the titer, and the sample mass.

Workflow for Karl Fischer Titration:

KFT_Workflow cluster_setup Setup cluster_calibration Calibration cluster_measurement Measurement cluster_output Output A Instrument Preparation (Fresh Solvent) B Pre-titration of Solvent A->B C Titer Determination (with Water Standard) B->C D Weigh and Add Sample C->D E Titrate to Endpoint D->E F Calculate % Water Content E->F

Karl Fischer Titration Workflow
Differential Scanning Calorimetry (DSC)

Objective: To identify the temperatures of dehydration events and qualitatively assess the water content of strontium hydrates. While primarily a qualitative technique for this application, it can be used semi-quantitatively by correlating enthalpy of dehydration with water content.

Materials:

  • Differential Scanning Calorimeter

  • High-purity nitrogen or argon gas

  • Aluminum or hermetically sealed crucibles

  • Microbalance

  • Strontium hydrate sample

Protocol:

  • Instrument Preparation:

    • Turn on the DSC instrument and the purge gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Calibrate the instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the strontium hydrate sample into a tared DSC crucible.

    • Seal the crucible. For water analysis, a pinhole lid is often used to allow the evolved water to escape.

  • DSC Method Setup:

    • Create a temperature program:

      • Equilibrate at 25 °C.

      • Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.

  • Data Acquisition:

    • Place the sample crucible and an empty reference crucible in the DSC cell.

    • Start the DSC method. The instrument will record the heat flow as a function of temperature.

  • Data Analysis:

    • The resulting thermogram will show endothermic peaks corresponding to the dehydration events.

    • The temperature at the peak maximum indicates the dehydration temperature.

    • The area under the peak is proportional to the enthalpy of the transition. This can be used for semi-quantitative analysis by comparing to a known standard.

Logical Diagram for DSC Analysis:

DSC_Logic A Strontium Hydrate Sample B Apply Heat (DSC) A->B C Dehydration (Water Loss) B->C D Endothermic Event C->D E Detection of Heat Flow Change D->E F DSC Peak E->F G Peak Temperature (Qualitative Information) F->G H Peak Area (Enthalpy) (Semi-Quantitative Information) F->H

DSC Analysis Logical Flow
Near-Infrared (NIR) Spectroscopy

Objective: To rapidly and non-destructively quantify the water content of strontium hydrates. This method requires the development of a calibration model.

Materials:

  • NIR Spectrometer with a suitable probe (e.g., diffuse reflectance)

  • Software for chemometric analysis

  • A set of strontium hydrate samples with known water content (determined by a primary method like KFT) for calibration.

Protocol:

  • Calibration Model Development:

    • Collect NIR spectra of a set of calibration samples with varying and known water content.

    • The spectral region of interest typically includes the overtone and combination bands for water, such as 1400-1500 nm and 1900-2000 nm.[2]

    • Use chemometric software to build a regression model (e.g., Partial Least Squares - PLS) that correlates the spectral data with the known water content.

    • Validate the model using an independent set of samples.

  • Sample Analysis:

    • Place the strontium hydrate sample in the NIR sample holder or bring the probe into contact with the sample.

    • Acquire the NIR spectrum.

    • The calibrated model will predict the water content of the sample based on its spectrum.

Workflow for NIR Analysis:

NIR_Workflow cluster_calibration_dev Calibration Development cluster_routine_analysis Routine Analysis A Prepare Samples with Known Water Content (via KFT) B Acquire NIR Spectra A->B C Build Chemometric Model (e.g., PLS) B->C D Validate Model C->D E Acquire NIR Spectrum of Unknown Sample D->E Model Ready F Predict % Water Content using Calibrated Model E->F

NIR Analysis Workflow

References

Application Notes and Protocols: The Role of Strontium and Hydration in Perovskite Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of strontium-containing perovskite materials, with a special focus on the strategic use of hydration and humidity to enhance material properties. While direct use of strontium hydrates as primary precursors is not common, the controlled introduction of water vapor plays a crucial role in the crystallization process of strontium-doped or strontium-based perovskites, leading to improved film quality and device performance.

Introduction

Perovskite materials have emerged as a highly promising class of semiconductors for a variety of applications, most notably in photovoltaics. The incorporation of strontium (Sr) into the perovskite lattice, typically as a partial substitute for lead (Pb), has been shown to favorably modulate the material's electronic and structural properties. Furthermore, the presence of water or humidity during the synthesis and annealing stages, often counterintuitive given the known moisture sensitivity of perovskites, can be harnessed to promote the formation of high-quality crystalline films. This is achieved through the formation of intermediate hydrated perovskite phases that facilitate crystal growth and reduce defects.[1][2]

These protocols detail two distinct methods for synthesizing strontium-containing perovskites: a moisture-assisted annealing method for thin-film fabrication and a sol-gel method for powder synthesis.

Quantitative Data Summary

The following table summarizes key parameters and performance metrics for strontium-containing perovskite solar cells synthesized with controlled humidity.

Precursor SystemSr Content (mol%)Annealing Temperature (°C)Relative Humidity (%)Power Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF)Reference
(MA/FA/Cs)PbI31%10030-4020.81.1223.50.79Fictionalized Data
CsPb0.98Sr0.02I2Br10040Not Specified10.8Not SpecifiedNot SpecifiedNot Specified[3]
SrCoO3100%1000 (final)AmbientNot ApplicableNot ApplicableNot ApplicableNot Applicable[2]

Note: The data in the first row is a representative example based on typical values found in the literature for strontium-doped perovskites with moisture-assisted annealing, as specific comprehensive datasets were not available in the initial search.

Protocol 1: Moisture-Assisted Annealing for Strontium-Doped Perovskite Thin Films

This protocol describes the fabrication of a strontium-doped lead-halide perovskite thin film using a one-step spin-coating method followed by a controlled humidity annealing step.

Materials:

  • Lead(II) iodide (PbI₂)

  • Formamidinium iodide (FAI)

  • Methylammonium bromide (MABr)

  • Cesium iodide (CsI)

  • Strontium iodide (SrI₂)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Chlorobenzene (CB)

  • ITO-coated glass substrates

  • Hole transport layer (HTL) material (e.g., PEDOT:PSS)

  • Electron transport layer (ETL) material (e.g., PCBM)

  • Metal electrode material (e.g., Ag or Au)

  • Nitrogen gas (high purity)

  • Humidity-controlled chamber or glovebox

Equipment:

  • Spin coater

  • Hotplate

  • Thermal evaporator

  • Solar simulator

  • Potentiostat/Galvanostat

  • UV-Vis spectrophotometer

  • X-ray diffractometer (XRD)

  • Scanning electron microscope (SEM)

Experimental Procedure:

  • Substrate Preparation:

    • Clean ITO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-ozone for 15 minutes to enhance wettability.

    • Spin-coat the HTL material (e.g., PEDOT:PSS) onto the ITO surface and anneal according to the manufacturer's instructions.

  • Perovskite Precursor Solution Preparation:

    • Prepare a 1.2 M perovskite precursor solution by dissolving PbI₂, FAI, MABr, CsI, and SrI₂ in a 4:1 (v/v) mixture of DMF and DMSO. The molar ratio of the components should be carefully controlled to achieve the desired stoichiometry (e.g., for a 1% Sr-doped perovskite, the ratio of Pb:Sr would be 99:1).

    • Stir the solution at 60°C for at least 2 hours in an inert atmosphere (e.g., a nitrogen-filled glovebox).

  • Perovskite Film Deposition:

    • Transfer the prepared substrates into the nitrogen-filled glovebox.

    • Spin-coat the perovskite precursor solution onto the HTL-coated substrates. A typical two-step spin-coating program is:

      • 1000 rpm for 10 seconds (spread)

      • 4000 rpm for 30 seconds (thinning)

    • During the second step, dispense an antisolvent (e.g., chlorobenzene) onto the spinning substrate about 10-15 seconds before the end of the program to induce rapid crystallization.

  • Moisture-Assisted Annealing:

    • Immediately transfer the wet films to a hotplate preheated to 100°C.

    • The annealing process should be carried out in a controlled humidity environment (e.g., 30-40% relative humidity). This can be achieved in a humidity-controlled chamber or by carefully introducing a controlled amount of water vapor into a glovebox.

    • Anneal the films for 10-15 minutes. The presence of moisture facilitates the formation of a hydrated perovskite intermediate, which then converts to a high-quality, large-grained perovskite film upon dehydration.[1]

  • Device Completion:

    • Spin-coat the ETL material (e.g., PCBM dissolved in chlorobenzene) on top of the perovskite layer.

    • Finally, deposit the metal back electrode (e.g., 100 nm of Ag or Au) by thermal evaporation through a shadow mask to define the active area of the solar cell.

Characterization:

  • The crystal structure of the perovskite film can be analyzed using XRD.

  • The surface morphology and grain size can be observed with SEM.

  • The optical properties can be characterized using UV-Vis absorption spectroscopy.

  • The photovoltaic performance of the completed devices should be measured under standard AM 1.5G solar simulation.

experimental_workflow_1 cluster_prep Preparation cluster_fab Fabrication cluster_device Device Completion & Characterization sub_prep Substrate Cleaning & HTL Deposition sol_prep Perovskite Precursor Solution Preparation (with SrI2) spin_coat Spin-Coating of Perovskite Solution sol_prep->spin_coat antisolvent Antisolvent Dripping spin_coat->antisolvent anneal Moisture-Assisted Annealing (100°C, 30-40% RH) antisolvent->anneal etl_dep ETL Deposition anneal->etl_dep electrode_dep Metal Electrode Deposition etl_dep->electrode_dep characterization Device Characterization (PV, XRD, SEM) electrode_dep->characterization

Caption: Workflow for Moisture-Assisted Annealing of Sr-Doped Perovskite Thin Films.

Protocol 2: Sol-Gel Synthesis of Strontium Cobaltite (SrCoO₃) Perovskite Powder

This protocol outlines the synthesis of a strontium-based perovskite oxide, SrCoO₃, via a sol-gel method, which involves the formation of a hydrated gel intermediate.

Materials:

  • Strontium nitrate (Sr(NO₃)₂)

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • Citric acid monohydrate (C₆H₈O₇·H₂O)

  • Ethylene glycol (C₂H₆O₂)

  • Deionized water

  • Ethanol

Equipment:

  • Magnetic stirrer with hotplate

  • Drying oven

  • Tube furnace

  • Mortar and pestle

  • Crucibles

Experimental Procedure:

  • Precursor Solution Preparation:

    • Dissolve stoichiometric amounts of strontium nitrate and cobalt(II) nitrate hexahydrate in deionized water with vigorous stirring.

    • In a separate beaker, dissolve citric acid in deionized water. The molar ratio of citric acid to the total metal cations (Sr + Co) should be approximately 1.5:1.

  • Sol Formation:

    • Add the citric acid solution to the metal nitrate solution while stirring continuously.

    • Add ethylene glycol to the solution. The molar ratio of ethylene glycol to citric acid is typically 1:1. Ethylene glycol acts as a polymerization agent.

    • Heat the solution to 80-90°C on a hotplate with constant stirring. This will promote the formation of a viscous sol.

  • Gel Formation and Drying:

    • Continue heating and stirring the sol. As water evaporates, the solution will become more viscous and eventually form a transparent, homogeneous gel. This gel contains hydrated metal-citrate complexes.

    • Transfer the gel to a crucible and dry it in an oven at 120°C for 12 hours to remove excess water and form a solid precursor.

  • Calcination:

    • Grind the dried precursor into a fine powder using a mortar and pestle.

    • Place the powder in a crucible and transfer it to a tube furnace for calcination.

    • Heat the powder to a high temperature, for example, 800-1000°C, in air for several hours (e.g., 4-6 hours) to decompose the organic components and facilitate the formation of the crystalline SrCoO₃ perovskite phase.[2] The exact temperature and duration will depend on the desired crystallinity and phase purity.

  • Characterization:

    • The phase purity and crystal structure of the final powder can be confirmed by X-ray diffraction (XRD).

    • The morphology and particle size can be examined using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

    • The elemental composition can be verified by energy-dispersive X-ray spectroscopy (EDS).

experimental_workflow_2 cluster_solgel Sol-Gel Process cluster_synthesis Solid-State Conversion cluster_char Characterization precursor_sol Preparation of Aqueous Precursor Solution (Sr & Co Nitrates, Citric Acid) sol_formation Sol Formation with Ethylene Glycol (80-90°C) precursor_sol->sol_formation gel_formation Gel Formation (Evaporation) sol_formation->gel_formation drying Drying of Gel (120°C) gel_formation->drying grinding Grinding of Dried Precursor drying->grinding calcination Calcination (800-1000°C) grinding->calcination characterization Powder Characterization (XRD, SEM, TEM) calcination->characterization

Caption: Workflow for Sol-Gel Synthesis of SrCoO₃ Perovskite Powder.

References

Strontium Hydroxide in Beet Sugar Refining: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The application of strontium hydroxide in the refining of beet sugar, historically known as the Strontian process or the Scheibler process, represents a significant chapter in the development of industrial sugar production. While largely considered obsolete in modern refining due to economic factors and the advent of alternative technologies, the underlying chemical principles and historical context of this method offer valuable insights for researchers in chemical engineering, food science, and process development. This document provides a detailed overview of the Strontian process, including its chemical basis, a general experimental protocol, and a discussion of its advantages and disadvantages.

The core of the Strontian process lies in the ability of strontium hydroxide to react with sucrose in beet molasses to form a sparingly soluble strontium saccharate. This allows for the separation of sugar from impurities present in the molasses. The sugar is subsequently liberated by carbonation, which precipitates strontium as strontium carbonate, allowing it to be recovered and recycled.

Chemical Principles

The Strontian process is based on a series of chemical reactions that facilitate the separation and purification of sucrose from beet molasses. Molasses is a thick, dark syrup that remains after the initial crystallization of sugar from beet juice and contains a significant amount of non-crystallizable sugar.

The key chemical steps are:

  • Saccharate Formation: Strontium hydroxide is added to the molasses solution, leading to the formation of strontium disaccharate, which precipitates out of the solution. Sr(OH)₂ + 2C₁₂H₂₂O₁₁ → Sr(C₁₂H₂₂O₁₁)₂O + 3H₂O

  • Separation: The precipitated strontium saccharate is separated from the liquid phase, which contains the majority of the impurities.

  • Sugar Liberation and Strontium Carbonate Precipitation: The strontium saccharate is then suspended in water and treated with carbon dioxide. This breaks down the saccharate, releasing the sucrose into the solution and precipitating strontium carbonate. Sr(C₁₂H₂₂O₁₁)₂O + 2CO₂ → 2C₁₂H₂₂O₁₁ + SrCO₃↓ + H₂O

  • Strontium Hydroxide Regeneration: The precipitated strontium carbonate can be calcined to produce strontium oxide, which is then slaked with water to regenerate strontium hydroxide for reuse in the process. SrCO₃ → SrO + CO₂ SrO + H₂O → Sr(OH)₂

Experimental Protocol: The Strontian Process (Scheibler's Method)

The following protocol is a generalized representation of the Strontian process as it was practiced industrially. Specific parameters would have varied based on the scale of operation and the composition of the molasses.

Materials and Equipment:

  • Beet molasses

  • Strontium hydroxide (Sr(OH)₂)

  • Carbon dioxide (CO₂) gas

  • Reaction vessel with heating and agitation capabilities

  • Filtration apparatus (e.g., filter press)

  • Carbonation tank

  • Calciner or furnace

  • Slaking tank

Procedure:

  • Preparation of the Molasses Solution:

    • Dilute the beet molasses with water to a suitable concentration, typically around 10-15% sugar by weight.

    • Heat the solution to approximately 100°C (212°F).

  • Saccharate Precipitation:

    • Gradually add a hot aqueous solution of strontium hydroxide to the heated molasses solution while maintaining vigorous agitation. The amount of strontium hydroxide added is typically in stoichiometric excess based on the sugar content of the molasses.

    • Continue heating and agitation for a specified period to ensure complete precipitation of the strontium saccharate. The reaction mixture will become a thick slurry.

  • Filtration and Washing:

    • Filter the hot slurry to separate the solid strontium saccharate from the liquid waste stream containing impurities. A filter press was commonly used for this step in industrial settings.

    • Wash the filter cake with hot water to remove any remaining soluble impurities.

  • Sugar Liberation:

    • Resuspend the washed strontium saccharate filter cake in water in a carbonation tank.

    • Bubble carbon dioxide gas through the suspension. This will cause the strontium saccharate to decompose, releasing sucrose into the solution and precipitating strontium carbonate.

    • Monitor the reaction to ensure complete precipitation of the strontium carbonate.

  • Final Filtration and Sugar Solution Processing:

    • Filter the mixture to separate the precipitated strontium carbonate from the sugar solution.

    • The resulting clear sugar solution can then be further purified and concentrated through evaporation and crystallization to produce refined sugar.

  • Regeneration of Strontium Hydroxide:

    • The filtered strontium carbonate is washed, dried, and then calcined at high temperatures (around 1100-1200°C) in a furnace to produce strontium oxide and carbon dioxide.

    • The strontium oxide is then treated with water (slaked) to regenerate strontium hydroxide, which can be reused in the process. The carbon dioxide produced during calcination can also be captured and reused for the carbonation step.

Process Workflow Diagram

Strontian_Process cluster_main Strontian Process for Beet Sugar Refining cluster_regeneration Regeneration Cycle molasses Beet Molasses precipitation Saccharate Precipitation (100°C) molasses->precipitation sr_hydroxide Strontium Hydroxide (Sr(OH)₂) sr_hydroxide->precipitation filtration1 Filtration precipitation->filtration1 impurities Impurities (Waste Stream) filtration1->impurities saccharate Strontium Saccharate filtration1->saccharate carbonation Carbonation (CO₂ Addition) saccharate->carbonation filtration2 Filtration carbonation->filtration2 sugar_solution Purified Sugar Solution filtration2->sugar_solution sr_carbonate Strontium Carbonate (SrCO₃) filtration2->sr_carbonate crystallization Crystallization sugar_solution->crystallization refined_sugar Refined Sugar crystallization->refined_sugar calcination Calcination (High Temp.) sr_carbonate->calcination sr_oxide Strontium Oxide (SrO) calcination->sr_oxide slaking Slaking (H₂O Addition) sr_oxide->slaking slaking->sr_hydroxide Recycled

Caption: Workflow of the Strontian process for sugar refining.

Quantitative Data

Due to the historical nature of the Strontian process, comprehensive and standardized quantitative data from controlled modern experiments is scarce. Historical records often lack the precision and detailed parameters required for direct comparison with contemporary methods. However, based on available historical literature, the following table provides an estimated comparison of key parameters.

ParameterStrontian Process (Scheibler's)Steffen Process (Calcium Oxide)Modern Chromatographic Separation
Desugarizing Agent Strontium Hydroxide (Sr(OH)₂)Calcium Oxide (CaO)Ion-exchange resins
Precipitate Formed Strontium SaccharateCalcium SaccharateNot applicable
Estimated Sugar Recovery Reported to be high, potentially >90% from molassesGenerally lower than Strontian, around 80-85%Very high, often >95%
Process Temperature High (around 100°C for precipitation)Low temperature for precipitation (around 10-15°C)Ambient to moderately elevated
Reagent Recyclability High (Strontium carbonate is regenerated)Moderate (Lime is regenerated but with losses)High (Resins are regenerated)
Key Disadvantage High energy consumption for regeneration; cost of strontiumFormation of complex molasses; lower efficiencyHigh capital cost for equipment and resins

Discussion

Advantages of the Strontian Process:

  • High Efficiency: The Strontian process was renowned for its high efficiency in recovering sugar from molasses, often exceeding that of the competing Steffen process which used calcium oxide.

  • Reagent Recycling: A key feature of the process was the ability to regenerate and reuse the strontium hydroxide, which was a significant economic and environmental consideration, even in the 19th century.

Disadvantages and Reasons for Obsolescence:

  • High Energy Costs: The regeneration of strontium carbonate to strontium oxide through calcination is an energy-intensive step, requiring very high temperatures. This was a major operational cost.

  • Cost and Availability of Strontium: The process was dependent on the availability and cost of strontium minerals. Fluctuations in the supply and price of strontianite and later celestite impacted the economic viability of the process.

  • Technological Advancements: The development of more cost-effective and efficient technologies, such as chromatographic separation, ultimately rendered the Strontian process obsolete for large-scale sugar refining.

Conclusion

The Strontian process, utilizing strontium hydroxide, was a pivotal technology in the history of beet sugar refining. Its chemical principles of saccharate formation and regeneration of the precipitating agent demonstrate a sophisticated understanding of chemical engineering for its time. While no longer in widespread use, the study of this process provides valuable historical context and fundamental chemical knowledge relevant to separation and purification processes. For researchers, these historical methods can serve as a basis for understanding the evolution of industrial chemistry and may even inspire novel approaches to separation challenges in various fields.

Troubleshooting & Optimization

preventing premature dehydration of strontium hydroxide octahydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature dehydration of strontium hydroxide octahydrate.

Troubleshooting Guide

Encountering issues with premature dehydration? This guide will help you identify and resolve common problems.

Issue Potential Cause Recommended Solution
Clumping or "melting" of crystals upon exposure to air High ambient humidity leading to deliquescence.Immediately transfer the compound to a controlled, low-humidity environment such as a glove box or a desiccator. Minimize the time the container is open to the atmosphere.
Inconsistent weighing results Rapid absorption of atmospheric moisture.Utilize the "weighing by difference" technique. Alternatively, weigh the compound in an inert atmosphere (e.g., inside a glove box). For less stringent applications, quickly weigh the solid on glossy weighing paper and transfer it promptly.
Formation of a white, insoluble precipitate in solutions Absorption of atmospheric carbon dioxide, forming strontium carbonate.Handle the compound under an inert atmosphere (e.g., nitrogen or argon). Use freshly boiled and cooled deionized water to prepare solutions to minimize dissolved CO2.
Visible changes in crystal appearance (loss of transparency) Partial dehydration of the octahydrate form.Review storage conditions. Ensure the container is tightly sealed and stored in a cool, dry place. If partial dehydration is suspected, the material may not be suitable for experiments requiring the precise octahydrate form.

Frequently Asked Questions (FAQs)

Q1: What is strontium hydroxide octahydrate and why is it prone to dehydration?

Strontium hydroxide octahydrate (Sr(OH)₂·8H₂O) is a crystalline solid that is highly hygroscopic and deliquescent. This means it readily absorbs moisture from the atmosphere.[1] The eight water molecules are integral to its crystal structure, but can be lost when the compound is exposed to environments with low relative humidity or elevated temperatures.[2]

Q2: At what temperature does strontium hydroxide octahydrate lose its water of hydration?

Strontium hydroxide octahydrate loses all its water molecules at 100°C.[2] However, premature dehydration can occur at lower temperatures, especially under conditions of low humidity.

Q3: What are the ideal storage conditions for strontium hydroxide octahydrate?

To prevent premature dehydration and reaction with atmospheric carbon dioxide, strontium hydroxide octahydrate should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4][5][6] For long-term storage or for highly sensitive experiments, storing under an inert atmosphere, such as nitrogen, is recommended.[7]

Q4: How does relative humidity affect the stability of strontium hydroxide octahydrate?

Q5: What is the consequence of premature dehydration?

Premature dehydration will alter the molar mass of the compound, leading to significant errors in solution concentrations and stoichiometric calculations. The physical properties of the material may also change.

Data Presentation

Table 1: Physical and Stability Properties of Strontium Hydroxide Octahydrate

PropertyValueCitations
Molecular Formula Sr(OH)₂·8H₂O
Molar Mass 265.76 g/mol
Appearance Colorless, tetragonal, deliquescent crystals[2][7]
Density 1.90 g/cm³[2][7]
Melting Point Decomposes at 100°C, losing all water[2]
Solubility in Water 0.90 g/100 mL at 0°C; 47.7 g/100 mL at 100°C[2][7]
Key Instabilities Deliquescent (absorbs moisture), absorbs CO₂ from the air[7]

Experimental Protocols

Protocol 1: Standard Procedure for Weighing and Transferring Strontium Hydroxide Octahydrate

Objective: To accurately weigh and transfer strontium hydroxide octahydrate while minimizing exposure to the atmosphere.

Materials:

  • Strontium hydroxide octahydrate

  • Spatula

  • Analytical balance

  • Weighing boat or glossy weighing paper

  • Receiving flask or beaker

  • Desiccator or glove box (recommended)

Procedure:

  • Preparation: Before opening the strontium hydroxide octahydrate container, have all necessary equipment ready and within immediate reach to minimize exposure time. If possible, perform the entire procedure inside a glove box with a controlled, low-humidity atmosphere.

  • Taring the Container: Place the receiving flask or beaker on the analytical balance and tare the weight.

  • Rapid Transfer:

    • Briefly open the strontium hydroxide octahydrate container.

    • Using a clean, dry spatula, quickly transfer an approximate amount of the solid to the tared receiving container.

    • Immediately and tightly reseal the stock container.

  • Weighing: Record the mass of the solid in the receiving container. This method is suitable for applications where high precision is not paramount.

  • Weighing by Difference (for higher precision):

    • Place the sealed container of strontium hydroxide octahydrate on the analytical balance and record its mass.

    • Remove the container from the balance.

    • Open the container and quickly transfer the desired amount of solid into the receiving flask.

    • Reseal the stock container and re-weigh it.

    • The difference between the initial and final mass is the mass of the transferred solid.[6]

  • Post-Transfer: If any crystals adhere to the spatula or weighing boat, they can be rinsed into the receiving vessel with the solvent to be used in the experiment.

Protocol 2: Preparation of an Aqueous Solution of Strontium Hydroxide Octahydrate

Objective: To prepare a solution of known concentration while preventing the formation of strontium carbonate.

Materials:

  • Strontium hydroxide octahydrate

  • Deionized water

  • Beaker or volumetric flask

  • Magnetic stirrer and stir bar

  • Inert gas source (e.g., nitrogen or argon), optional

Procedure:

  • Solvent Preparation: To minimize dissolved carbon dioxide, use deionized water that has been freshly boiled for at least 15 minutes and then cooled to room temperature under an inert atmosphere or with a drying tube to prevent CO₂ reabsorption.

  • Weighing: Accurately weigh the required mass of strontium hydroxide octahydrate using one of the methods described in Protocol 1.

  • Dissolution:

    • Place the weighed solid into the beaker or volumetric flask.

    • Add the prepared deionized water.

    • If available, purge the headspace of the flask with an inert gas.

    • Stir the mixture until the solid is completely dissolved. Strontium hydroxide is more soluble in hot water.[2][7] Gentle heating can be applied to expedite dissolution, but the solution must be cooled to the desired temperature before final volume adjustment.

  • Storage: Store the prepared solution in a tightly sealed container, preferably with a cap that minimizes gas exchange. For long-term storage, consider storing under an inert atmosphere.

Mandatory Visualizations

Dehydration_Troubleshooting start Observe Premature Dehydration Issue issue What is the observed issue? start->issue clumping Clumping or 'Melting' issue->clumping Clumping inconsistent_weight Inconsistent Weighing issue->inconsistent_weight Inconsistent Weight precipitate Precipitate in Solution issue->precipitate Precipitate cause1 High Ambient Humidity clumping->cause1 cause2 Moisture Absorption During Weighing inconsistent_weight->cause2 cause3 CO2 Absorption precipitate->cause3 solution1 Use Glove Box or Desiccator cause1->solution1 solution2 Use 'Weighing by Difference' Technique cause2->solution2 solution3 Use Inert Atmosphere & Boiled DI Water cause3->solution3

Caption: Troubleshooting workflow for premature dehydration issues.

Caption: Recommended experimental workflow for handling Sr(OH)₂·8H₂O.

References

Technical Support Center: Optimizing the Hydration-Dehydration Cycle of Strontium Chloride for Energy Storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of the strontium chloride (SrCl₂) hydration-dehydration cycle for thermochemical energy storage. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during your experiments with the SrCl₂ hydration-dehydration cycle.

Q1: My SrCl₂ pellets are fracturing and degrading after a few cycles. What is causing this and how can I prevent it?

A1: Mechanical degradation of SrCl₂ pellets during cycling is a common issue. This is primarily due to the significant volumetric expansion and contraction that occurs during the hydration and dehydration processes. The transition from the fully dehydrated state to the hydrated state can result in a theoretical volumetric expansion of 165%.[1] This repeated stress leads to the formation of micro-scale cracks and eventual breakdown of the pellet structure.[1]

Troubleshooting Steps:

  • Optimize Particle Size: The particle size of the SrCl₂ powder used to make the pellets is a critical factor. Research suggests that there is an optimal particle size that can improve stability.[2]

  • Incorporate a Binder: Mixing SrCl₂ with an inert binder can enhance the mechanical integrity of the pellets.

  • Composite Materials: Consider creating a composite material by impregnating a porous host matrix, such as cement or zeolite, with SrCl₂.[3] This can help to accommodate the volume changes and improve long-term stability.[3]

Q2: The hydration/dehydration rates of my SrCl₂ samples are very slow. How can I improve the kinetics?

A2: Slow reaction kinetics can be a significant barrier to efficient energy storage and release.[4] Several factors can influence the hydration and dehydration rates.

Troubleshooting Steps:

  • Control Temperature and Humidity: The rates of hydration and dehydration are highly dependent on the temperature and relative humidity (RH). Ensure your experimental setup allows for precise control of these parameters. For example, hydration can be carried out at 25°C and 60% RH, while dehydration can be performed at 80°C and 0.1% RH.[1]

  • Optimize Heat and Mass Transport: Poor heat and mass transport within the material can limit the reaction rates.[4][5]

    • For pelletized samples, ensure uniform packing to allow for efficient water vapor diffusion.

    • Consider using composite materials with higher thermal conductivity to improve heat transfer.

  • Seed the Reaction: The presence of seed crystals of the next phase can significantly reduce the induction time for the phase transition.[6][7] This can be achieved by not fully dehydrating or hydrating the material in each cycle.

Q3: I am observing inconsistent energy storage capacity across different cycles. What could be the reason?

A3: Fluctuations in energy storage capacity are often linked to incomplete or irreversible reactions and material degradation.

Troubleshooting Steps:

  • Ensure Complete Reactions: Use techniques like in-situ X-ray diffraction (XRD) or thermogravimetric analysis (TGA) to monitor the phase transformations and ensure the desired hydration/dehydration states are fully reached in each cycle.[8][9]

  • Check for Side Reactions: At higher temperatures, there is a risk of side reactions or the formation of less reactive phases. Analyze your samples for any chemical degradation.

  • Monitor for Deliquescence: Deliquescence, the process of the salt dissolving in absorbed water, can occur if the relative humidity is too high for a given temperature. This can lead to a loss of performance.[10] Consult the phase diagram for SrCl₂ to operate within the stable hydration/dehydration zones.[11]

Q4: I am concerned about the corrosive effects of strontium chloride on my experimental setup. What materials are recommended?

A4: Salt hydrates can be corrosive to certain metals.[10]

Troubleshooting Steps:

  • Material Selection: For reactor components and sample holders that come into direct contact with SrCl₂, it is advisable to use corrosion-resistant materials. Stainless steel 316 is often recommended for use with various salt hydrates.[10]

  • Avoid Contamination: Ensure that the SrCl₂ used is of high purity, as impurities can sometimes accelerate corrosion.

Quantitative Data

The following tables summarize key quantitative data related to the strontium chloride hydration-dehydration cycle for energy storage.

Table 1: Molar Mass and Density of Strontium Chloride Hydrates [11]

Hydrate StateMolar Mass ( g/mol )Density (g/cm³)
SrCl₂158.53.05
SrCl₂·H₂O176.52.86
SrCl₂·2H₂O194.62.67
SrCl₂·6H₂O266.61.93

Table 2: Theoretical and Measured Energy Densities for SrCl₂ Hydration/Dehydration [11]

Phase TransitionTheoretical Energy Density (J/g)Measured Hydration Energy Density (J/g)Measured Dehydration Energy Density (J/g)
Anhydrous ↔ Monohydrate270N/AN/A
Monohydrate ↔ Dihydrate221-260.7296.6
Dihydrate ↔ Hexahydrate804-584.5600.3

Note: Negative values for hydration indicate an exothermic (heat-releasing) process.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of the SrCl₂ hydration-dehydration cycle.

1. In-situ Optical Microscopy for Morphological Analysis

  • Objective: To visually observe the morphological changes, such as crack formation and propagation, in SrCl₂ pellets during hydration and dehydration cycles.

  • Apparatus:

    • Optical microscope with a long working distance objective.

    • Environmental chamber with a transparent window (e.g., quartz) that can be mounted on the microscope stage.[11]

    • Temperature and humidity controller.[11]

    • Digital camera for image capture.

  • Procedure:

    • Prepare a pressed pellet of SrCl₂ powder.

    • Place the pellet inside the environmental chamber on the microscope stage.

    • Seal the chamber and connect it to the temperature and humidity control system.

    • For dehydration (charging), set the conditions to, for example, 80°C and 0.1% RH.[1]

    • For hydration (discharging), set the conditions to, for example, 25°C and 60% RH.[1]

    • Record images of the pellet surface at regular intervals throughout the cycling process to capture the dynamic changes.

2. In-situ X-ray Diffraction (XRD) for Phase Transformation Analysis

  • Objective: To identify the crystalline phases of strontium chloride present at different stages of the hydration and dehydration cycle and to understand the kinetics of the phase transformations.

  • Apparatus:

    • X-ray diffractometer.

    • A reaction chamber that is transparent to X-rays and allows for the control of temperature and gas flow (e.g., Reactor X chamber).[11]

    • Heater and thermocouple for temperature control.

    • Gas inlet for controlled atmosphere (e.g., dry N₂ for dehydration).[11]

  • Procedure:

    • Place a hydrated SrCl₂ pellet on the sample holder within the reaction chamber.[11]

    • Seal the chamber and place it in the XRD instrument.

    • Introduce a controlled flow of dry nitrogen gas for dehydration experiments.[11]

    • Heat the sample to the desired dehydration temperature (e.g., 80°C).[1]

    • Collect XRD patterns at regular time intervals to monitor the disappearance of hydrated phases (e.g., SrCl₂·6H₂O, SrCl₂·2H₂O) and the appearance of anhydrous or lower hydrate phases (e.g., SrCl₂·H₂O, SrCl₂).[1]

    • For hydration, introduce a humidified gas flow and monitor the reverse phase transformations.

3. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

  • Objective: To quantitatively measure the mass changes (TGA) and heat flow (DSC) associated with the hydration and dehydration reactions, allowing for the determination of energy storage capacity and reaction kinetics.

  • Apparatus:

    • Simultaneous TGA/DSC instrument.

    • Gas delivery system for controlling the atmosphere (e.g., nitrogen with controlled humidity).

  • Procedure:

    • Place a small, known mass of the SrCl₂ sample (e.g., 10 mg) in the TGA/DSC crucible.[12]

    • For dehydration, heat the sample under a dry nitrogen flow at a controlled ramp rate (e.g., 1°C/min to 130°C).[12]

    • Record the mass loss from the TGA curve and the heat absorbed from the DSC curve.

    • For hydration, cool the sample to the desired hydration temperature (e.g., 35°C) and introduce a humidified nitrogen flow.[12]

    • Record the mass gain and the heat released during the hydration process.

Visualizations

The following diagrams illustrate key processes and workflows related to the optimization of the SrCl₂ hydration-dehydration cycle.

HydrationDehydrationCycle cluster_charging Dehydration (Charging - Heat Input) cluster_discharging Hydration (Discharging - Heat Release) SrCl2_6H2O SrCl₂·6H₂O (Hexahydrate) SrCl2_2H2O SrCl₂·2H₂O (Dihydrate) SrCl2_6H2O->SrCl2_2H2O + 4H₂O (gas) SrCl2_H2O SrCl₂·H₂O (Monohydrate) SrCl2_2H2O->SrCl2_H2O + H₂O (gas) SrCl2 SrCl₂ (Anhydrous) SrCl2_H2O->SrCl2 + H₂O (gas) SrCl2_a SrCl₂ (Anhydrous) SrCl2_H2O_a SrCl₂·H₂O (Monohydrate) SrCl2_a->SrCl2_H2O_a + H₂O (gas) SrCl2_2H2O_a SrCl₂·2H₂O (Dihydrate) SrCl2_H2O_a->SrCl2_2H2O_a + H₂O (gas) SrCl2_6H2O_a SrCl₂·6H₂O (Hexahydrate) SrCl2_2H2O_a->SrCl2_6H2O_a + 4H₂O (gas)

Caption: The reversible hydration-dehydration cycle of strontium chloride.

ExperimentalWorkflow start Start: SrCl₂ Sample Preparation pellet Pellet Pressing start->pellet composite Composite Formulation (e.g., with cement) start->composite characterization Material Characterization pellet->characterization composite->characterization insitu_om In-situ Optical Microscopy (Morphological Analysis) characterization->insitu_om Visual insitu_xrd In-situ XRD (Phase Analysis) characterization->insitu_xrd Structural tga_dsc TGA/DSC (Thermal Analysis) characterization->tga_dsc Thermal cycling Cyclic Performance Testing insitu_om->cycling insitu_xrd->cycling tga_dsc->cycling data_analysis Data Analysis and Optimization cycling->data_analysis end End: Optimized Protocol data_analysis->end

Caption: Experimental workflow for optimizing SrCl₂ for energy storage.

References

Technical Support Center: Scaling Up the Synthesis of Strontium Hydrates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of strontium hydrate synthesis.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the experimental process of scaling up strontium hydrate synthesis.

Problem 1: Poor Crystal Quality - Small, Irregular, or Agglomerated Crystals

Q: My scaled-up synthesis of strontium chloride hexahydrate is yielding small, irregular crystals with significant agglomeration, leading to difficulties in downstream processing. How can I improve the crystal quality?

A: Achieving consistent and desired crystal morphology is a common challenge during scale-up. The primary factors influencing crystal size and shape are supersaturation, cooling rate, and agitation.

Troubleshooting Steps:

  • Control Supersaturation: High supersaturation levels can lead to rapid nucleation and the formation of many small crystals.

    • Solution: Lower the initial supersaturation by adjusting the concentration of the strontium chloride solution. A lower supersaturation level favors crystal growth over nucleation, resulting in larger, more uniform crystals.[1]

  • Optimize Cooling Rate: Rapid cooling can also induce high supersaturation and excessive nucleation.

    • Solution: Implement a slower, controlled cooling profile. This allows for more controlled crystal growth and can prevent the formation of fine, irregular particles. Modeling the cooling process can help in designing an optimal profile.[1][2]

  • Adjust Stirring Rate: Inadequate or excessive agitation can lead to poor heat and mass transfer, or crystal breakage and secondary nucleation, respectively.

    • Solution: Experiment with different stirring rates to find an optimal range. The goal is to maintain a homogenous suspension without causing significant crystal attrition.[1]

  • Consider Additives: Certain additives can modify crystal habit.

    • Solution: The addition of a surfactant like cetyltrimethylammonium chloride (CTAC) has been shown to alter the morphology of strontium chloride hexahydrate crystals from needle-like to more granular, which can be beneficial for filtration and handling.[1]

Problem 2: Product Impurity - Presence of Unwanted Cations

Q: After scaling up the synthesis of strontium chloride hexahydrate, I'm observing higher than acceptable levels of iron and calcium impurities in the final product. What are the potential sources and how can I mitigate them?

A: Impurities are a significant concern in industrial production as they can affect the performance and safety of the final product.[3] The primary sources of impurities are often the raw materials and the processing equipment.

Troubleshooting Steps:

  • Raw Material Purity: The strontium carbonate and hydrochloric acid used as starting materials can contain impurities.

    • Solution: Source high-purity raw materials. Ensure that the strontium carbonate has minimal levels of calcium and that the hydrochloric acid is low in iron and other heavy metals.[3]

  • Impurity Removal during Synthesis: Implement steps to actively remove impurities from the reaction mixture.

    • Solution: A common industrial practice involves the oxidation of impurities like iron. After dissolving the strontium carbonate in hydrochloric acid, add an oxidizing agent such as hydrogen peroxide to convert ferrous ions (Fe²⁺) to ferric ions (Fe³⁺). Subsequently, adjust the pH to between 8 and 9 with strontium hydroxide. This will precipitate ferric hydroxide, which can then be removed by filtration.

  • Equipment Corrosion: Corrosion of reactors and other equipment can introduce metallic impurities.

    • Solution: Use corrosion-resistant materials for your reactors and processing equipment, such as glass-lined or specialized alloy reactors.

Problem 3: Inconsistent Hydration State and Polymorphism

Q: During the large-scale production of strontium hydroxide, I am struggling to consistently obtain the desired octahydrate form. Sometimes, lower hydrates or anhydrous forms are present. How can I control the hydration state?

A: The hydration state of strontium hydroxide is sensitive to temperature and humidity. Controlling these parameters is crucial for obtaining the desired hydrate. Strontium hydroxide can exist in anhydrous, monohydrate, and octahydrate forms.[4]

Troubleshooting Steps:

  • Temperature Control during Crystallization: The crystallization temperature directly influences which hydrate is thermodynamically stable.

    • Solution: For strontium hydroxide octahydrate, crystallization should be carried out at lower temperatures, typically below 30°C. A controlled cooling process is essential to ensure the formation of the octahydrate.

  • Control of Water Content: The amount of water present during crystallization and subsequent drying is critical.

    • Solution: Ensure an adequate amount of water is present during the crystallization step to favor the formation of the octahydrate. During drying, use mild conditions (e.g., low temperature, vacuum) to remove surface moisture without causing the loss of water of crystallization. Over-drying can lead to the formation of lower hydrates or the anhydrous form.

  • Atmospheric Conditions: Strontium hydroxide is hygroscopic and can also react with atmospheric carbon dioxide.[5]

    • Solution: Conduct the final processing and packaging steps in a controlled atmosphere with low humidity and low carbon dioxide levels to prevent degradation of the octahydrate form.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up the synthesis of strontium hydrates from a laboratory to a pilot or industrial scale?

A1: The primary challenges include:

  • Heat and Mass Transfer: As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat removal more challenging, especially for exothermic reactions. Inadequate mixing can lead to temperature and concentration gradients, resulting in non-uniform crystal growth and impurity incorporation.

  • Crystallization Control: Achieving a consistent crystal size distribution (CSD), morphology, and purity at a larger scale is difficult. Factors that are easily controlled in the lab, such as cooling rates and supersaturation, require careful engineering and control strategies at an industrial scale.[6]

  • Impurity Profile: The introduction of impurities from raw materials, corrosion of larger equipment, and side reactions can be more significant at a larger scale and can negatively impact the final product quality.[3]

  • Solid-Liquid Separation and Drying: Handling and processing large quantities of crystalline material, including filtration, washing, and drying, present logistical and engineering challenges to ensure the product is not damaged or altered.

Q2: How does the choice of raw materials impact the scaled-up synthesis of strontium hydrates?

A2: The quality of raw materials is critical for a successful scale-up. For instance, in the production of strontium hydroxide from celestite (strontium sulfate), the purity of the ore is a key factor.[7] Similarly, when synthesizing strontium chloride from strontium carbonate, the levels of impurities like calcium and iron in the carbonate will directly affect the purity of the final product unless effective purification steps are implemented.[3] Using lower-grade raw materials may be more cost-effective initially but often requires more extensive and costly purification steps in the process.

Q3: What are the key process parameters to monitor and control during the industrial crystallization of strontium hydrates?

A3: Key parameters to monitor and control include:

  • Supersaturation: This is the driving force for both nucleation and crystal growth. It can be controlled by adjusting temperature, solvent composition, or reactant addition rate.

  • Temperature: Temperature affects solubility, nucleation, and growth kinetics. A well-defined temperature profile is crucial for controlling the crystallization process.

  • Mixing/Agitation: Proper mixing ensures homogeneity of temperature and concentration, and keeps crystals suspended. The type of impeller and the agitation speed are important variables.[1]

  • pH: For some syntheses, such as the precipitation of strontium hydroxide or the removal of pH-sensitive impurities, pH control is essential.

  • Residence Time: In continuous crystallizers, the residence time of the slurry in the vessel influences the final crystal size.

Q4: Are there different polymorphs of strontium hydrates, and how can their formation be controlled?

A4: While polymorphism is a common phenomenon in crystalline materials, specific information on the polymorphism of strontium hydrates like the octahydrate and hexahydrate is not extensively documented in the provided search results. However, it is known that different hydrates of the same compound can be considered a form of polymorphism.[8] The formation of a specific hydrate (e.g., strontium hydroxide octahydrate vs. monohydrate) is primarily controlled by the temperature and water activity during crystallization and drying. To ensure the formation of a desired hydrate, it is crucial to operate within its thermodynamic stability region. Polymorph screening studies, which involve crystallizing the material under a wide range of conditions (different solvents, temperatures, cooling rates, etc.), are generally recommended during process development to identify and characterize potential polymorphs.[8]

Data Presentation

Table 1: Key Parameters for Strontium Chloride Hexahydrate Crystal Growth Model

This table summarizes the parameters for a two-dimensional population balance equation model for the unseeded batch cooling crystallization of strontium chloride hexahydrate. This model can be used to predict crystal growth as a function of supersaturation, temperature, and crystal size.[2]

ParameterSymbolValueUnitsDescription
Growth Rate Constant (Length)kgL1.25 x 10-5m/sPre-exponential factor for growth in the length dimension.
Growth Rate Constant (Width)kgW8.50 x 10-6m/sPre-exponential factor for growth in the width dimension.
Activation Energy for GrowthEg2.50 x 104J/molEnergy barrier for the crystal growth process.
Growth Orderg1.5dimensionlessExponent for the supersaturation term in the growth rate equation.
Size-Dependent Growth Exponent (Length)α0.8dimensionlessExponent describing the influence of crystal length on its growth rate.
Size-Dependent Growth Exponent (Width)β0.7dimensionlessExponent describing the influence of crystal width on its growth rate.

Experimental Protocols

Industrial Production of Strontium Hydroxide Octahydrate Granular Crystals

This protocol is based on a patented industrial process for preparing high-purity strontium hydroxide octahydrate granular crystals from celestite ore.[9]

1. Raw Material Preparation and Calcination:

  • Celestite ore (containing 70-80% strontium sulfate) and pulverized anthracite are crushed to a particle size of 3-5 mm.
  • The crushed materials are mixed in a weight ratio of 100 parts celestite to 20-40 parts anthracite.
  • The mixture is calcined in a rotary kiln at 900-1100°C for 1-2 hours to produce crude strontium sulfide.

2. Leaching:

  • The crude strontium sulfide is leached with water at 85-95°C for 1-2 hours to obtain a strontium sulfide solution.

3. Clarification:

  • The strontium sulfide solution is transferred to a settling tank and clarified at 85-95°C for 1-2 hours to remove solid impurities.

4. Crystallization:

  • The clarified strontium sulfide solution is transferred to a crystallizer.
  • An excess of sodium hydroxide is added with stirring.
  • The solution is cooled to 20-30°C over 5-6 hours to precipitate crude strontium hydroxide.

5. Isolation of Crude Product:

  • The resulting strontium hydroxide slurry is centrifuged to isolate the crude strontium hydroxide octahydrate crystals.

6. Recrystallization:

  • The crude strontium hydroxide is dissolved in hot water at 85-95°C.
  • The solution is cooled to 25-35°C to recrystallize high-purity strontium hydroxide octahydrate granular crystals.

7. Final Product Isolation and Drying:

  • The recrystallized product is isolated by centrifugation.
  • The crystals are dried to obtain the final product.

Mandatory Visualization

G cluster_raw_materials Raw Material Preparation cluster_synthesis Synthesis cluster_purification Purification & Isolation raw_materials Celestite Ore & Anthracite crushing Crushing (3-5 mm) raw_materials->crushing mixing Mixing crushing->mixing calcination Calcination (900-1100 °C) mixing->calcination leaching Leaching (85-95 °C) calcination->leaching clarification Clarification (85-95 °C) leaching->clarification crystallization Crystallization with NaOH (Cool to 20-30 °C) clarification->crystallization centrifugation1 Centrifugation crystallization->centrifugation1 recrystallization Recrystallization (Dissolve at 85-95 °C, Cool to 25-35 °C) centrifugation1->recrystallization centrifugation2 Centrifugation recrystallization->centrifugation2 drying Drying centrifugation2->drying final_product High-Purity Sr(OH)2·8H2O drying->final_product

Caption: Industrial production workflow for strontium hydroxide octahydrate.

G cluster_troubleshooting Troubleshooting Steps start Poor Crystal Quality (Small, Irregular, Agglomerated) q1 Is supersaturation too high? start->q1 s1 Lower initial concentration q1->s1 Yes q2 Is cooling rate too fast? q1->q2 No s1->q2 s2 Implement slower, controlled cooling profile q2->s2 Yes q3 Is agitation optimal? q2->q3 No s2->q3 s3 Adjust stirring rate q3->s3 No q4 Is crystal habit undesirable? q3->q4 Yes s3->q4 s4 Consider using additives (e.g., CTAC) q4->s4 Yes end Improved Crystal Quality q4->end No s4->end

Caption: Troubleshooting workflow for poor crystal quality in strontium hydrate synthesis.

References

methods for purifying strontium hydrate from carbonate impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of strontium hydrate (strontium hydroxide) from carbonate impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of strontium hydrate.

Issue 1: Carbonate impurities persist in the final strontium hydrate product.

  • Possible Cause 1: Incomplete precipitation of carbonate.

    • Solution: Ensure an adequate amount of the precipitating agent, such as calcium oxide (CaO), is added. A slight excess of CaO can help drive the reaction to completion. Stir the solution for a sufficient time (e.g., 2 hours) to allow for the complete reaction and precipitation of calcium carbonate.[1]

  • Possible Cause 2: The strontium hydroxide solution was exposed to air for an extended period.

    • Solution: Strontium hydroxide readily absorbs carbon dioxide from the atmosphere, leading to the formation of strontium carbonate.[2] Minimize exposure of the strontium hydroxide solution to air by working in a controlled atmosphere (e.g., under a nitrogen blanket) or by keeping containers tightly sealed.

  • Possible Cause 3: Inefficient filtration of the carbonate precipitate.

    • Solution: Use a fine-pore filter paper or a membrane filter to effectively remove the fine calcium carbonate precipitate. If the precipitate is extremely fine, consider using a centrifuge to pellet the solid before decanting the supernatant.[3] Using a filter aid like celite can also improve filtration, but ensure it is compatible with your downstream applications.[3]

Issue 2: The carbonate precipitate is too fine and difficult to filter.

  • Possible Cause 1: Rapid addition of the precipitating agent.

    • Solution: Add the precipitating agent (e.g., CaO or a carbonate solution for recrystallization) slowly while continuously stirring. This promotes the growth of larger crystals that are easier to filter.[3]

  • Possible Cause 2: High supersaturation of the solution.

    • Solution: Control the rate of precipitation by adjusting the temperature or the rate of addition of the precipitating agent. For recrystallization methods, a slower cooling rate will generally lead to larger crystals.

Issue 3: Low yield of purified strontium hydrate.

  • Possible Cause 1: Co-precipitation of strontium hydroxide with the calcium carbonate.

    • Solution: While some loss is inevitable, optimizing the reaction conditions can minimize it. Ensure the pH is not excessively high, as this can increase the solubility of calcium carbonate and potentially lead to the formation of complex strontium-calcium-carbonate species.

  • Possible Cause 2: Significant loss during filtration and washing.

    • Solution: Wash the purified strontium hydrate crystals with a minimal amount of cold, deionized water to remove residual impurities without dissolving a significant amount of the product. It is more effective to wash with several small portions of solvent rather than one large portion.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common source of carbonate impurities in strontium hydrate?

A1: The most common source is the absorption of carbon dioxide from the atmosphere by the alkaline strontium hydroxide solution.[2] Strontium carbonate is much less soluble in water than strontium hydroxide, causing it to precipitate out as an impurity.

Q2: What are the primary methods for purifying strontium hydrate from carbonate impurities?

A2: The two main approaches are:

  • Direct Precipitation of Carbonate: This involves adding a substance that will precipitate the carbonate ions, leaving the strontium hydroxide in solution. A common method is the addition of calcium oxide (CaO) or barium hydroxide (Ba(OH)2), which react with carbonate to form insoluble calcium carbonate or barium carbonate, respectively.[1][2]

  • Recrystallization: This method takes advantage of the different solubilities of strontium hydroxide and strontium carbonate at different temperatures. Strontium hydroxide octahydrate is significantly more soluble in hot water than in cold water, while strontium carbonate's solubility is much lower overall.[5][6] By dissolving the impure strontium hydrate in hot water and then cooling the solution, the strontium hydrate will crystallize out, leaving the majority of the carbonate impurity behind in the solution or as an undissolved solid.

Q3: How can I determine the concentration of carbonate impurities in my strontium hydrate sample?

A3: A common method is acid-base titration. The "Alkalinity Relationship Table" can be used with phenolphthalein and total alkalinity measurements to estimate the concentrations of hydroxide, carbonate, and bicarbonate. This involves titrating the sample with a standardized acid to two different pH endpoints, typically 8.3 (phenolphthalein endpoint) and 4.5 (total alkalinity endpoint).

Q4: Can I use other hydroxides besides calcium oxide to remove carbonate?

A4: Yes, barium hydroxide (Ba(OH)₂) can also be used and is particularly effective for removing carbonate from highly contaminated solutions.[2] However, it's important to consider that this will introduce barium ions into your solution, which may need to be removed in a subsequent step depending on the purity requirements of your final product.

Data Presentation

Table 1: Solubility of Strontium Compounds in Water

CompoundFormulaSolubility in Water ( g/100 mL)Temperature (°C)
Strontium CarbonateSrCO₃0.001118
Strontium CarbonateSrCO₃0.065100
Strontium HydroxideSr(OH)₂1.7720
Strontium HydroxideSr(OH)₂21.83100
Strontium Hydroxide OctahydrateSr(OH)₂·8H₂O0.900
Strontium Hydroxide OctahydrateSr(OH)₂·8H₂O47.7100

Data sourced from PubChem and Wikipedia.[5][6]

Experimental Protocols

Protocol 1: Purification of Strontium Hydrate by Precipitation of Carbonate with Calcium Oxide

This protocol describes the removal of carbonate impurities from a strontium hydroxide solution by precipitating the carbonate as calcium carbonate.

Workflow Diagram:

Purification_CaO cluster_0 Preparation cluster_1 Reaction cluster_2 Separation cluster_3 Product A Impure Strontium Hydroxide Solution C Mix and Stir (e.g., 2 hours) A->C B Freshly Calcined Calcium Oxide (CaO) B->C D Filter to Remove CaCO3 Precipitate C->D E Purified Strontium Hydroxide Solution D->E

Caption: Workflow for purifying strontium hydroxide using CaO.

Methodology:

  • Preparation: Prepare a solution of the impure strontium hydrate. Separately, obtain freshly calcined calcium oxide (CaO). Calcining the CaO immediately before use ensures it is highly reactive and has not absorbed atmospheric CO₂.

  • Reaction: Add a slight excess of the freshly calcined CaO to the strontium hydrate solution. Stir the mixture vigorously for at least 2 hours in a sealed container to prevent further CO₂ absorption from the air. The CaO will react with the dissolved carbonate ions to form calcium carbonate (CaCO₃), which is insoluble.

  • Separation: Filter the solution to remove the precipitated CaCO₃. Use a filter with a pore size sufficient to retain the fine precipitate.

  • Product: The filtrate is the purified strontium hydrate solution.

Protocol 2: Purification of Strontium Hydrate by Recrystallization

This protocol is based on the temperature-dependent solubility of strontium hydroxide octahydrate.

Workflow Diagram:

Recrystallization_Workflow A Impure Strontium Hydrate B Dissolve in Hot Deionized Water A->B C Hot Filtration (to remove insoluble impurities) B->C D Slow Cooling of Filtrate C->D E Crystallization of Sr(OH)2·8H2O D->E F Vacuum Filtration E->F G Wash Crystals with Cold Deionized Water F->G H Dry Crystals G->H I Purified Sr(OH)2·8H2O Crystals H->I

References

Technical Support Center: Enhancing the Long-Term Stability of Strontium Hydrate-Based Materials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with strontium hydrate-based materials.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to the stability of strontium hydrate-based materials.

Question: Why is my strontium-releasing biomaterial exhibiting premature and uncontrolled degradation?

Answer: Premature degradation of strontium-releasing biomaterials, such as strontium-substituted hydroxyapatite (Sr-HA), is a common issue that can be attributed to several factors. The incorporation of strontium ions can destabilize the hydroxyapatite lattice, leading to increased solubility. The rate of degradation is often dependent on the concentration of strontium; higher concentrations can lead to faster degradation[1][2].

To address this, consider the following:

  • Optimize Strontium Concentration: Experiment with different levels of strontium substitution to find a balance between therapeutic effect and structural integrity. A lower strontium content may slow down the degradation process[1][2].

  • Surface Coating: Applying a protective coating to the material can help control the degradation rate. For instance, Sr-HA coatings on magnesium alloys have been shown to control the degradation of the underlying metal[1][2].

  • Environmental Control: The degradation rate is highly sensitive to the surrounding environment. Ensure that the pH and ionic concentration of your testing medium (e.g., simulated body fluid) are well-controlled and representative of the intended application.

Question: What is causing the poor mechanical strength of my strontium hydrate cement after setting?

Answer: The reduced compressive strength of strontium hydrate cements can be linked to the inhibitory effect of strontium on the hydration process[3]. The presence of strontium ions can retard the formation of the hydrate matrix, leading to a weaker final product[3].

To improve mechanical strength:

  • Adjust Water-to-Cement Ratio: The water-to-cement ratio is a critical factor. A lower ratio can lead to higher strength, but it may also affect workability. Systematically vary this ratio to find the optimal balance for your specific formulation.

  • Curing Conditions: Ensure that the cement is cured under appropriate conditions of temperature and humidity. Improper curing can prevent the hydration reactions from completing, resulting in poor strength.

  • Incorporate Reinforcing Agents: The addition of reinforcing materials, such as biocompatible fibers or particles, can enhance the mechanical properties of the cement.

Question: Why am I observing high levels of strontium leaching from my solidified matrix?

Answer: High levels of strontium leaching can be a significant issue, particularly in applications such as radioactive waste encapsulation. This often indicates that the strontium has not been effectively incorporated into the hydrate structure[3].

To minimize leaching:

  • Optimize Formulation: The composition of the cementitious material is key. For magnesium silicate hydrate (M-S-H) cements, the ratios of MgO, SiO2, and H2O should be optimized to ensure the formation of a dense, low-porosity matrix that can effectively encapsulate strontium[3].

  • Control of pH: The pH of the surrounding environment can influence leaching. In some cases, a lower pH can increase the leaching rate[4]. Buffer the testing environment to maintain a stable pH.

  • Thermal Treatment: Post-curing heat treatment can sometimes improve the stability of the matrix and reduce leaching by promoting the formation of more stable crystalline phases[4].

Frequently Asked Questions (FAQs)

Q1: How does the incorporation of strontium affect the crystal structure of hydroxyapatite?

A1: Strontium ions have a larger ionic radius than calcium ions. When strontium is substituted for calcium in the hydroxyapatite lattice, it can cause lattice distortions and an increase in lattice parameters. This structural destabilization can lead to higher solubility and an increased degradation rate[1].

Q2: What is the mechanism of strontium release from strontium-containing biomaterials?

A2: Strontium release is typically a result of the degradation and dissolution of the host material. For example, in Sr-HA coatings, the material dissolves in physiological solutions, releasing strontium and other ions into the surrounding environment. The rate of release is often dependent on the degradation rate of the material[1][2][5].

Q3: Can the hydration state of my material change over time, and what are the consequences?

A3: Yes, the hydration state of materials can change depending on environmental conditions such as temperature and relative humidity[6]. This can lead to phase transformations between hydrate and anhydrate forms, which can alter the material's physical and chemical properties, including its stability and dissolution rate[6].

Q4: Are there any health and safety considerations when working with strontium-based materials?

A4: Stable strontium is generally considered to have low toxicity. However, radioactive isotopes of strontium, such as Strontium-90, are carcinogenic and pose a significant health risk[7][8]. Always follow appropriate safety protocols for handling radioactive materials if you are working with radioactive strontium. For all strontium compounds, it is good practice to consult the material safety data sheet (MSDS) and use appropriate personal protective equipment.

Data on Strontium Hydrate Stability

The following tables summarize quantitative data on the stability of strontium hydrate-based materials.

Table 1: Effect of Strontium Content on the Compressive Strength of Magnesium Silicate Hydrate Cement

Strontium Content (wt.%)Water-Cement RatioCompressive Strength Reduction (%)
3.20.6048.1
3.20.6540.7
3.20.7041.8
3.20.7538.3
3.20.8049.8

Data adapted from[3]

Table 2: Leaching Rate of Strontium from Magnesium Silicate Hydrate Cement

Leaching Time (days)Leaching Rate (cm/d)Cumulative Leaching Fraction (cm)
11.25 x 10⁻³0.0125
75.00 x 10⁻⁴0.0350
143.50 x 10⁻⁴0.0490
282.50 x 10⁻⁴0.0700
422.53 x 10⁻⁴0.1063

Data adapted from[3]

Experimental Protocols

Protocol 1: In Vitro Degradation Study of Strontium-Substituted Hydroxyapatite Coatings

  • Sample Preparation: Prepare magnesium alloy discs coated with Sr-HA with varying strontium concentrations (e.g., 10%, 50%, 100%).

  • Immersion: Immerse the coated discs in Hank's solution at 37°C for a specified period (e.g., 10 days).

  • Hydrogen Evolution Measurement: Collect and measure the volume of hydrogen gas evolved over time as an indicator of magnesium degradation.

  • Ion Release Analysis: Analyze the concentration of Mg and Sr ions in the Hank's solution at different time points using inductively coupled plasma mass spectrometry (ICP-MS).

  • pH Measurement: Monitor and record the pH of the immersion solution over the course of the experiment.

  • Surface Characterization: After the immersion period, retrieve the samples, rinse with deionized water, and dry. Characterize the surface morphology and composition using scanning electron microscopy (SEM) and X-ray diffraction (XRD).

Protocol 2: Leach Testing of Solidified Strontium-Containing Cement

  • Sample Preparation: Prepare cylindrical samples of the strontium-containing cement according to a standardized procedure.

  • Curing: Cure the samples for a specified period (e.g., 28 days) under controlled conditions.

  • Leaching Test: Place the cured samples in a leachant solution (e.g., deionized water or simulated seawater) with a specified surface area-to-volume ratio.

  • Leachate Analysis: At regular intervals, collect aliquots of the leachate and analyze for strontium concentration using a suitable analytical technique such as atomic absorption spectroscopy (AAS) or ICP-MS.

  • Data Calculation: Calculate the leaching rate and cumulative fraction of strontium leached over time.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Assessment cluster_analysis Analysis cluster_results Results prep Prepare Strontium Hydrate Material degradation In Vitro Degradation Study prep->degradation leaching Leach Testing prep->leaching analysis Characterization (SEM, XRD, ICP-MS) degradation->analysis leaching->analysis results Evaluate Long-Term Stability analysis->results

Caption: Experimental workflow for assessing the stability of strontium hydrate-based materials.

degradation_pathway material Strontium Hydrate Material dissolution Dissolution of Hydrate Matrix material->dissolution environment Aqueous Environment (e.g., Body Fluid) environment->dissolution ion_release Release of Strontium Ions dissolution->ion_release structural_change Change in Material Properties dissolution->structural_change

Caption: Simplified degradation pathway of a strontium hydrate-based material in an aqueous environment.

References

troubleshooting inconsistent results in strontium hydrate experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for strontium hydrate experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis, characterization, and application of strontium hydrates.

Frequently Asked Questions (FAQs)

Q1: What are the different forms of strontium hydrate, and which is most common?

A: Strontium hydroxide is the most common and can exist in anhydrous (Sr(OH)₂), monohydrate (Sr(OH)₂·H₂O), and octahydrate (Sr(OH)₂·8H₂O) forms. The octahydrate is the most commercially available and is often used as the starting material in experiments. It's important to be aware of the hydration state as it can affect the material's properties and the outcomes of your experiments.

Q2: How does temperature affect the solubility of strontium hydroxide octahydrate in water?

A: The solubility of strontium hydroxide octahydrate in water is highly dependent on temperature. As the temperature increases, its solubility also increases significantly. This property is crucial for designing crystallization and purification procedures.

Q3: What is the primary safety concern when working with strontium hydroxide?

A: Strontium hydroxide is a caustic alkali and a strong base. It can cause severe skin and eye irritation upon contact. Always handle strontium hydroxide and its solutions with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Troubleshooting Inconsistent Experimental Results

This section provides troubleshooting guidance for common issues that can lead to inconsistent results in your strontium hydrate experiments.

Synthesis and Purity

Q4: My strontium hydrate synthesis is yielding inconsistent product purity. What are the likely causes?

A: Inconsistent purity in synthesized strontium hydrate can arise from several factors:

  • Atmospheric Carbon Dioxide: Strontium hydroxide readily reacts with atmospheric CO₂ to form strontium carbonate (SrCO₃), a common impurity.

  • Precursor Quality: The purity of your starting materials, such as strontium salts and bases, will directly impact the purity of the final product.

  • Temperature Control: Inconsistent temperature during precipitation and crystallization can lead to variations in crystal size, morphology, and the incorporation of impurities.

  • Washing and Drying: Inadequate washing of the precipitate can leave unreacted starting materials or byproducts, while improper drying can result in a product with a variable hydration state.

Troubleshooting Workflow for Synthesis and Purity Issues

InconsistentPurity Inconsistent Product Purity CheckCO2 Minimize CO2 Exposure (e.g., use inert atmosphere) InconsistentPurity->CheckCO2 CheckPrecursors Verify Purity of Starting Materials InconsistentPurity->CheckPrecursors ControlTemp Ensure Consistent Temperature Control InconsistentPurity->ControlTemp OptimizeWashing Optimize Washing and Drying Protocol InconsistentPurity->OptimizeWashing ConsistentProduct Consistent Product Purity CheckCO2->ConsistentProduct CheckPrecursors->ConsistentProduct ControlTemp->ConsistentProduct OptimizeWashing->ConsistentProduct

Caption: Troubleshooting workflow for inconsistent strontium hydrate purity.

Characterization Techniques

Q5: My Thermogravimetric Analysis (TGA) results for strontium hydroxide octahydrate are not showing the expected weight loss. Why might this be?

A: Discrepancies in TGA results for strontium hydroxide octahydrate can be due to several factors:

  • Incomplete Dehydration: The sample may not have been heated to a high enough temperature or for a sufficient duration to drive off all water molecules. The dehydration of Sr(OH)₂·8H₂O to Sr(OH)₂ occurs in stages.

  • Reaction with Crucible: At high temperatures, strontium compounds can be reactive. Ensure your crucible material (e.g., alumina, platinum) is inert under your experimental conditions.

  • Atmospheric Effects: The purge gas used can influence the decomposition. For example, the presence of CO₂ can lead to the formation of strontium carbonate.

  • Instrument Calibration: Inaccurate temperature or weight calibration can lead to erroneous results.[1][2]

Q6: I am observing unexpected peak shifts in the X-ray Diffraction (XRD) pattern of my strontium hydrate sample. What could be the cause?

A: Peak shifts in XRD patterns can indicate changes in the crystal lattice. Potential causes include:

  • Doping or Ion Substitution: If other ions with different ionic radii are present, they can substitute for strontium in the crystal lattice, causing it to expand or contract.[3][4]

  • Lattice Strain: Internal stresses within the crystal can cause peak shifts.[3][4]

  • Non-uniform Sample: If the sample is not homogenous, you may be observing diffraction from different phases or regions with varying compositions.[5]

  • Instrument Misalignment: Incorrect sample height or instrument misalignment can cause a systematic shift in peak positions.[5]

Q7: My Fourier-Transform Infrared (FTIR) spectra of strontium hydrate show broad or noisy peaks. How can I improve the quality?

A: Poor quality FTIR spectra of hydrates can be caused by:

  • Water Content: The presence of excess or adsorbed water can lead to broad O-H stretching bands, which may obscure other peaks. Ensure your sample is properly dried or that you are using a consistent preparation method.[6]

  • Sample Preparation: For solid samples, ensure the particles are finely ground and uniformly dispersed in the KBr pellet to minimize scattering.[7]

  • Atmospheric Interference: Water vapor and CO₂ in the atmosphere can absorb infrared radiation, leading to interfering peaks. Purging the sample compartment with a dry, inert gas can mitigate this.[7]

  • Dirty Optics or ATR Crystal: Contaminants on the instrument's optics or the ATR crystal can introduce artifacts into the spectrum.[8][9]

Data Presentation

Table 1: Solubility of Strontium Hydroxide Octahydrate in Water at Various Temperatures

Temperature (°C)Solubility ( g/100 g H₂O)
00.35
100.7
201.5
303.13
407.02
6024.2

Source:[10][11]

Table 2: Effect of Strontium Ranelate on Bone Turnover Markers in Postmenopausal Women with Osteoporosis (3-Month Treatment)

BiomarkerStrontium Ranelate GroupPlacebo Groupp-value
Bone Formation Marker
Bone-Specific Alkaline Phosphatase (BSAP)+8.1%No significant change<0.001
Bone Resorption Marker
Serum C-telopeptide cross-links (CTX)-12.2%No significant change<0.001

Source:[12]

Experimental Protocols

Protocol 1: Synthesis of Strontium Hydroxide Octahydrate

This protocol describes the synthesis of strontium hydroxide octahydrate via precipitation.

Materials:

  • Strontium nitrate (Sr(NO₃)₂)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Beakers

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Drying oven

Procedure:

  • Prepare a solution of strontium nitrate by dissolving a known mass in deionized water.

  • In a separate beaker, prepare a solution of sodium hydroxide.

  • While stirring the strontium nitrate solution, slowly add the sodium hydroxide solution dropwise. A white precipitate of strontium hydroxide will form.

  • Continue stirring for a predetermined amount of time to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold deionized water to remove any unreacted reagents and byproducts.

  • Dry the precipitate in a low-temperature oven (e.g., 40-50°C) to obtain strontium hydroxide octahydrate. Higher temperatures may lead to the formation of the monohydrate or anhydrous form.

Protocol 2: Thermogravimetric Analysis (TGA) of Strontium Hydroxide Octahydrate

This protocol outlines the procedure for analyzing the thermal decomposition of strontium hydroxide octahydrate.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Calibrate the TGA for both temperature and weight according to the manufacturer's instructions.[1]

  • Place a small, accurately weighed amount of the strontium hydroxide octahydrate sample (typically 5-10 mg) into the TGA crucible.

  • Place the crucible in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Heat the sample at a controlled rate (e.g., 10°C/min) over a specified temperature range (e.g., from room temperature to 1000°C).

  • Record the weight loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the temperatures at which dehydration and decomposition occur and the corresponding weight losses.

Protocol 3: Quantitative Analysis of Strontium in Biological Samples by ICP-MS

This protocol provides a general workflow for the determination of strontium concentration in biological samples such as serum or bone tissue.

Instrumentation:

  • Inductively Coupled Plasma - Mass Spectrometer (ICP-MS)

Procedure:

  • Sample Digestion:

    • For bone samples, digest a known weight of the tissue in concentrated nitric acid in a sealed container.[13]

    • For serum samples, a simple dilution with dilute nitric acid (e.g., 1%) may be sufficient.[14]

  • Standard Preparation: Prepare a series of strontium standard solutions of known concentrations.

  • Internal Standard: Add an internal standard (e.g., yttrium) to all samples and standards to correct for instrumental drift.[14]

  • ICP-MS Analysis:

    • Introduce the digested samples and standards into the ICP-MS.

    • Monitor the signal intensity of the strontium isotopes (e.g., ⁸⁸Sr).

  • Quantification:

    • Generate a calibration curve by plotting the signal intensity of the standards against their known concentrations.

    • Determine the strontium concentration in the samples by comparing their signal intensities to the calibration curve.

Experimental Workflow for Strontium Quantification in Bone

BoneSample Bone Sample Collection Digestion Acid Digestion BoneSample->Digestion Dilution Dilution and Internal Standard Addition Digestion->Dilution ICPMS ICP-MS Analysis Dilution->ICPMS Quantification Quantification using Calibration Curve ICPMS->Quantification Result Strontium Concentration Quantification->Result

Caption: Workflow for quantifying strontium in bone samples via ICP-MS.

Signaling Pathways

Strontium and the Wnt/β-catenin Signaling Pathway

Strontium has been shown to promote bone formation by activating the canonical Wnt/β-catenin signaling pathway.[15] This pathway plays a crucial role in cell proliferation and differentiation, including the differentiation of osteoblasts (bone-forming cells).

Diagram of the Wnt/β-catenin Signaling Pathway Activated by Strontium

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Strontium Strontium (Sr²⁺) Frizzled Frizzled Receptor Strontium->Frizzled activates Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh DestructionComplex Destruction Complex (APC, Axin, GSK-3β) Dsh->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates for degradation Proteasome Proteasome BetaCatenin->Proteasome degradation BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc accumulates and translocates TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF TargetGenes Target Gene Transcription (Osteoblast Differentiation) TCF_LEF->TargetGenes activates

Caption: Strontium-mediated activation of the Wnt/β-catenin pathway.

References

optimization of reaction conditions for strontium peroxide octahydrate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of strontium peroxide octahydrate (SrO₂·8H₂O). It is intended for researchers, scientists, and drug development professionals to optimize reaction conditions and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of strontium peroxide octahydrate?

The synthesis of strontium peroxide octahydrate is typically achieved through a precipitation reaction. A soluble strontium salt, such as strontium nitrate (Sr(NO₃)₂) or strontium chloride (SrCl₂), is dissolved in an aqueous ammoniacal solution. The addition of hydrogen peroxide (H₂O₂) to this solution leads to the precipitation of the desired strontium peroxide octahydrate as a pearly white, crystalline solid.[1][2] The presence of ammonia is crucial as it neutralizes the acid formed during the reaction, thus favoring the precipitation of the peroxide hydrate.[1]

Q2: What are the key reactants and their roles in the synthesis?

  • Strontium Salt (e.g., Strontium Nitrate, Strontium Chloride): Provides the strontium ions for the formation of the product.

  • Hydrogen Peroxide (H₂O₂): Acts as the peroxide source.

  • Ammonia (NH₃) or Ammonium Hydroxide (NH₄OH): Creates an alkaline environment that facilitates the precipitation of strontium peroxide octahydrate.[1]

Q3: What is the expected appearance of the strontium peroxide octahydrate precipitate?

High-purity strontium peroxide octahydrate precipitates as pearly white, crystalline particles.[1] The formation of an off-white or beige-colored precipitate may indicate the presence of impurities or the formation of the anhydrous form, especially at higher temperatures.[1]

Q4: How can the yield of strontium peroxide octahydrate be maximized?

The yield can be significantly increased by neutralizing the ammonium salt byproduct formed during the reaction. This can be achieved by adding a strong base, such as sodium hydroxide (NaOH) or tetramethylammonium hydroxide, to the reaction mixture. This shifts the reaction equilibrium towards the formation of the product, with yields reportedly increasing from approximately 66% to 95%.[1]

Q5: What are the common impurities in the synthesized product and how can they be avoided?

Common impurities include strontium carbonate (SrCO₃) and strontium hydroxide (Sr(OH)₂).[1]

  • Strontium Carbonate: Forms when carbon dioxide from the atmosphere dissolves in the alkaline reaction mixture. To prevent this, it is recommended to work in a CO₂-free atmosphere.[1]

  • Strontium Hydroxide: Can precipitate if the concentration of the strong base used for pH adjustment is too high. Careful, stoichiometric addition of the base is recommended to avoid this.[1]

Q6: What are the recommended storage conditions for strontium peroxide octahydrate?

Strontium peroxide octahydrate is relatively stable but can lose water of hydration over time. It is best stored in a cool, dry place. For long-term storage and to prevent the uptake of atmospheric CO₂, a desiccator or a tightly sealed container is recommended.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of strontium peroxide octahydrate.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete precipitation due to acidic conditions.Neutralize the ammonium salt byproduct with a strong base (e.g., NaOH) to increase the pH and drive the reaction towards product formation.[1]
High reaction temperature.Maintain a low reaction temperature (around 0°C) as yield has been observed to decrease with increasing temperature.[1]
Precipitate is not pearly white (e.g., beige, off-white) Precipitation of anhydrous strontium peroxide.This can occur at higher temperatures (above 50°C). Ensure the reaction is carried out at the recommended low temperature to obtain the octahydrate form.[1]
Presence of impurities.Review the purity of starting materials and ensure the reaction is protected from atmospheric CO₂.
Difficult Filtration Formation of fine, less crystalline particles.This can be an issue with the anhydrous form which is more difficult to filter.[1] For the octahydrate, ensure proper precipitation conditions (low temperature, controlled addition of H₂O₂) to promote the growth of larger crystals.
Product shows contamination with Strontium Carbonate (SrCO₃) Absorption of atmospheric CO₂ in the alkaline reaction mixture.Perform the synthesis and handling of the product in a CO₂-free atmosphere (e.g., under a nitrogen or argon blanket).[1]
Product shows contamination with Strontium Hydroxide (Sr(OH)₂) Excess strong base added for pH adjustment.Add the strong base for yield enhancement carefully and in slightly less than stoichiometric amounts to avoid precipitating Sr(OH)₂.[1]

Data Presentation

Table 1: Effect of Precipitation Temperature on the Degree of Hydration and Yield of Alkaline Earth Peroxides

PeroxidePrecipitation Temperature (°C)Degree of Hydration (moles H₂O / mole peroxide)Yield (%)
SrO₂·xH₂ONot specified in detail, but lower temperatures are favored for octahydrate8 (at low temperatures)~66% (can be increased to ~95% with neutralization)[1]
CaO₂·xH₂O07.467.3
CaO₂·xH₂O70~051.0
Data for CaO₂ is included for comparative purposes as detailed in the source.[1]

Experimental Protocols

Detailed Methodology for the Synthesis of Strontium Peroxide Octahydrate

This protocol is adapted from the method described in the NASA Technical Report "Synthesis and Thermal Properties of Strontium and Calcium Peroxides".[1]

Materials:

  • Strontium Nitrate (Sr(NO₃)₂)

  • Deionized Water

  • Ammonium Hydroxide (NH₄OH), concentrated

  • Hydrogen Peroxide (H₂O₂), 3% solution

  • Ice bath

Procedure:

  • Preparation of Strontium Solution: Dissolve 0.4 mol of strontium nitrate in 1.5 liters of deionized water in a large beaker.

  • Addition of Ammonia: To the stirred strontium nitrate solution, add an excess of aqueous ammonia (e.g., 2 mol in 600 mL of water). The solution should remain clear.

  • Cooling: Cool the ammoniacal strontium nitrate solution to approximately 0°C using an ice bath.

  • Precipitation: While vigorously stirring the cold solution, add a slight excess of ice-cold 3% hydrogen peroxide solution (e.g., 0.45 mol) dropwise at a rate of about two drops per second.

  • Formation of Precipitate: A pearly white, crystalline precipitate of strontium peroxide octahydrate will form.

  • Settling and Decantation: Allow the precipitate to settle. The crystals should settle rapidly. Decant the majority of the supernatant liquid.

  • Filtration: Filter the remaining slurry using a suction flask to recover the crystals.

  • Washing: Wash the crystals on the filter with approximately 200 mL of cold deionized water containing a few milliliters of ammonium hydroxide.

  • Drying: Suck the crystals as dry as possible on the filter. The resulting product is strontium peroxide octahydrate.

Mandatory Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_reaction Precipitation cluster_isolation Product Isolation prep_sr Dissolve Sr(NO₃)₂ in Deionized Water prep_nh3 Add excess NH₄OH prep_sr->prep_nh3 Stirring prep_cool Cool to 0°C prep_nh3->prep_cool add_h2o2 Dropwise addition of ice-cold H₂O₂ prep_cool->add_h2o2 Vigorous Stirring precipitate Formation of pearly white SrO₂·8H₂O precipitate add_h2o2->precipitate settle Allow precipitate to settle precipitate->settle decant Decant supernatant settle->decant filter Suction filtration decant->filter wash Wash with cold NH₄OH solution filter->wash dry Dry the product wash->dry final_product final_product dry->final_product SrO₂·8H₂O

Caption: Experimental workflow for the synthesis of strontium peroxide octahydrate.

Troubleshooting_Guide cluster_yield Low Yield Troubleshooting cluster_purity Impurity Troubleshooting start Problem Encountered low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product cause_yield1 Incomplete Precipitation low_yield->cause_yield1 cause_yield2 High Reaction Temperature low_yield->cause_yield2 cause_purity1 Off-white/Beige Precipitate impure_product->cause_purity1 cause_purity2 SrCO₃ Contamination impure_product->cause_purity2 cause_purity3 Sr(OH)₂ Contamination impure_product->cause_purity3 solution_yield1 Neutralize byproduct with strong base (e.g., NaOH) cause_yield1->solution_yield1 solution_yield2 Maintain temperature at ~0°C cause_yield2->solution_yield2 solution_purity1 Ensure low reaction temp. to avoid anhydrous form cause_purity1->solution_purity1 solution_purity2 Use CO₂-free atmosphere cause_purity2->solution_purity2 solution_purity3 Careful addition of strong base cause_purity3->solution_purity3

Caption: Troubleshooting guide for strontium peroxide octahydrate synthesis.

References

Technical Support Center: Strontium Chloride Pellets for Thermochemical Energy Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with strontium chloride (SrCl₂) pellets for thermochemical energy storage applications.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation, cycling, and analysis of strontium chloride pellets.

Issue Potential Cause Recommended Action
Pellet cracking or fracturing during hydration/dehydration cycling Non-uniform volume expansion and contraction: The transition between different hydration states of SrCl₂ (anhydrous, monohydrate, dihydrate, and hexahydrate) involves significant and uneven volume changes, leading to internal stresses that cause cracking. The theoretical volumetric expansion from a fully dehydrated to a fully hydrated state can be as high as 165%.[1]- Control hydration/dehydration rates: Slower, more controlled changes in humidity and temperature can promote more uniform water vapor diffusion and reaction throughout the pellet, reducing stress gradients. - Optimize pellet porosity: A higher initial porosity can provide void space to accommodate volume expansion, though this may come at the cost of lower energy density and mechanical strength. - Incorporate a binder or host matrix: Adding a mechanically stable, porous host material (e.g., zeolite, vermiculite) or a suitable binder can improve the pellet's ability to withstand internal stresses.
Reduced energy storage capacity over multiple cycles Pellet degradation: Cracking and fragmentation can lead to a loss of active material and reduced contact between the pellet and the heat transfer fluid. Incomplete reactions: Sluggish phase transitions, particularly between the monohydrate and dihydrate phases, can result in incomplete hydration or dehydration, thus lowering the effective energy storage capacity.[1][2]- Operate within a stable hydration range: Consider cycling between hydration states that exhibit more favorable kinetics and less extreme volume changes, for example, between the monohydrate and dihydrate phases, to enhance cyclability at the expense of maximum energy density.[2] - Characterize cycled pellets: Use techniques like Scanning Electron Microscopy (SEM) to examine the morphology of cycled pellets and identify the extent of degradation.
Inconsistent or slow reaction rates Poor water vapor transport: Low pellet porosity or the formation of a dense, hydrated outer layer can hinder the diffusion of water vapor into the pellet's core, leading to slow and incomplete reactions.- Optimize pellet fabrication pressure: The pressure used to create the pellets affects their initial density and porosity. Experiment with different pressures to find a balance between mechanical integrity and permeability. - Particle size distribution: Using a controlled particle size distribution of the initial SrCl₂ powder may influence the packing and porosity of the resulting pellet.
Difficulty in handling or instrument loading of pellets Low "green" strength: Freshly pressed pellets may be fragile and prone to breaking before they have been sintered or otherwise treated.- Use of binders: Incorporating a small amount of a suitable binder can improve the initial mechanical strength of the pellets. Organic binders are an option, but their thermal stability must be considered for the intended operating temperatures.

Frequently Asked Questions (FAQs)

1. What are the primary causes of mechanical degradation in strontium chloride pellets?

The primary cause of mechanical degradation is the large and anisotropic volume changes that occur during the hydration and dehydration cycles.[1] Strontium chloride can exist in several hydration states (SrCl₂, SrCl₂·H₂O, SrCl₂·2H₂O, and SrCl₂·6H₂O), and the transitions between these states are accompanied by significant alterations in crystal structure and density. This leads to internal stresses that can exceed the mechanical strength of the pellet, resulting in cracking, spalling, and eventual disintegration.

2. How can I quantify the mechanical strength of my pellets?

The mechanical strength of cylindrical pellets can be quantified using a uniaxial compression test to determine the compressive strength. A standard test method like ASTM C39, typically used for concrete cylinders, can be adapted for this purpose.[3][4][5] The test involves applying a compressive axial load to the pellet at a constant rate until failure. The compressive strength is then calculated by dividing the maximum load by the cross-sectional area of the pellet.

3. What are the expected volumetric changes during cycling?

The theoretical volumetric expansion from the anhydrous (SrCl₂) to the fully hydrated hexahydrate (SrCl₂·6H₂O) state is approximately 165%.[1] The volume changes between intermediate hydration states are also significant. The table below summarizes the properties of the different stable hydrates of strontium chloride.

Hydrate FormulaMolar Mass ( g/mol )Density (g/cm³)
SrCl₂158.523.05
SrCl₂·H₂O176.542.86
SrCl₂·2H₂O194.552.67
SrCl₂·6H₂O266.621.93
Data sourced from "Investigating structural and morphological transformations of strontium chloride for thermochemical energy storage" supplementary information.[6]

4. What are some strategies to mitigate mechanical degradation?

Several strategies can be employed to mitigate the mechanical degradation of strontium chloride pellets:

  • Composite Materials: Incorporating strontium chloride into a porous, inert host matrix (e.g., expanded graphite, zeolites) can provide structural support and help accommodate volume changes.

  • Use of Binders: The addition of a suitable binder can improve the mechanical integrity of the pellets. The choice of binder depends on the operating temperature and chemical compatibility with strontium chloride.[7][8]

  • Controlled Operating Conditions: Careful control of hydration and dehydration rates by managing temperature and humidity can reduce the buildup of internal stresses.[1]

  • Pellet Morphology Optimization: Adjusting the initial porosity and microstructure of the pellets through fabrication parameters (e.g., compaction pressure) can influence their response to cycling-induced stresses.

5. What analytical techniques are recommended for studying pellet degradation?

A combination of in-situ and ex-situ techniques is recommended:

  • In-situ Optical Microscopy: Allows for real-time visualization of morphological changes and crack formation on the pellet surface during hydration and dehydration cycles.[1]

  • In-situ X-Ray Diffraction (XRD): Provides information on the phase transformations occurring within the pellet as a function of temperature and humidity, helping to understand the reaction kinetics.[1]

  • Scanning Electron Microscopy (SEM): Used for high-resolution imaging of the pellet's microstructure before and after cycling to assess the extent of cracking and degradation.

  • Mechanical Testing: Uniaxial compression tests performed on pellets before and after a certain number of cycles can quantify the degradation of mechanical strength.

Experimental Protocols

Protocol 1: Preparation of Strontium Chloride Pellets
  • Drying: Dry anhydrous strontium chloride (SrCl₂) powder in a vacuum oven at a temperature above its highest dehydration temperature (e.g., 150°C) for several hours to remove any absorbed moisture.

  • Weighing: Weigh the desired amount of dried SrCl₂ powder. If using a binder, mix it with the SrCl₂ powder at the desired weight percentage.

  • Pressing: Place the powder mixture into a cylindrical die of the desired diameter. Apply a specific pressure (e.g., 100-200 MPa) using a hydraulic press for a set duration (e.g., 5 minutes) to form the pellet.

  • Sintering (Optional): Depending on the binder used and the desired final properties, the pellet may be sintered in a furnace under a controlled atmosphere.

Protocol 2: Uniaxial Compression Test for Mechanical Strength
  • Specimen Preparation: Ensure the pellet has flat and parallel end surfaces. If necessary, polish the ends.

  • Measurement: Measure the diameter and height of the cylindrical pellet at several points and calculate the average cross-sectional area.

  • Testing: Place the pellet in a universal testing machine. Apply a compressive load at a constant rate (e.g., 0.1 mm/min) until the pellet fractures.

  • Data Recording: Record the maximum load applied before failure.

  • Calculation: Calculate the compressive strength (σ) using the formula: σ = F / A, where F is the maximum load and A is the average cross-sectional area.

Visualizations

HydrationDehydrationCycle cluster_dehydration Dehydration (Charging) cluster_hydration Hydration (Discharging) SrCl2_6H2O SrCl₂·6H₂O (Hexahydrate) SrCl2_2H2O SrCl₂·2H₂O (Dihydrate) SrCl2_6H2O->SrCl2_2H2O + Heat - H₂O SrCl2_H2O SrCl₂·H₂O (Monohydrate) SrCl2_2H2O->SrCl2_H2O + Heat - H₂O SrCl2 SrCl₂ (Anhydrous) SrCl2_H2O->SrCl2 + Heat - H₂O Anhydrous SrCl₂ (Anhydrous) Monohydrate SrCl₂·H₂O (Monohydrate) Anhydrous->Monohydrate - Heat + H₂O Dihydrate SrCl₂·2H₂O (Dihydrate) Monohydrate->Dihydrate - Heat + H₂O Hexahydrate SrCl₂·6H₂O (Hexahydrate) Dihydrate->Hexahydrate - Heat + H₂O

Caption: Hydration and dehydration cycle of strontium chloride.

TroubleshootingFlowchart start Pellet exhibits mechanical degradation q1 Is the degradation occurring during cycling? start->q1 a1_yes Cracking and fragmentation q1->a1_yes Yes a1_no Low green strength q1->a1_no No s1 Control hydration/dehydration rates a1_yes->s1 s2 Incorporate binder/host matrix a1_yes->s2 s3 Optimize pellet porosity a1_yes->s3 s4 Use a binder for pressing a1_no->s4

Caption: Troubleshooting flowchart for mechanical degradation.

ExperimentalWorkflow cluster_prep Pellet Preparation cluster_analysis Analysis powder SrCl₂ Powder drying Drying powder->drying mixing Mixing (w/ binder) drying->mixing pressing Pressing mixing->pressing pellet SrCl₂ Pellet pressing->pellet cycling Thermal Cycling pellet->cycling microscopy In-situ Microscopy cycling->microscopy xrd In-situ XRD cycling->xrd mech_test Mechanical Testing cycling->mech_test

References

Technical Support Center: Agglomeration in Strontium-Modified Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to agglomeration in strontium-modified catalysts.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and use of strontium-modified catalysts that can lead to agglomeration.

Issue 1: Catalyst deactivation or lower than expected activity.

  • Question: My strontium-modified catalyst shows low activity or deactivates quickly. Could agglomeration be the cause?

  • Answer: Yes, agglomeration is a significant cause of catalyst deactivation. When strontium particles clump together, the active surface area of the catalyst decreases, leading to reduced performance.[1][2] High strontium loading is a common reason for this phenomenon.[3]

Issue 2: Inconsistent batch-to-batch performance.

  • Question: I am observing significant variations in performance between different batches of my strontium-modified catalyst. What could be the reason?

  • Answer: Inconsistent performance can often be traced back to variations in the synthesis protocol that affect strontium dispersion and lead to differing degrees of agglomeration. Key factors to control are the precursor concentration, pH, calcination temperature, and drying rate.

Issue 3: Difficulty in achieving high strontium dispersion.

  • Question: I am struggling to achieve a high dispersion of strontium on my catalyst support. What methods can I use to improve this?

  • Answer: To enhance strontium dispersion and prevent agglomeration, consider the following approaches:

    • Optimize the synthesis method: Co-precipitation and sol-gel synthesis are often more effective at achieving high dispersion than incipient wetness impregnation, especially for higher metal loadings.[4][5]

    • Use of chelating agents: Agents like ethylenediaminetetraacetic acid (EDTA) can help to keep strontium ions well-dispersed in the precursor solution, preventing premature precipitation and agglomeration during synthesis.

    • Support material selection: The choice of support material is crucial. Supports with high surface area and strong interaction with strontium can help to anchor the particles and prevent their migration and subsequent agglomeration.[6] For instance, using a titania (TiO2) support can lead to the formation of strontium titanate (SrTiO3) at the interface, which can firmly bond SrO agglomerates.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the causes, prevention, and characterization of agglomeration in strontium-modified catalysts.

1. What is catalyst agglomeration and why is it a problem?

Agglomeration is the process where smaller catalyst particles clump together to form larger aggregates.[7] This is problematic because it reduces the active surface area of the catalyst that is exposed to the reactants. A lower active surface area leads to decreased catalytic activity, selectivity, and overall efficiency.[1]

2. What are the main causes of agglomeration in strontium-modified catalysts?

Several factors can contribute to the agglomeration of strontium on a catalyst support:

  • High Strontium Loading: Increasing the weight percentage of strontium beyond a certain point can lead to the formation of larger particles and agglomerates.[3]

  • Inadequate Synthesis Method: The choice of synthesis technique significantly impacts the final dispersion of the catalyst. For example, incipient wetness impregnation may not be suitable for high metal loadings.[8]

  • Suboptimal Calcination Conditions: High calcination temperatures can provide the energy for surface diffusion and particle migration, leading to sintering and agglomeration.[9][10] The calcination temperature needs to be carefully optimized to ensure the formation of the desired active phase without causing particle growth.

  • Poor Choice of Support Material: A support with low surface area or weak interaction with the strontium species will not effectively stabilize the particles, making them more prone to agglomeration.[6]

3. How can I prevent or minimize agglomeration during catalyst synthesis?

Preventing agglomeration starts with careful control over the synthesis process:

  • Synthesis Method: Employing techniques like co-precipitation or sol-gel synthesis can lead to a more homogeneous distribution of the active species.[4][5]

  • Precursor Solution: Ensure the strontium precursor is fully dissolved and stable in the solvent. The use of chelating agents can be beneficial.

  • Drying Process: Slow and controlled drying can prevent the rapid precipitation of the precursor on the external surface of the support, which can be a precursor to agglomeration.[11]

  • Calcination Protocol: Use a controlled heating ramp and an optimized final calcination temperature and duration. The optimal temperature will depend on the specific support and strontium precursor used.[12][13]

4. What characterization techniques can I use to detect agglomeration?

Several analytical techniques can be used to identify and quantify agglomeration:

  • X-ray Diffraction (XRD): XRD can be used to determine the crystalline phase and estimate the average crystallite size of the strontium species. An increase in crystallite size can be an indication of agglomeration.[14][15][16]

  • Scanning Electron Microscopy (SEM): SEM provides images of the catalyst surface, allowing for direct visualization of the morphology and the presence of large agglomerates.[16][17]

  • Transmission Electron Microscopy (TEM): TEM offers higher resolution imaging than SEM and can be used to determine the size and distribution of individual strontium nanoparticles on the support.[16][17]

5. Can the support material influence agglomeration?

Absolutely. The support material plays a critical role in preventing agglomeration.[6] A good support should have:

  • High Surface Area: A larger surface area provides more sites for the strontium particles to anchor, reducing the likelihood of them coming into contact and agglomerating.

  • Strong Metal-Support Interaction: A strong interaction between the strontium species and the support can immobilize the particles, preventing their migration and coalescence at high temperatures.

Data Presentation

The following tables summarize quantitative data on the effects of strontium loading and calcination temperature on catalyst properties.

Table 1: Effect of Strontium Loading on Catalyst Properties

Catalyst SampleStrontium Loading (wt%)Average Particle Size (nm)Surface Area (m²/g)Reference
Sr/Al₂O₃18.5150Fictional Data
Sr/Al₂O₃515.2125Fictional Data
Sr/Al₂O₃1025.898Fictional Data
Sr/TiO₂17.9165Fictional Data
Sr/TiO₂512.1142Fictional Data
Sr/TiO₂1020.5115Fictional Data

Table 2: Effect of Calcination Temperature on Catalyst Properties

Catalyst SampleCalcination Temperature (°C)Average Particle Size (nm)Surface Area (m²/g)Reference
5% Sr/Al₂O₃40012.5135Fictional Data
5% Sr/Al₂O₃50015.2125Fictional Data
5% Sr/Al₂O₃60022.1105Fictional Data
5% Sr/TiO₂40010.8150Fictional Data
5% Sr/TiO₂50012.1142Fictional Data
5% Sr/TiO₂60018.9120Fictional Data

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of strontium-modified catalysts.

1. Catalyst Synthesis via Incipient Wetness Impregnation (IWI)

This method is suitable for low loadings of strontium and involves filling the pores of the support with a solution of the strontium precursor.[18][19]

  • Materials:

    • Catalyst support (e.g., γ-Al₂O₃, SiO₂, TiO₂)

    • Strontium precursor (e.g., Strontium Nitrate - Sr(NO₃)₂)

    • Deionized water

  • Procedure:

    • Determine the pore volume of the catalyst support (typically provided by the manufacturer or can be measured by N₂ physisorption).

    • Prepare a solution of the strontium precursor with a volume equal to the pore volume of the support. The concentration of the solution will determine the final weight loading of strontium on the catalyst.

    • Add the precursor solution dropwise to the catalyst support while continuously mixing to ensure even distribution.

    • Age the impregnated support for a specified time (e.g., 2-4 hours) at room temperature.

    • Dry the catalyst in an oven at a controlled temperature (e.g., 100-120 °C) overnight to remove the solvent.

    • Calcine the dried catalyst in a furnace at a specific temperature (e.g., 400-600 °C) for a set duration (e.g., 2-4 hours) to decompose the precursor and form the active strontium oxide phase.

2. Catalyst Synthesis via Co-Precipitation

This method is often used to achieve high dispersion of the active metal, especially at higher loadings.[4][5]

  • Materials:

    • Strontium precursor (e.g., Strontium Chloride - SrCl₂)

    • Support precursor (e.g., Aluminum Nitrate for Al₂O₃ support)

    • Precipitating agent (e.g., Ammonium Hydroxide - NH₄OH)

    • Deionized water

  • Procedure:

    • Prepare separate aqueous solutions of the strontium precursor and the support precursor.

    • Mix the two precursor solutions together.

    • Slowly add the precipitating agent to the mixed precursor solution under vigorous stirring to induce co-precipitation of the metal hydroxides.

    • Continuously monitor and adjust the pH of the solution during precipitation.

    • Age the resulting precipitate in the mother liquor for a period (e.g., 1-2 hours) to ensure complete precipitation.

    • Filter the precipitate and wash it thoroughly with deionized water to remove any residual ions.

    • Dry the filter cake in an oven (e.g., 100-120 °C) overnight.

    • Calcine the dried powder at a specific temperature to obtain the final strontium-modified catalyst.

3. Catalyst Characterization

  • X-ray Diffraction (XRD):

    • Grind the catalyst sample to a fine powder.

    • Mount the powder on a sample holder.

    • Run the XRD analysis over a 2θ range relevant for identifying strontium oxide and the support phases (e.g., 10-80°).

    • Analyze the resulting diffraction pattern to identify the crystalline phases present and calculate the average crystallite size using the Scherrer equation.[15]

  • Scanning Electron Microscopy (SEM):

    • Mount a small amount of the catalyst powder on an SEM stub using conductive carbon tape.

    • Sputter-coat the sample with a conductive material (e.g., gold or carbon) to prevent charging.

    • Image the sample in the SEM at various magnifications to observe the surface morphology and identify any large agglomerates.

Visualizations

Troubleshooting Workflow for Catalyst Agglomeration

Agglomeration_Troubleshooting cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage Start Observe Catalyst Agglomeration (e.g., low activity, visible particles) Check_Loading Is Strontium Loading High? Start->Check_Loading Reduce_Loading Reduce Strontium Loading Check_Loading->Reduce_Loading Yes Check_Method Review Synthesis Method Check_Loading->Check_Method No Reduce_Loading->Check_Method Change_Method Consider Co-Precipitation or Sol-Gel Check_Method->Change_Method If using IWI for high loading Check_Drying Review Drying Conditions Check_Method->Check_Drying If method is appropriate Change_Method->Check_Drying Optimize_Drying Implement Slow, Controlled Drying Check_Drying->Optimize_Drying Rapid or uneven drying Check_Calcination Review Calcination Protocol Check_Drying->Check_Calcination Drying is controlled Optimize_Drying->Check_Calcination Optimize_Calcination Optimize Temperature and Ramp Rate Check_Calcination->Optimize_Calcination High temp or rapid ramp Characterize Characterize Catalyst (XRD, SEM, TEM) Optimize_Calcination->Characterize Analyze_XRD Analyze XRD Data (Crystallite Size) Characterize->Analyze_XRD Analyze_SEM_TEM Analyze SEM/TEM Images (Particle Size & Distribution) Characterize->Analyze_SEM_TEM Confirm_Agglomeration Confirm Agglomeration Analyze_XRD->Confirm_Agglomeration Analyze_SEM_TEM->Confirm_Agglomeration Confirm_Agglomeration->Start Re-evaluate Synthesis End Optimized Catalyst Confirm_Agglomeration->End Proceed with Optimized Catalyst

Caption: A flowchart for troubleshooting agglomeration issues.

Logical Relationship of Factors Causing Agglomeration

Agglomeration_Factors cluster_causes Primary Causes cluster_effects Effects cluster_outcome Outcome High_Loading High Strontium Loading Reduced_Dispersion Reduced Dispersion High_Loading->Reduced_Dispersion High_Temp High Calcination Temperature Particle_Migration Particle Migration & Sintering High_Temp->Particle_Migration Weak_Interaction Weak Support Interaction Weak_Interaction->Particle_Migration Poor_Synthesis Inappropriate Synthesis Method Poor_Synthesis->Reduced_Dispersion Agglomeration Agglomeration Particle_Migration->Agglomeration Reduced_Dispersion->Agglomeration Low_Activity Low Catalytic Activity Agglomeration->Low_Activity

Caption: Factors leading to catalyst agglomeration.

References

Technical Support Center: Stabilization of Strontium in Magnesium Silicate Hydrate (M-S-H) Cement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stabilization of strontium in magnesium silicate hydrate (M-S-H) cement.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for strontium stabilization in M-S-H cement?

A1: Strontium is primarily stabilized within the M-S-H cement matrix through two main mechanisms. Firstly, Sr²⁺ is effectively incorporated into the magnesium silicate hydrate (M-S-H) hydration products.[1][2] Secondly, it can precipitate in the form of strontium carbonate within the cement matrix, which contributes to low long-term leaching.[1]

Q2: Why is M-S-H cement a suitable candidate for encapsulating strontium-containing radioactive waste?

A2: M-S-H cement is a promising material for the encapsulation of low and intermediate-level radioactive waste containing strontium for several reasons.[1] It possesses a low porosity, a large specific surface area, high strength, and a low heat of hydration.[1] The low pH of M-S-H cement (around 10) is particularly advantageous for encapsulating wastes that contain reactive metals like aluminum, as it minimizes hydrogen gas evolution.[3][4]

Q3: What are the typical raw materials used for synthesizing M-S-H cement for strontium stabilization?

A3: The synthesis of M-S-H cement for strontium stabilization typically involves the reaction of light-burned magnesium oxide (MgO) and silica fume (SiO₂) in the presence of water.[1][2] Sodium hexametaphosphate is often added to the mix water as a dispersant to improve the workability of the paste.[1][2]

Q4: How does the addition of strontium affect the properties of M-S-H cement?

A4: The incorporation of strontium can influence the properties of M-S-H cement in several ways. It has been observed to reduce the working performance and inhibit the development of compressive strength due to the inhibition of the hydration process.[1] The fluidity of the cement system also tends to decrease as the strontium content increases.[1]

Troubleshooting Guide

Issue 1: Low Compressive Strength of the Solidified M-S-H Cement

  • Possible Cause 1: High Water-to-Cement Ratio.

    • Troubleshooting: A higher water-to-cement ratio generally leads to higher porosity and consequently lower compressive strength.[1] It is recommended to optimize the water-to-cement ratio. Based on experimental data, decreasing the water-to-cement ratio can lead to an increase in compressive strength.

  • Possible Cause 2: High Strontium Content.

    • Troubleshooting: The presence of strontium, especially at higher concentrations, can inhibit the hydration process of the M-S-H cement, leading to a reduction in compressive strength.[1] If high strontium loading is necessary, consider optimizing other mix design parameters, such as the type and reactivity of MgO and silica fume, to counteract the inhibitory effect.

  • Possible Cause 3: Inadequate Curing.

    • Troubleshooting: Proper curing is crucial for strength development. Ensure that the samples are cured in a controlled environment with high humidity (>95%) and a stable temperature for a sufficient period (e.g., 28 days) to allow for the complete hydration of the cementitious materials.

Issue 2: High Leaching Rate of Strontium from the Solidified Matrix

  • Possible Cause 1: High Porosity of the Cement Matrix.

    • Troubleshooting: A porous matrix provides pathways for water ingress and subsequent leaching of strontium. To decrease porosity, reduce the water-to-cement ratio and ensure proper compaction of the fresh paste. The pore size distribution is a key factor affecting the leaching rate.[1]

  • Possible Cause 2: Unoptimized Mix Proportions.

    • Troubleshooting: The ratio of MgO to SiO₂ can affect the formation of M-S-H gel, which is crucial for encapsulating strontium. An excess of unreacted silica fume has been observed in the presence of strontium, indicating a reduced rate of hydration.[1] It may be beneficial to adjust the MgO/SiO₂ ratio to promote a more complete reaction.

  • Possible Cause 3: Influence of the Leaching Environment.

    • Troubleshooting: The composition and temperature of the leachant can significantly impact the leaching rate. For instance, leaching in high-temperature seawater has been shown to be more aggressive than in deionized water at room temperature.[1] It is important to evaluate the leaching performance under conditions that are representative of the intended disposal environment.

Data Presentation

Table 1: Effect of Water-to-Cement Ratio and Strontium Content on 28-Day Compressive Strength (MPa)

Water-to-Cement Ratio0 wt.% Sr²⁺0.8 wt.% Sr²⁺1.6 wt.% Sr²⁺2.4 wt.% Sr²⁺3.2 wt.% Sr²⁺
0.60 58.245.139.835.730.2
0.65 51.842.336.532.130.7
0.70 45.538.933.229.526.5
0.75 40.235.128.925.624.8
0.80 35.329.824.120.317.7

Data summarized from a study on the stabilization of strontium using M-S-H cement.[1]

Table 2: Leaching Rate and Cumulative Leaching Fraction of Strontium under Different Conditions

Leaching ConditionLeaching Rate (cm/d)Cumulative Leaching Fraction (cm)
Standard Environment (25°C, Deionized Water) 4.64 x 10⁻⁴Not specified
High-Temperature Seawater 1.89 x 10⁻³Not specified
Standard 42-day Test 2.53 x 10⁻⁴0.06

Data from a 42-day leaching test on M-S-H cement with 1.6 wt.% strontium and a water-to-cement ratio of 0.65.[1][2]

Experimental Protocols

1. Synthesis of Strontium-Doped M-S-H Cement

  • Materials:

    • Light-burned magnesium oxide (MgO)

    • Silica fume (SiO₂)

    • Sodium hexametaphosphate (Na-HMP)

    • Strontium nitrate (Sr(NO₃)₂)

    • Deionized water

  • Methodology:

    • Determine the desired mass ratio of MgO to SiO₂ (e.g., 2:3).[1]

    • Calculate the required amount of Na-HMP, typically around 2 wt.% of the total mass of MgO and SiO₂.[1]

    • Prepare a solution by dissolving the Na-HMP in the calculated amount of deionized water corresponding to the desired water-to-binder mass ratio (ranging from 0.6 to 0.8).[1]

    • Calculate the mass of Sr(NO₃)₂ needed to achieve the target Sr²⁺ mass fraction (e.g., 0.8 wt.% to 3.2 wt.% of the total mass of MgO and SiO₂).[1]

    • Thoroughly blend the raw materials (MgO, SiO₂, and Sr(NO₃)₂) in a dry state.

    • Add the Na-HMP solution to the dry blend and mix vigorously to form a homogeneous cement paste.

    • Cast the paste into molds of the desired shape and size.

    • Cure the samples in a high-humidity environment (>95%) at a controlled temperature (e.g., 25°C) for the specified duration (e.g., 28 days).

2. Leaching Test Protocol (Based on Standard Methods)

  • Objective: To evaluate the long-term stability and leaching behavior of strontium from the solidified M-S-H cement.

  • Methodology:

    • Prepare solidified cement specimens of known dimensions and surface area.

    • Place each specimen in a sealed container with a specific volume of leachant (e.g., deionized water or simulated seawater). The volume of the leachant should be at least 10 times the surface area of the specimen.

    • Maintain the containers at a constant temperature (e.g., 25°C).

    • At predetermined time intervals (e.g., 1, 3, 7, 14, 28, and 42 days), collect the entire volume of the leachate and replace it with fresh leachant.

    • Analyze the collected leachate for the concentration of strontium using appropriate analytical techniques (e.g., inductively coupled plasma mass spectrometry - ICP-MS).

    • Calculate the leaching rate and the cumulative fraction of leached strontium over time.

Visualizations

Experimental_Workflow cluster_materials Raw Materials cluster_process Process cluster_analysis Analysis MgO Light-burned MgO Dry_Mix Dry Mixing MgO->Dry_Mix SiO2 Silica Fume SiO2->Dry_Mix SrNO32 Sr(NO₃)₂ SrNO32->Dry_Mix NaHMP Na-HMP Wet_Mix Wet Mixing NaHMP->Wet_Mix H2O Deionized Water H2O->Wet_Mix Dry_Mix->Wet_Mix Add Na-HMP Solution Casting Casting Wet_Mix->Casting Curing Curing (>95% RH, 25°C) Casting->Curing Leaching_Test Leaching Test Curing->Leaching_Test Compressive_Strength Compressive Strength Test Curing->Compressive_Strength Microstructure Microstructural Analysis (SEM, XRD) Curing->Microstructure

Caption: Experimental workflow for synthesizing and analyzing strontium-stabilized M-S-H cement.

Strontium_Stabilization_Mechanism MSH_Matrix M-S-H Cement Matrix Incorporation Incorporation into M-S-H Gel MSH_Matrix->Incorporation Precipitation Precipitation as SrCO₃ MSH_Matrix->Precipitation Sr_Ion Sr²⁺ Ions Sr_Ion->MSH_Matrix Stabilized_Sr Stabilized Strontium Incorporation->Stabilized_Sr Precipitation->Stabilized_Sr

Caption: Mechanisms of strontium stabilization within the M-S-H cement matrix.

References

Validation & Comparative

Performance Validation of Strontium Bromide Hexahydrate for Thermal Energy Storage: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient storage of thermal energy is a critical component of various applications. Strontium bromide hexahydrate (SrBr₂·6H₂O) has emerged as a promising candidate in the field of thermochemical energy storage. This guide provides a comprehensive comparison of its performance against other common salt hydrates, supported by experimental data and detailed methodologies.

Comparative Analysis of Thermophysical Properties

The efficacy of a thermal energy storage material is determined by a range of thermophysical properties. The following table summarizes the key performance indicators for strontium bromide hexahydrate and several alternative salt hydrates, including magnesium chloride hexahydrate, strontium chloride hexahydrate, and magnesium sulfate heptahydrate.

PropertyStrontium Bromide Hexahydrate (SrBr₂·6H₂O)Magnesium Chloride Hexahydrate (MgCl₂·6H₂O)Strontium Chloride Hexahydrate (SrCl₂·6H₂O)Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O)
Melting Point (°C) 88.6117[1]6152.5[2]
Latent Heat of Fusion (kJ/kg) ~340168.6[3]193.4[4]~180
Specific Heat Capacity (J/g·K) Not widely reported~1.5 (solid)Not widely reported~2.1 (solid)
Thermal Conductivity (W/m·K) Not widely reported0.694 (at 90°C)[3]Not widely reported0.70
Energy Density (GJ/m³) 1.95 - 2.8[5]~1.12.51[6]2.8[2]
Dehydration Temperature (°C) 70-15050-120[7]70-150[6]25-150[2][4]

Experimental Protocols

Accurate and reproducible experimental data are paramount for the validation of thermal energy storage materials. Below are detailed methodologies for key characterization techniques.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is employed to determine the melting point and latent heat of fusion of the salt hydrates.

Procedure:

  • Instrument and Sample Preparation:

    • Turn on the cooling unit and chiller to allow the system to stabilize.

    • Ensure a stable, inert atmosphere by opening the nitrogen (N₂) gas valve, typically set to 20 psi.

    • Power on the DSC instrument and its control software.

    • Accurately weigh 5-10 mg of the salt hydrate sample into an aluminum DSC pan using a microbalance.

    • Seal the pan hermetically to prevent any loss of water vapor during the experiment. An empty, sealed aluminum pan is used as a reference.

  • Measurement:

    • Place the sample and reference pans into the DSC cell.

    • Program the thermal cycle:

      • Equilibrate the sample at a temperature below its expected melting point (e.g., 25°C).

      • Ramp the temperature up to a point above its melting point at a controlled heating rate (e.g., 5-10 °C/min).

      • Hold the sample at this temperature for a few minutes to ensure complete melting.

      • Cool the sample back down to the initial temperature at a controlled rate.

  • Data Analysis:

    • The melting point is determined as the onset temperature of the endothermic peak on the DSC curve.

    • The latent heat of fusion is calculated by integrating the area of the melting peak.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is utilized to determine the dehydration temperatures and the water content of the salt hydrates.

Procedure:

  • Instrument and Sample Preparation:

    • Turn on the air and nitrogen gas flows to the instrument.

    • Power on the TGA instrument and the control software.

    • Place an empty TGA pan in the furnace and tare the balance.

    • Accurately weigh 7-9 mg of the salt hydrate sample into the tared pan.

  • Measurement:

    • Place the sample pan back into the TGA furnace.

    • Program the temperature profile:

      • Heat the sample from ambient temperature to a temperature above the final dehydration step (e.g., 300°C) at a controlled heating rate (e.g., 10 °C/min).

      • An inert gas, such as nitrogen, is purged through the furnace during the experiment to remove any evolved water vapor.

  • Data Analysis:

    • The TGA curve plots the sample mass as a function of temperature.

    • Dehydration temperatures are identified as the temperatures at which significant mass loss occurs.

    • The percentage of water content in the hydrate is calculated from the total mass loss.

Transient Plane Source (TPS) Method for Thermal Conductivity

The Transient Plane Source method is a reliable technique for measuring the thermal conductivity of materials.

Procedure:

  • Instrument and Sample Preparation:

    • The TPS instrument consists of a sensor (a thin, electrically insulated nickel spiral) placed between two identical flat samples of the material to be tested.

    • The salt hydrate samples need to be prepared with flat and smooth surfaces to ensure good thermal contact with the sensor.

  • Measurement:

    • A short electrical pulse is passed through the sensor, which generates a small amount of heat.

    • The sensor simultaneously records its temperature increase as a function of time.

    • The rate at which the heat dissipates into the material is directly related to its thermal conductivity.

  • Data Analysis:

    • The thermal conductivity is calculated from the recorded temperature versus time data using a theoretical model that describes the heat flow from the sensor into the material.

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental validation of strontium bromide hexahydrate and its alternatives for thermal energy storage.

experimental_workflow Experimental Workflow for Thermal Energy Storage Material Validation cluster_selection Material Selection cluster_characterization Thermophysical Characterization cluster_analysis Data Analysis and Comparison cluster_conclusion Conclusion material_selection Select Candidate Salt Hydrates (e.g., SrBr2·6H2O, MgCl2·6H2O) dsc Differential Scanning Calorimetry (DSC) - Melting Point - Latent Heat of Fusion material_selection->dsc Characterize tga Thermogravimetric Analysis (TGA) - Dehydration Temps - Water Content material_selection->tga Characterize tps Transient Plane Source (TPS) - Thermal Conductivity material_selection->tps Characterize data_compilation Compile Data in Comparison Table dsc->data_compilation tga->data_compilation tps->data_compilation performance_evaluation Evaluate Performance Metrics data_compilation->performance_evaluation Analyze conclusion Draw Conclusions on Suitability for Thermal Energy Storage performance_evaluation->conclusion Conclude

Caption: Experimental validation workflow.

References

A Comparative Analysis of Alkaline Earth Metal Hydrate Crystal Structures: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This guide provides a comprehensive comparative analysis of the crystal structures of hydrated alkaline earth metal sulfates: Beryllium Sulfate Tetrahydrate (BeSO₄·4H₂O), Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O), and Calcium Sulfate Dihydrate (CaSO₄·2H₂O), with additional comparison to their anhydrous counterparts, Strontium Sulfate (SrSO₄) and Barium Sulfate (BaSO₄). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of coordination geometries, hydration shells, and hydrogen bonding networks. The information presented is supported by crystallographic data and established experimental protocols.

Introduction

The crystal structures of hydrated inorganic salts are of fundamental importance in various scientific and industrial fields, including materials science, geology, and pharmaceuticals. The alkaline earth metals (Beryllium, Magnesium, Calcium, Strontium, and Barium) exhibit a rich variety of hydrated crystalline forms. The nature of the metal cation, particularly its size and charge density, significantly influences the coordination number, the geometry of the hydration sphere, and the topology of the hydrogen-bonding network within the crystal lattice. Understanding these structural variations is crucial for predicting and controlling the physicochemical properties of these materials, such as solubility, stability, and reactivity.

This guide focuses on a comparative analysis of the crystal structures of hydrated sulfates of beryllium, magnesium, and calcium, alongside the anhydrous sulfates of strontium and barium. This selection allows for a systematic examination of the effects of increasing cation size on the crystal packing and the role of water molecules in stabilizing the structures.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for the selected alkaline earth metal sulfates. The data highlights the trends in unit cell dimensions, coordination numbers, and bond lengths as a function of the metallic cation.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Z
Beryllium Sulfate TetrahydrateBeSO₄·4H₂OTetragonalI 4/m c m8.028.0210.75904
Magnesium Sulfate HeptahydrateMgSO₄·7H₂OOrthorhombicP2₁2₁2₁11.86811.9966.857904
Calcium Sulfate Dihydrate (Gypsum)CaSO₄·2H₂OMonoclinicC2/c-----
Strontium Sulfate (Celestine)SrSO₄OrthorhombicPnma8.365.356.85904
Barium Sulfate (Barite)BaSO₄OrthorhombicPnma8.885.467.16904

Table 1: Unit Cell Parameters of Selected Alkaline Earth Metal Sulfates. [1][2][3][4] (Note: Complete unit cell parameters for CaSO₄·2H₂O were not available in the search results).

CationIonic Radius (Å)Coordination NumberM-O Bond Length Range (Å)Hydration State in Analyzed Structure
Be²⁺0.274 (in [Be(H₂O)₄]²⁺)~1.62 (Be-O)Tetrahydrate
Mg²⁺0.726 (in [Mg(H₂O)₆]²⁺)-Heptahydrate
Ca²⁺1.00--Dihydrate
Sr²⁺1.18102.52 - 2.97Anhydrous
Ba²⁺1.35122.78 - 3.33Anhydrous

Table 2: Coordination Environment of Alkaline Earth Metal Cations in their Sulfates. [5][6][7][8]

Analysis of Crystal Structures

Coordination Geometry and the Influence of Cation Size

A clear trend is observed in the coordination number of the alkaline earth metal cations with increasing ionic radius.

  • Beryllium (Be²⁺): Due to its exceptionally small ionic radius, beryllium is typically four-coordinate. In beryllium sulfate tetrahydrate, the Be²⁺ ion is coordinated by four water molecules to form a tetrahedral [Be(H₂O)₄]²⁺ cation.[7][9]

  • Magnesium (Mg²⁺): The larger magnesium ion accommodates a higher coordination number, typically six. In magnesium sulfate heptahydrate (epsomite), the Mg²⁺ ion is octahedrally coordinated by six water molecules, forming the [Mg(H₂O)₆]²⁺ complex.[7] The seventh water molecule is located in the crystal lattice and is not directly coordinated to the magnesium ion.

  • Calcium (Ca²⁺): In calcium sulfate dihydrate (gypsum), the coordination environment of calcium is more complex, involving both water molecules and sulfate ions.

  • Strontium (Sr²⁺) and Barium (Ba²⁺): In their anhydrous sulfate forms (celestine and barite, respectively), which are isostructural, the coordination numbers are even higher.[10] Strontium is 10-coordinate, and barium is 12-coordinate, bonded to oxygen atoms from the sulfate anions.[5][6]

This increase in coordination number down the group is a direct consequence of the increasing size of the cations, which allows for the packing of a larger number of coordinating ligands (water molecules or oxygen atoms from anions) around the central metal ion.

Hydrogen Bonding Networks

The water molecules in the hydrated sulfates play a crucial role in stabilizing the crystal structures through extensive hydrogen bonding networks.

  • Beryllium Sulfate Tetrahydrate (BeSO₄·4H₂O): The hydrogen bonds in this structure are particularly strong, a phenomenon attributed to the high charge density of the small Be²⁺ ion, which polarizes the coordinated water molecules and enhances their hydrogen-donating ability.

  • Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O): This compound features a complex network of hydrogen bonds involving both the coordinated water molecules and the interstitial water molecule.[11] The hydrogen bonding is a key factor in the sluggish hydration and dehydration kinetics of magnesium sulfate.[12]

  • Calcium Sulfate Dihydrate (CaSO₄·2H₂O): The water molecules in gypsum are involved in hydrogen bonding with the sulfate ions, contributing to the layered structure of the mineral.[13][14]

The strength and complexity of the hydrogen bonding networks generally decrease as the charge density of the cation decreases down the group.

Experimental Protocols

The determination of crystal structures of hydrated salts is primarily achieved through single-crystal X-ray diffraction and neutron diffraction.

Single-Crystal X-ray Diffraction

This technique is the standard method for determining the arrangement of atoms in a crystal, including bond lengths and angles.

Methodology:

  • Crystal Growth: High-quality single crystals of the hydrated salt are grown, typically by slow evaporation of a saturated aqueous solution or by controlled cooling.[15] The ideal crystal size for diffraction is typically in the range of 0.1-0.3 mm.[16]

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[16]

  • Data Collection: The crystal is placed in a monochromatic X-ray beam and rotated. The diffracted X-rays are recorded by a detector. A full sphere of data is collected by rotating the crystal through various angles.

  • Data Processing: The raw diffraction data is processed to correct for experimental factors such as background scattering and absorption.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the best fit with the experimental data.

Neutron Diffraction

Neutron diffraction is particularly valuable for accurately locating hydrogen atoms in crystal structures, which is difficult with X-ray diffraction due to the low scattering power of hydrogen for X-rays.

Methodology:

  • Crystal Growth: Larger single crystals are generally required for neutron diffraction compared to X-ray diffraction.

  • Data Collection: The single crystal is placed in a beam of neutrons, and the diffracted neutrons are detected. Data collection can be time-consuming.

  • Structure Refinement: The neutron diffraction data is used, often in conjunction with X-ray diffraction data, to refine the crystal structure with high precision, especially for the positions of hydrogen atoms. This allows for a detailed analysis of the hydrogen bonding network.[17][18]

Visualization of Experimental Workflow

The logical flow of a comparative crystallographic analysis is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_analysis Data Analysis cluster_comparison Comparative Analysis start Start crystal_growth Crystal Growth of Hydrates start->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_diff Single-Crystal X-ray Diffraction crystal_selection->xray_diff neutron_diff Neutron Diffraction (for H-atom localization) crystal_selection->neutron_diff structure_solution Structure Solution & Refinement xray_diff->structure_solution neutron_diff->structure_solution h_bond_analysis Hydrogen Bond Analysis structure_solution->h_bond_analysis comparative_analysis Comparative Analysis of Structures h_bond_analysis->comparative_analysis end End comparative_analysis->end

Caption: Workflow for comparative crystallographic analysis.

Conclusion

The crystal structures of alkaline earth metal hydrates exhibit clear and systematic trends that are directly related to the properties of the metal cation. The coordination number increases with increasing ionic radius, leading to different hydration shell geometries, from tetrahedral for beryllium to higher coordination numbers for the heavier elements. The charge density of the cation also plays a critical role in determining the strength and complexity of the hydrogen bonding networks within the crystal lattice. A thorough understanding of these structural features, obtained through techniques like single-crystal X-ray and neutron diffraction, is essential for the rational design and engineering of materials with desired properties.

References

performance comparison of strontium-based catalysts with other catalysts

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of catalysis, the quest for efficient, cost-effective, and environmentally benign catalytic systems is paramount. Strontium-based catalysts have emerged as promising contenders in a variety of chemical transformations, offering unique advantages over traditional catalysts. This guide provides an objective comparison of the performance of strontium-based catalysts with other alternatives, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific applications.

Biodiesel Production: Strontium Oxide in Transesterification

The transesterification of vegetable oils to produce biodiesel is a critical process in the renewable energy sector. Strontium oxide (SrO) has demonstrated exceptional activity as a heterogeneous base catalyst in this reaction, often outperforming other alkaline earth metal oxides.

Performance Comparison: SrO vs. CaO and BaO
CatalystOil FeedstockMethanol:Oil Molar RatioCatalyst Loading (wt%)Temperature (°C)Reaction TimeBiodiesel Yield (%)Reference
SrO Soybean Oil12:136530 min95.0[1]
SrO Palm Oil9:13651 h95.2[1]
SrO Palm Oil9:13.05050 min>94[1]
CaO Palm Oil-3651 h77.3[1]
BaO Palm Oil-3651 h95.2[1]
BaO Palm Oil9:13.05050 min95.17[1]
Na/NaOH/γ-Al2O3 Soybean Oil9:11602 h94[1]
Experimental Protocol: Transesterification of Soybean Oil using SrO Catalyst

Catalyst Preparation (from Strontium Nitrate):

  • Dissolve 21.16 g of strontium nitrate (Sr(NO₃)₂) in 250 mL of deionized water.

  • Separately, prepare a solution of 8 g of sodium hydroxide (NaOH) in a glass flask.

  • Add the NaOH solution to the strontium nitrate solution while stirring at 800 rpm for 30 minutes to precipitate strontium hydroxide (Sr(OH)₂).

  • Separate the precipitate by centrifugation and wash thoroughly with deionized water.

  • Calcine the obtained Sr(OH)₂ at 800 °C for 2 hours with a heating rate of 20 °C/min to yield strontium oxide (SrO) powder.

Transesterification Reaction:

  • In a batch reactor, add soybean oil and methanol in a 12:1 molar ratio.

  • Add 3 wt% of the prepared SrO catalyst relative to the weight of the oil.

  • Heat the mixture to 65 °C and stir continuously for 30 minutes.

  • After the reaction, separate the biodiesel layer from the glycerol layer.

  • The biodiesel is then purified by washing with warm water to remove any residual catalyst and methanol.

Catalytic Cycle for Base-Catalyzed Transesterification

G cluster_0 Catalytic Cycle Methanol Methanol (CH₃OH) Methoxide Methoxide Ion (CH₃O⁻) Methanol->Methoxide + SrO Catalyst SrO Catalyst Triglyceride Triglyceride Methoxide->Triglyceride Nucleophilic Attack Diglyceride Diglyceride Triglyceride->Diglyceride + CH₃O⁻ Monoglyceride Monoglyceride Diglyceride->Monoglyceride + CH₃O⁻ Biodiesel1 Biodiesel (FAME) Diglyceride->Biodiesel1 Biodiesel2 Biodiesel (FAME) Monoglyceride->Biodiesel2 Glycerol Glycerol Monoglyceride->Glycerol + CH₃O⁻ Biodiesel3 Biodiesel (FAME) Glycerol->Biodiesel3

Caption: Base-catalyzed transesterification mechanism.

Photocatalysis: Strontium Titanate vs. Titanium Dioxide

Strontium titanate (SrTiO₃), a perovskite semiconductor, has garnered attention as a highly efficient photocatalyst for the degradation of organic pollutants, often exhibiting superior performance compared to the widely used titanium dioxide (TiO₂).

Performance Comparison: SrTiO₃ vs. TiO₂ in Methyl Orange Degradation
CatalystPollutantLight SourceReaction Time (h)Degradation (%)Reference
SrTiO₃ Methyl OrangeSunlight493[2]
TiO₂ Methyl OrangeSunlight472[2]
Experimental Protocol: Photocatalytic Degradation of Methyl Orange

Catalyst Synthesis (Sol-Gel Method):

  • Prepare nano-SrTiO₃ and TiO₂ powders using a sol-gel method. (Specific precursor details can vary based on the exact sol-gel route).

  • Characterize the synthesized powders using XRD to confirm the crystal structure and estimate crystallite size.

Photocatalytic Degradation Experiment:

  • Prepare an aqueous solution of methyl orange.

  • Disperse the photocatalyst powder (e.g., SrTiO₃ or TiO₂) in the methyl orange solution.

  • Irradiate the suspension with a light source (e.g., sunlight or a UV lamp).

  • At regular intervals, take aliquots of the solution, centrifuge to remove the catalyst particles, and measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the characteristic wavelength of methyl orange.

  • Calculate the degradation percentage based on the decrease in absorbance.

Experimental Workflow for Photocatalytic Degradation

G cluster_1 Experimental Workflow start Prepare Methyl Orange Solution disperse Disperse Photocatalyst (SrTiO₃ or TiO₂) start->disperse irradiate Irradiate with Light Source disperse->irradiate sample Take Aliquots at Intervals irradiate->sample centrifuge Centrifuge to Remove Catalyst sample->centrifuge measure Measure Absorbance (UV-Vis) centrifuge->measure calculate Calculate Degradation % measure->calculate end End calculate->end

Caption: Workflow for photocatalytic degradation.

NOx Reduction: Strontium-Doped Perovskites Challenging Platinum

The reduction of nitrogen oxides (NOx) from diesel engine exhaust is a significant environmental challenge. Strontium-doped perovskites, such as La₁₋ₓSrₓCoO₃, have emerged as cost-effective alternatives to expensive platinum-based catalysts for the oxidation of NO to NO₂, a crucial step in NOx reduction systems.

Performance Comparison: Strontium-Doped Perovskite vs. Platinum
CatalystReactionKey FindingReference
La₁₋ₓSrₓCoO₃ NO OxidationAchieved higher NO-to-NO₂ conversions than a commercial platinum-based catalyst under realistic diesel exhaust conditions.[3]
La₀.₉Sr₀.₁MnO₃-based LNT NOx ReductionDemonstrated NOx reduction performance comparable to a commercial platinum-based counterpart.[3]
Platinum-based catalyst NO Oxidation / NOx ReductionStandard commercial catalyst, effective but high cost.[3][4]
Experimental Protocol: Synthesis and Evaluation of Strontium-Doped Perovskite Catalyst

Catalyst Synthesis (Citric Acid Sol-Gel Method):

  • Stoichiometric amounts of lanthanum nitrate, strontium nitrate, and cobalt nitrate precursors are dissolved in deionized water.

  • Citric acid is added to the solution as a chelating agent, typically in a 1:1 molar ratio with the total metal cations.

  • The solution is heated and stirred to form a gel.

  • The gel is dried and then calcined at high temperatures (e.g., 700-900 °C) to obtain the perovskite powder.

  • The powder is then washcoated onto a monolith substrate for testing.

Catalytic Activity Testing:

  • The catalyst-coated monolith is placed in a flow reactor.

  • A simulated diesel exhaust gas mixture containing NO, O₂, and other relevant components is passed through the reactor.

  • The reactor temperature is ramped up, and the concentrations of NO and NO₂ at the reactor outlet are continuously monitored using a gas analyzer.

  • The NO-to-NO₂ conversion is calculated at different temperatures to evaluate the catalyst's performance.

Logical Relationship in NOx Reduction Catalysis

G cluster_2 NOx Reduction Pathway NO NO in Exhaust Oxidation Catalytic Oxidation (Sr-Perovskite or Pt) NO->Oxidation NO2 NO₂ Oxidation->NO2 Storage NOx Storage (in LNT) NO2->Storage Reduction Reduction to N₂ (during rich cycle) Storage->Reduction N2 N₂ (to atmosphere) Reduction->N2

Caption: Key steps in NOx storage and reduction.

Strontium Catalysts in Other Organic Transformations

While the application of strontium-based catalysts is well-documented in the aforementioned areas, their use in other organic reactions is an emerging field. One notable example is the use of strontium-modified catalysts in the conversion of ethanol. Strontium-phosphate hydroxyapatite (Sr-HAP) catalysts have been shown to promote the aldol condensation of acetaldehyde, a key intermediate in the Guerbet reaction for butanol synthesis.[4] The basicity of strontium oxide also suggests its potential as a catalyst in other base-catalyzed reactions, although detailed comparative studies are less common.

Conclusion

Strontium-based catalysts present a compelling and often superior alternative to conventional catalysts in several key industrial and environmental applications. In biodiesel production, strontium oxide demonstrates high activity and stability. In photocatalysis, strontium titanate shows enhanced degradation efficiency for organic pollutants compared to titanium dioxide. Furthermore, strontium-doped perovskites are proving to be viable, lower-cost replacements for platinum in NOx reduction systems for diesel engines. While their application in a broader range of organic syntheses is still being explored, the unique properties of strontium-containing materials suggest a promising future for their role in catalysis. Further research into the synthesis of tailored strontium-based catalysts and a deeper understanding of their structure-activity relationships will undoubtedly unlock their full potential.

References

Unraveling the Thermal Decomposition of Strontium Hydrates: A Comparative Guide to Experimental Validation of Theoretical Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the thermal decomposition of hydrated compounds is crucial for applications ranging from materials science to pharmaceutical processing. This guide provides an objective comparison of experimental data with theoretical models for the decomposition of two key strontium hydrates: strontium chloride hexahydrate (SrCl₂·6H₂O) and strontium hydroxide octahydrate (Sr(OH)₂·8H₂O).

The thermal decomposition of strontium hydrates is a multi-step process involving the sequential loss of water molecules. Experimental validation of theoretical models is essential for accurately predicting the behavior of these materials under varying temperature conditions. This guide summarizes key experimental findings and compares them with the predictions of widely accepted theoretical models.

Strontium Chloride Hexahydrate (SrCl₂·6H₂O) Decomposition

The thermal decomposition of strontium chloride hexahydrate proceeds through intermediate hydrates before forming the anhydrous salt. Experimental studies, primarily using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), have elucidated the kinetics and thermodynamics of this process.

Experimental Data

The decomposition of SrCl₂·6H₂O typically occurs in three main stages:

  • SrCl₂·6H₂O → SrCl₂·2H₂O + 4H₂O

  • SrCl₂·2H₂O → SrCl₂·H₂O + H₂O

  • SrCl₂·H₂O → SrCl₂ + H₂O

The following table summarizes experimental data for the decomposition of strontium chloride hexahydrate. It is important to note that experimental conditions, such as heating rate and sample preparation, can influence the observed values.

Decomposition StepTemperature Range (°C)Activation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)
SrCl₂·6H₂O → SrCl₂·2H₂O60 - 15050 - 8010⁵ - 10⁸
SrCl₂·2H₂O → SrCl₂·H₂O150 - 20080 - 12010⁷ - 10¹¹
SrCl₂·H₂O → SrCl₂200 - 350120 - 18010⁹ - 10¹⁴
Theoretical Models vs. Experimental Observations

Theoretical models for solid-state decomposition reactions are broadly categorized into model-fitting and model-free (isoconversional) methods.[1]

  • Model-fitting methods assume a specific reaction model (e.g., nucleation, geometrical contraction, diffusion, or reaction order) and fit the experimental data to the corresponding mathematical equation. Common models include the Avrami-Erofeev equations for nucleation and growth, and various diffusion-controlled models.[2]

  • Model-free methods , such as the Flynn-Wall-Ozawa and Kissinger-Akahira-Sunose methods, determine the activation energy as a function of the extent of conversion without assuming a particular reaction model. This approach is particularly useful for complex, multi-step reactions where the reaction mechanism may change.

For the multi-step decomposition of SrCl₂·6H₂O, experimental data often show that different theoretical models best describe different stages of the reaction. For instance, the initial dehydration steps may be governed by diffusion-controlled mechanisms as water molecules escape from the crystal lattice. In contrast, the later stages might be better described by nucleation and growth models as new solid phases form. The activation energy, as determined by model-free methods, often varies with the degree of conversion, further indicating the complexity of the process.

A comparison of theoretical and measured energy densities for the dehydration of strontium chloride shows a good correlation, supporting the reliability of the experimental observations.[3] However, discrepancies can arise due to factors like hysteresis effects during the dehydration reaction.[3]

Strontium Hydroxide Octahydrate (Sr(OH)₂·8H₂O) Decomposition

The thermal decomposition of strontium hydroxide octahydrate also proceeds in multiple steps, ultimately yielding strontium oxide (SrO).

Experimental Data

The decomposition of Sr(OH)₂·8H₂O involves the following key transitions:

  • Sr(OH)₂·8H₂O → Sr(OH)₂·H₂O + 7H₂O

  • Sr(OH)₂·H₂O → Sr(OH)₂ + H₂O

  • Sr(OH)₂ → SrO + H₂O

The temperature at which the dissociation pressure of Sr(OH)₂·8H₂O reaches 1 atm is approximately 92°C, while for the monohydrate, it is significantly higher.[4]

Decomposition StepTemperature Range (°C)Activation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)
Sr(OH)₂·8H₂O → Sr(OH)₂·H₂O80 - 15040 - 7010⁴ - 10⁷
Sr(OH)₂·H₂O → Sr(OH)₂150 - 35070 - 11010⁶ - 10¹⁰
Sr(OH)₂ → SrO350 - 500150 - 25010¹⁰ - 10¹⁵
Theoretical Models vs. Experimental Observations

Similar to strontium chloride, the decomposition of strontium hydroxide octahydrate is a complex process where different theoretical models may apply to different stages. The initial loss of a large number of water molecules from the octahydrate is likely influenced by diffusion and the geometry of the crystal. As the dehydration progresses to the monohydrate and subsequently to the anhydrous hydroxide, the mechanism can shift. The final decomposition of strontium hydroxide to strontium oxide involves the breaking of stronger chemical bonds and is often characterized by a higher activation energy.

Isoconversional analysis of the experimental data can reveal the dependence of the activation energy on the extent of the reaction, providing insights into the changing mechanism. Model-fitting approaches can then be used to identify the most probable reaction models for each distinct step.

Experimental Protocols

The primary experimental techniques for studying the thermal decomposition of strontium hydrates are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Methodology: A sample of the strontium hydrate is placed in a high-precision balance located inside a furnace. The temperature of the furnace is increased at a constant rate (non-isothermal TGA) or held at a specific temperature (isothermal TGA). The mass of the sample is continuously monitored as a function of temperature or time. The resulting mass loss curve provides information about the decomposition temperatures and the stoichiometry of the reactions. Kinetic parameters can be extracted from TGA data obtained at multiple heating rates.

Differential Scanning Calorimetry (DSC)

Methodology: A sample and an inert reference material are heated or cooled at the same rate. The difference in the amount of heat required to increase the temperature of the sample and the reference is measured as a function of temperature. Endothermic or exothermic peaks on the DSC curve correspond to phase transitions or chemical reactions, such as dehydration. The area under a peak is proportional to the enthalpy change of the process.

Visualizing Decomposition Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical relationships in the decomposition processes and the experimental workflow.

StrontiumChlorideDecomposition SrCl2_6H2O SrCl₂·6H₂O SrCl2_2H2O SrCl₂·2H₂O SrCl2_6H2O->SrCl2_2H2O + 4H₂O SrCl2_1H2O SrCl₂·H₂O SrCl2_2H2O->SrCl2_1H2O + H₂O SrCl2 SrCl₂ SrCl2_1H2O->SrCl2 + H₂O StrontiumHydroxideDecomposition SrOH2_8H2O Sr(OH)₂·8H₂O SrOH2_1H2O Sr(OH)₂·H₂O SrOH2_8H2O->SrOH2_1H2O + 7H₂O SrOH2 Sr(OH)₂ SrOH2_1H2O->SrOH2 + H₂O SrO SrO SrOH2->SrO + H₂O ExperimentalWorkflow cluster_exp Experimental Analysis cluster_data Data Analysis cluster_validation Validation TGA Thermogravimetric Analysis (TGA) Kinetic_Analysis Kinetic Analysis TGA->Kinetic_Analysis DSC Differential Scanning Calorimetry (DSC) DSC->Kinetic_Analysis Model_Fitting Model-Fitting Kinetic_Analysis->Model_Fitting Model_Free Model-Free (Isoconversional) Kinetic_Analysis->Model_Free Comparison Comparison of Experimental Data and Theoretical Models Model_Fitting->Comparison Model_Free->Comparison

References

A Comparative Guide to the Radiopacity of Strontium-Containing Dental Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The radiopacity of dental restorative materials is a critical property, enabling clinicians to radiographically diagnose secondary caries, assess marginal integrity, and distinguish restorations from tooth structure. The addition of elements with high atomic numbers to the filler particles of dental composites and cements imparts this necessary visibility on X-ray images. Strontium is a commonly used element for this purpose, often incorporated in the form of strontium glass or strontium carbonate. This guide provides an objective comparison of the radiopacity of strontium-containing dental materials with alternatives containing other radiopacifying agents, supported by experimental data and detailed methodologies.

Quantitative Comparison of Radiopacity

The radiopacity of a dental material is typically quantified by its aluminum equivalent thickness (mm Al), which represents the thickness of aluminum that produces the same degree of X-ray attenuation as a given thickness of the material. The International Organization for Standardization (ISO) 4049 standard for polymer-based restorative materials specifies that a material claimed to be radiopaque should have a radiopacity equal to or greater than that of the same thickness of aluminum.[1][2][3]

The following tables summarize the radiopacity values of various dental materials, including those containing strontium, as reported in the scientific literature.

Table 1: Radiopacity of Dental Resin Composites

MaterialRadiopacifying Filler(s)Filler Loading (% wt)Radiopacity (mm Al for 1mm thickness)
Equia ForteStrontium, Aluminum, Silicon, FluorideNot Specified~2.9
Clearfil Majesty PosteriorBarium Glass828.50 ± 0.10
Arabesk TopBarium-Aluminum-Borosilicate Glass818.17 ± 0.06
Filtek Z250Zirconia/Silica823.72
G-ænial PosteriorStrontium Glass, Silica873.80
Filtek SiloraneYtterbium Fluoride, Silica763.67 ± 0.15
Clearfil Majesty EstheticBarium Glass782.23 ± 0.52

Data compiled from multiple sources.[1][4][5][6]

Table 2: Radiopacity of Dental Cements

MaterialTypeRadiopacifying Filler(s)Radiopacity (mm Al for 1mm thickness)
Glass Ionomer Cement (Experimental)Glass IonomerStrontium Oxide/FluorideLinearly correlated with Sr content
Fuji IIGlass IonomerStrontium Glass~3.5
IonoStar MolarGlass IonomerStrontium Glass~3.3
GC Gold Label 9Glass IonomerStrontium Glass~3.1
ChemFil RockGlass IonomerStrontium, Zinc~2.8
Panavia F2.0Resin CementBarium Glass~1.3
Zinc Phosphate CementZinc PhosphateZinc Oxide~7.7

Data compiled from multiple sources.[5][7][8]

Experimental Protocols for Radiopacity Measurement

The determination of radiopacity for dental materials is a standardized process to ensure comparability of results across different studies and materials. The most widely adopted standard is ISO 4049: "Dentistry — Polymer-based restorative materials".[2][3][9][10]

Specimen Preparation
  • Molding: The dental material is typically condensed into a standardized mold, often a stainless steel or Teflon ring, with a specific internal diameter and a thickness of 1.0 mm.[1]

  • Curing: The material is cured according to the manufacturer's instructions. For light-cured materials, this involves exposure to a dental curing light for a specified duration.

  • Finishing: After setting, the surfaces of the disc-shaped specimen are finished to ensure they are flat and parallel.

Radiographic Procedure
  • Setup: The specimen is placed on a digital radiographic sensor (e.g., CCD or phosphor plate) alongside an aluminum step wedge of high purity (typically >99.5%). The step wedge has steps of varying, known thicknesses (e.g., 1 to 10 mm). A section of a human tooth (enamel and dentin) is often included for reference.[1][5]

  • X-ray Exposure: The assembly is exposed to an X-ray beam from a dental X-ray unit. The exposure parameters are standardized and controlled, typically:

    • Tube Voltage: 60-70 kVp

    • Tube Current: 7-10 mA

    • Source-to-Specimen Distance: 30-40 cm

    • Exposure Time: Adjusted to obtain a usable image density.[10]

Image Analysis
  • Digital Image Acquisition: The radiographic image is acquired and imported into an image analysis software (e.g., ImageJ).

  • Greyscale Measurement: The mean gray value (pixel intensity) is measured for each step of the aluminum wedge, the dental material specimen, and the enamel and dentin sections.

  • Calibration Curve: A calibration curve is generated by plotting the mean gray values of the aluminum step wedge against their corresponding thicknesses.

  • Aluminum Equivalence Calculation: The mean gray value of the dental material specimen is then used to determine its equivalent aluminum thickness from the calibration curve. This value is reported as the radiopacity of the material in mm Al.[1][10]

Factors Influencing Radiopacity

The radiopacity of a dental composite or cement is not determined by a biological signaling pathway but is a physical property governed by the material's composition. The primary factors influencing radiopacity are the atomic number and the concentration of the elements incorporated into the filler particles.

RadiopacityFactors ResinMatrix Resin Matrix (e.g., Bis-GMA, UDMA) Filler Filler Particles RadiopacifyingAgent Radiopacifying Agent Filler->RadiopacifyingAgent FillerLoading Filler Loading (Concentration) Filler->FillerLoading CouplingAgent Coupling Agent (e.g., Silane) AtomicNumber Atomic Number RadiopacifyingAgent->AtomicNumber Density Density RadiopacifyingAgent->Density Radiopacity Radiopacity FillerLoading->Radiopacity AtomicNumber->Radiopacity Density->Radiopacity

Key determinants of dental material radiopacity.

Elements with higher atomic numbers, such as barium (Z=56), zirconium (Z=40), and ytterbium (Z=70), are more effective at attenuating X-rays than elements with lower atomic numbers like strontium (Z=38) and zinc (Z=30).[5] Consequently, for a given concentration, materials containing fillers with higher atomic number elements will exhibit greater radiopacity. Similarly, increasing the concentration (filler loading) of the radiopacifying filler will also increase the overall radiopacity of the dental material.[5][11]

References

A Comparative Guide to Strontium Release from Bioactive Glasses for Bone Regeneration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of strontium release from various bioactive glass compositions, supported by experimental data. The information is intended to aid researchers and professionals in the selection and development of bioactive glasses for bone regeneration applications.

Data Presentation: Quantitative Comparison of Strontium Release

The following tables summarize the quantitative data on strontium (Sr²⁺) release from different bioactive glass formulations under in vitro conditions. The data has been compiled from multiple studies to provide a comparative overview.

Table 1: Cumulative Strontium Release in Simulated Body Fluid (SBF)

Bioactive Glass Composition (mol%)Sr²⁺ Substitution (mol%)Time (hours)Cumulative Sr²⁺ Release (mg/L)Reference
49.46SiO₂–1.07P₂O₅–(23.08-x)CaO–xSrO–26.38Na₂O2.58~10[1]
49.46SiO₂–1.07P₂O₅–(23.08-x)CaO–xSrO–26.38Na₂O108~40[1]
49.46SiO₂–1.07P₂O₅–(23.08-x)CaO–xSrO–26.38Na₂O508~180[1]
49.46SiO₂–1.07P₂O₅–(23.08-x)CaO–xSrO–26.38Na₂O1008~350[1]
63SiO₂–(37-x)CaO–xSrO0.6336~15[2]
63SiO₂–(37-x)CaO–xSrO1.0336~25[2]

Table 2: Elemental Release from Strontium-Doped Bioactive Glass Nanoparticles after 10 days

Medium6% Sr-BGNPs Si (wt%)6% Sr-BGNPs Ca (wt%)6% Sr-BGNPs Sr (wt%)14% Sr-BGNPs Si (wt%)14% Sr-BGNPs Ca (wt%)14% Sr-BGNPs Sr (wt%)Reference
Phosphate-Buffered Saline (PBS)1.821.311.21.215.812.5[3]
Artificial Lysosomal Fluid (ALF)4.125.615.83.922.418.2[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Dissolution Study (Static Immersion)

Objective: To evaluate the ion release kinetics of bioactive glasses in a simulated physiological environment.

Materials:

  • Bioactive glass powder (particle size < 38 µm)

  • Simulated Body Fluid (SBF) with ion concentrations nearly equal to those of human blood plasma. The SBF is prepared according to the protocol described by Kokubo and colleagues.

  • Tris-HCl buffer solution (pH 7.4)

  • Polyethylene containers

  • Orbital shaker maintained at 37°C

  • Inductively Coupled Plasma Optical Emission Spectrometer (ICP-OES)

Procedure:

  • Sample Preparation: 1.5 mg of bioactive glass powder is added to 1 mL of SBF or Tris-HCl buffer in a sealed polyethylene container. This ratio of 1.5 mg/mL is a commonly used standard.

  • Incubation: The containers are placed in an orbital shaker and incubated at 37°C for predetermined time points (e.g., 1, 4, 8, 24, 72, 168, 336 hours).

  • Sample Collection: At each time point, the containers are removed from the shaker. The suspension is filtered (e.g., using a 0.22 µm filter) to separate the glass particles from the solution.

  • Ion Concentration Measurement: The concentration of strontium and other relevant ions (e.g., Ca, Si, P) in the filtered solution is determined using ICP-OES.

  • Data Analysis: The cumulative release of each ion is calculated and plotted against time to determine the release kinetics.

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To assess the cytocompatibility and effect of bioactive glass dissolution products on the metabolic activity and proliferation of osteoblast-like cells.

Materials:

  • Saos-2 human osteosarcoma cells (or other relevant osteoblastic cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) and RPMI 1640 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Bioactive glass dissolution products (extracts) obtained from the in vitro dissolution study.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Saos-2 cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and cultured for 24 hours to allow for attachment.

  • Treatment: The culture medium is replaced with medium containing the bioactive glass dissolution products at various concentrations. Control wells contain standard culture medium.

  • Incubation: The cells are incubated for specified time periods (e.g., 1, 7, 14, and 28 days).

  • MTT Assay: At each time point, the medium is removed, and MTT solution is added to each well. The plate is incubated for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The cell viability is expressed as a percentage relative to the control group.

Mandatory Visualization

Experimental Workflow for Strontium Release Evaluation

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results glass_powder Bioactive Glass Powder (<38 µm) immersion Immersion in SBF (1.5 mg/mL) glass_powder->immersion sbf Simulated Body Fluid (SBF) sbf->immersion shaker Orbital Shaker (37°C) immersion->shaker filtration Filtration (0.22 µm) shaker->filtration at t = 1, 4, 8... hrs icp_oes ICP-OES Analysis filtration->icp_oes data Sr²⁺ Concentration (mg/L) icp_oes->data

Caption: Experimental workflow for evaluating strontium release from bioactive glasses.

Signaling Pathways Activated by Strontium Release

The release of strontium ions from bioactive glasses has been shown to stimulate osteogenic signaling pathways, promoting bone formation. A key mechanism involves the activation of the Calcium-Sensing Receptor (CaSR), which in turn influences the Wnt/β-catenin signaling cascade.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sr Strontium (Sr²⁺) from Bioactive Glass CaSR Calcium-Sensing Receptor (CaSR) Sr->CaSR activates PLC Phospholipase C (PLC) CaSR->PLC activates Akt Akt CaSR->Akt activates ERK ERK1/2 PLC->ERK activates GSK3b GSK-3β ERK->GSK3b inhibits Akt->GSK3b inhibits beta_catenin_complex β-catenin Destruction Complex GSK3b->beta_catenin_complex part of beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation beta_catenin_complex->beta_catenin degrades beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds Gene_Expression Osteogenic Gene Expression (e.g., Runx2, ALP) TCF_LEF->Gene_Expression activates

Caption: Strontium-activated signaling pathways promoting osteogenesis.

References

Comparative Analysis of Hydration Kinetics in Various Strontium Salts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hydration kinetics of different strontium salts. The information presented is collated from experimental studies to support research and development in fields where the hydration characteristics of strontium compounds are critical.

Data Summary of Hydration Properties

The following table summarizes the known hydrated forms and qualitative observations on the hydration and dehydration behavior of several strontium salts. Direct quantitative comparison of hydration rates is challenging due to variations in experimental conditions across different studies.

Strontium SaltChemical FormulaKnown Hydrated FormsObservations on Hydration/Dehydration Kinetics
Strontium ChlorideSrCl₂SrCl₂·H₂O, SrCl₂·2H₂O, SrCl₂·6H₂OThe hydration to SrCl₂·6H₂O is the final product in air. The mono- and dihydrates are intermediate forms.[1] Dehydration of the hexahydrate to the anhydrous form occurs at elevated temperatures.[2] The kinetics of these transformations are complex and can be asymmetric during hydration and dehydration cycles.[3][4]
Strontium BromideSrBr₂SrBr₂·H₂O, SrBr₂·6H₂OThe hydration of anhydrous SrBr₂ to its monohydrate is an exothermic reaction.[5] The transition from the hexahydrate to the dihydrate occurs at 89°C, and the anhydrous form is obtained at 180°C.[6] It is considered a promising material for thermochemical heat storage due to its favorable reaction kinetics.[7]
Strontium IodideSrI₂SrI₂·6H₂OStrontium iodide is a deliquescent compound, readily absorbing moisture from the air to form the hexahydrate.[8] The dehydration of the hexahydrate can be achieved by heating.[9]
Strontium HydroxideSr(OH)₂Sr(OH)₂·H₂O, Sr(OH)₂·8H₂OExists in anhydrous, monohydrate, and octahydrate forms.[10] The octahydrate can be dehydrated to the monohydrate and subsequently to the oxide upon heating. The preparation often involves the precipitation of Sr(OH)₂ from a solution of a soluble strontium salt.[10]
Strontium NitrateSr(NO₃)₂Sr(NO₃)₂·4H₂OInformation on the kinetics of hydration is less prevalent in the reviewed literature compared to halides. It is known to form a tetrahydrate.
Strontium CarbonateSrCO₃-The focus of available research is primarily on the kinetics of its formation rather than hydration.[11]

Experimental Protocols

The study of hydration kinetics in strontium salts typically employs the following experimental methodologies:

1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

  • Objective: To determine the changes in mass and heat flow of a salt sample as a function of temperature and atmosphere, providing information on dehydration and hydration temperatures, stoichiometry of hydrates, and reaction kinetics.

  • Methodology:

    • A small, precisely weighed sample of the strontium salt is placed in a crucible within a thermogravimetric analyzer.

    • The sample is subjected to a controlled temperature program, which can include isothermal segments, heating ramps, or cooling ramps.

    • A controlled atmosphere with a specific relative humidity is passed over the sample. For dehydration, a dry, inert gas (e.g., nitrogen) is used. For hydration, a gas stream with a known water vapor partial pressure is introduced.

    • The TGA instrument continuously monitors and records the mass of the sample. Mass loss indicates dehydration, while mass gain indicates hydration.

    • Simultaneously, a DSC sensor measures the heat flow to or from the sample relative to a reference, allowing for the determination of reaction enthalpies.

    • The rate of mass change ( dm/dt ) provides the reaction rate at a given temperature and humidity.

2. Volumetric Method

  • Objective: To measure the amount of water vapor absorbed or released by a salt sample by monitoring pressure changes in a sealed system.

  • Methodology:

    • A known amount of the anhydrous or partially hydrated strontium salt is placed in a reactor vessel of a known volume.

    • The reactor is connected to a water vapor source and a pressure measurement system.

    • The system is evacuated to remove any non-condensable gases.

    • Water vapor is introduced into the system at a controlled pressure.

    • As the salt hydrates, it consumes water vapor, causing a decrease in the system pressure.

    • The change in pressure over time is recorded and used to calculate the moles of water absorbed by the salt, from which the hydration rate can be determined.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the comparative analysis of hydration kinetics in different strontium salts.

G cluster_0 Sample Preparation cluster_1 Kinetic Measurement cluster_2 Data Analysis cluster_3 Comparison prep Prepare Anhydrous/Partially Hydrated Strontium Salts (e.g., SrCl₂, SrBr₂, SrI₂, etc.) char Characterize Initial State (e.g., XRD, Karl Fischer) prep->char tga_dsc Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC) char->tga_dsc Introduce Controlled Humidity & Temperature volumetric Volumetric Method char->volumetric Introduce Controlled Water Vapor Pressure rate Determine Hydration/Dehydration Rates tga_dsc->rate Mass Change Data volumetric->rate Pressure Change Data thermo Calculate Thermodynamic Parameters (e.g., Activation Energy, Enthalpy) rate->thermo compare Compare Kinetic and Thermodynamic Data Across Different Strontium Salts thermo->compare

Comparative Hydration Kinetics Workflow

References

assessing the efficiency of strontium-based materials in radioactive waste immobilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of strontium-based materials for the immobilization of radioactive strontium-90, a significant fission product in spent nuclear fuel. The following sections detail the performance of strontium titanate (SrTiO3), a leading ceramic waste form, against alternative materials such as geopolymers and borosilicate glass. The assessment is based on key performance indicators including leach resistance, waste loading capacity, and thermal and radiation stability, supported by experimental data.

Performance Comparison of Immobilization Materials

The efficiency of different materials in immobilizing radioactive strontium is a critical factor in the long-term safety of nuclear waste disposal. The following table summarizes the key performance metrics for strontium titanate, geopolymers, and borosilicate glass.

MaterialWaste FormNormalized Sr Leach Rate (g/m²/day) - MCC-1 TestWaste Loading (wt%)Thermal Stability (°C)Radiation Stability
Strontium Titanate (SrTiO3) Ceramic (Perovskite)~10⁻⁵ - 10⁻⁷Up to 36%> 1600High
Geopolymer Amorphous Aluminosilicate~10⁻³ - 10⁻⁵Up to 45% (for mixed waste)Up to 1000Good
Borosilicate Glass Amorphous Glass~10⁻⁴ - 10⁻⁵Typically < 20%~450 - 550 (Glass Transition)Moderate

Detailed Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the discussed waste forms and the standard leach testing protocol used to evaluate their durability.

Synthesis of Strontium Titanate (SrTiO3) Ceramic

Strontium titanate ceramics are typically synthesized via a solid-state reaction method.

Materials:

  • Strontium carbonate (SrCO₃) powder

  • Titanium dioxide (TiO₂) powder (anatase or rutile)

  • Deionized water

  • Isopropyl alcohol

Procedure:

  • Stoichiometric Mixing: Powders of SrCO₃ and TiO₂ are weighed and mixed in a 1:1 molar ratio.

  • Milling: The powder mixture is ball-milled for 24 hours in an isopropyl alcohol medium to ensure homogeneous mixing and reduce particle size.

  • Drying: The milled slurry is dried in an oven at 80-100°C to evaporate the alcohol.

  • Calcination: The dried powder is calcined in an alumina crucible at 1100-1200°C for 2-4 hours in air to decompose the carbonate and form the SrTiO₃ perovskite phase.

  • Pelletization: The calcined powder is uniaxially pressed into pellets at approximately 200 MPa.

  • Sintering: The pellets are sintered at 1300-1500°C for 4-8 hours in air to achieve high density.

Synthesis of Geopolymer for Strontium Immobilization

Geopolymers are synthesized through the alkali-activation of aluminosilicate precursors.

Materials:

  • Metakaolin (Al₂Si₂O₇) or Fly Ash

  • Sodium hydroxide (NaOH) solution (e.g., 8-12 M)

  • Sodium silicate (Na₂SiO₃) solution (waterglass)

  • Strontium nitrate (Sr(NO₃)₂) solution (as a surrogate for radioactive strontium)

  • Deionized water

Procedure:

  • Alkaline Activator Preparation: The NaOH solution and Na₂SiO₃ solution are mixed together and allowed to cool to room temperature.

  • Mixing: The aluminosilicate precursor (metakaolin or fly ash) is gradually added to the alkaline activator solution and mixed at high speed for 5-10 minutes to form a homogeneous slurry.

  • Waste Incorporation: The strontium nitrate solution is then added to the geopolymer slurry and mixed thoroughly.

  • Casting: The fresh geopolymer paste is cast into molds of the desired shape.

  • Curing: The molds are sealed and cured at a specific temperature (e.g., 40-80°C) for 24-48 hours.

  • Demolding and Aging: The hardened geopolymer samples are demolded and aged at ambient temperature for at least 28 days before testing.

Synthesis of Borosilicate Glass for Strontium Immobilization

Borosilicate glass for waste immobilization is prepared by a melt-quench technique.

Materials:

  • Silicon dioxide (SiO₂)

  • Boric oxide (B₂O₃)

  • Sodium carbonate (Na₂CO₃)

  • Calcium carbonate (CaCO₃)

  • Aluminum oxide (Al₂O₃)

  • Strontium oxide (SrO) or a surrogate

Procedure:

  • Batching: The raw materials are weighed and mixed thoroughly in the desired proportions.

  • Melting: The mixture is placed in a platinum or high-purity alumina crucible and melted in a high-temperature furnace at 1200-1450°C for several hours until a homogeneous, bubble-free melt is obtained.

  • Waste Addition: The strontium-containing waste is introduced into the molten glass and stirred to ensure uniform distribution.

  • Pouring and Annealing: The molten glass is poured into a preheated mold and then transferred to an annealing furnace. It is held at a temperature just above the glass transition temperature (e.g., 500-550°C) for a few hours and then slowly cooled to room temperature to relieve internal stresses.

MCC-1 Static Leach Test Protocol

The Materials Characterization Center-1 (MCC-1) test is a standard method to evaluate the chemical durability of solid waste forms.

Procedure:

  • Sample Preparation: A monolithic sample of the waste form with a known geometric surface area is prepared.

  • Leachant: Deionized water is typically used as the leachant, with a volume calculated to achieve a specific surface area to volume ratio (SA/V), commonly 10 m⁻¹.

  • Leaching: The sample is immersed in the leachant within a sealed, inert container (e.g., Teflon).

  • Temperature: The container is placed in an oven at a constant temperature, typically 90°C.

  • Duration: The test is run for a specified period, with common intervals being 3, 7, 14, 28, 56, and 91 days.

  • Analysis: At the end of the test period, the leachate is removed and analyzed for the concentration of the element of interest (in this case, strontium) using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Calculation: The normalized leach rate (LR) is calculated using the following formula:

    LR = (C × V) / (f × SA × t)

    where:

    • C = Concentration of the element in the leachate

    • V = Volume of the leachate

    • f = Mass fraction of the element in the waste form

    • SA = Surface area of the sample

    • t = Duration of the test

Visualizing the Processes

The following diagrams illustrate the key workflows and relationships in the synthesis and evaluation of strontium-immobilizing materials.

Synthesis_of_Strontium_Titanate cluster_synthesis Solid-State Synthesis of SrTiO3 SrCO3_Powder SrCO3 Powder Mixing Stoichiometric Milling SrCO3_Powder->Mixing TiO2_Powder TiO2 Powder TiO2_Powder->Mixing Calcination Calcination (1100-1200°C) Mixing->Calcination Homogeneous Mixture Sintering Sintering (1300-1500°C) Calcination->Sintering SrTiO3 Powder SrTiO3_Ceramic Dense SrTiO3 Ceramic Waste Form Sintering->SrTiO3_Ceramic

Synthesis of Strontium Titanate Ceramic

Immobilization_Mechanism cluster_immobilization Strontium Immobilization Mechanisms Radioactive_Sr Radioactive Strontium (Sr-90) Incorporation Ionic Substitution (Sr²⁺ replaces Ca²⁺ or occupies vacancies) Radioactive_Sr->Incorporation Encapsulation Physical Encapsulation and Charge Balancing within the gel Radioactive_Sr->Encapsulation Network_Former SrO acts as a network modifier Radioactive_Sr->Network_Former SrTiO3 Strontium Titanate (SrTiO3) Perovskite Lattice Geopolymer Geopolymer Aluminosilicate Network Borosilicate_Glass Borosilicate Glass Amorphous Network Incorporation->SrTiO3 Encapsulation->Geopolymer Network_Former->Borosilicate_Glass

Strontium Immobilization Mechanisms

Experimental_Workflow cluster_workflow Performance Assessment Workflow Synthesis Waste Form Synthesis Characterization Material Characterization (XRD, SEM) Synthesis->Characterization Leach_Test MCC-1 Leach Test Synthesis->Leach_Test Data_Evaluation Performance Data Evaluation Characterization->Data_Evaluation Analysis Leachate Analysis (ICP-MS) Leach_Test->Analysis Analysis->Data_Evaluation

Experimental Workflow for Performance Assessment

Safety Operating Guide

Safe Disposal of Hydrated Strontium Compounds in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of hydrated strontium compounds is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for the handling and disposal of common non-radioactive hydrated strontium compounds, such as strontium hydroxide octahydrate and strontium chloride hexahydrate, intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, at a minimum, nitrile, butyl, neoprene, polyvinyl chloride (PVC), or Viton gloves, chemical splash goggles, and a fully buttoned lab coat.[1] For handling larger quantities or when there is a risk of dust generation, a face shield and double gloving are recommended.[1] All handling of strontium compounds should be conducted in a well-ventilated area or a certified laboratory chemical fume hood.[1][2] Ensure that eyewash stations and safety showers are readily accessible.[3]

Step-by-Step Disposal Procedure for Hydrated Strontium Compounds

  • Waste Identification and Segregation :

    • Identify the specific hydrated strontium compound to be disposed of and consult its Safety Data Sheet (SDS) for any specific disposal instructions.

    • Do not mix strontium waste with incompatible materials such as strong acids, strong oxidizing and reducing agents, or flammable materials.[1]

  • Small Spills Cleanup :

    • For small spills that can be cleaned up within 10 minutes by trained personnel, isolate the hazard area.[1][4]

    • If the material is a solid, carefully sweep it up using spark-resistant tools to avoid generating dust.[1] Moisten the material with water to reduce airborne dust if necessary.[5]

    • If the material is a liquid, absorb it with an inert material such as sand or vermiculite.[1]

    • Place the collected material into a clearly labeled, sealed container for disposal.[1][4]

    • Wash the spill area thoroughly with water after the material has been removed.[4][5]

  • Containerization and Labeling :

    • Collect waste strontium compounds in a compatible and clearly labeled container. A polyethylene container is often suitable.[1]

    • The label should include the chemical name, concentration, and any associated hazards.

    • Store the waste container in a designated, cool, dry, and well-ventilated area, away from incompatible chemicals.[1][4] Secondary containment is recommended.[1]

  • Disposal Route Determination :

    • The appropriate disposal route depends on the specific compound, its concentration, and local regulations.

    • Solid Waste : Non-radioactive solid strontium waste should be disposed of as hazardous waste through a licensed disposal facility. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.[6]

    • Aqueous Solutions :

      • For strontium hydroxide solutions, if the pH is 9 or higher, it must be managed as dangerous waste.[1]

      • Some aqueous solutions with a pH between 6 and 9 that do not meet other hazardous waste criteria may be eligible for drain disposal, pending approval from local authorities and your institution's EHS department.[1] Do not attempt to neutralize hazardous waste solutions yourself.[1]

    • Never dispose of strontium compounds in household garbage.[7]

  • Radioactive Strontium :

    • It is critical to distinguish between non-radioactive and radioactive strontium (e.g., Strontium-90).

    • Radioactive strontium waste requires special handling and disposal procedures as mandated by the Nuclear Regulatory Commission (NRC) or equivalent national authorities.[8] This type of waste is categorized into low-level, high-level, and mixed waste, each with specific disposal protocols.[8][9]

Quantitative Data for Disposal Considerations

ParameterValue/RangeCompoundNotes
pH for potential drain disposal6 - 9Strontium HydroxideMust not exhibit other dangerous waste characteristics. Subject to local regulations and EHS approval.[1]
pH requiring hazardous waste disposal≥ 9Strontium HydroxideTo be collected as dangerous waste.[1]
pH of 50 g/L solution at 25 °C5.0 - 7.0Strontium Chloride[5]
Melting Point115°CStrontium Chloride 6-HydrateDecomposes upon further heating.[4]

Experimental Protocols

The disposal procedures outlined above are based on standard laboratory safety protocols and information derived from Safety Data Sheets. Specific experimental protocols that generate strontium waste should incorporate these disposal steps into their methodology to ensure safety and compliance from the outset.

Disposal Workflow for Hydrated Strontium Compounds

HydratedStrontiumDisposal start Start: Identify Strontium Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Small Spill or Routine Waste? ppe->spill cleanup Spill Cleanup: 1. Isolate Area 2. Absorb/Sweep Up 3. Place in Container spill->cleanup Spill collect Routine Waste Collection: Place in a Labeled, Compatible Container spill->collect Routine storage Temporary Storage: Cool, Dry, Ventilated Area Away from Incompatibles cleanup->storage collect->storage assess Assess Waste Type storage->assess aqueous Aqueous Solution assess->aqueous Liquid solid Solid Waste assess->solid Solid check_ph Check pH aqueous->check_ph radioactive Radioactive? solid->radioactive non_radioactive Non-Radioactive radioactive->non_radioactive No is_radioactive Radioactive radioactive->is_radioactive Yes hazardous_waste Dispose as Hazardous Waste (Contact EHS) non_radioactive->hazardous_waste nrc_disposal Follow NRC/EHS Protocol for Radioactive Waste is_radioactive->nrc_disposal ph_neutral pH 6-9? check_ph->ph_neutral drain_disposal Consult EHS for Potential Drain Disposal ph_neutral->drain_disposal Yes ph_neutral->hazardous_waste No (pH > 9) end End: Disposal Complete drain_disposal->end hazardous_waste->end nrc_disposal->end

Caption: Workflow for the safe disposal of hydrated strontium compounds.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Strontium Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for handling strontium hydrate in the laboratory. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment. This document outlines the necessary personal protective equipment (PPE), step-by-step operational plans for handling and disposal, and emergency protocols.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling strontium hydrate, categorized by the type of operation.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and transferring solids Chemical splash goggles or safety glasses with side shields[1]Nitrile, neoprene, or PVC gloves[2]Fully-buttoned lab coat[2]NIOSH-approved respirator with a dust cartridge if not handled in a fume hood[3]
Preparing solutions Chemical splash goggles and a face shield[2]Nitrile, neoprene, or PVC gloves[2]Chemical-resistant apron or lab coat[3]Work within a properly functioning chemical fume hood[2]
Cleaning spills Chemical splash goggles and a face shield[2]Nitrile, butyl, neoprene, polyvinyl chloride (PVC), or Viton gloves[2]Chemical-resistant suit or apronA NIOSH/MSHA approved respirator may be necessary depending on the spill size and airborne concentration[4]

Operational Plan: From Receipt to Use

A systematic approach to handling strontium hydrate minimizes risks. The following workflow details the key steps from receiving the chemical to its use in experimental procedures.

cluster_receiving Receiving and Storage cluster_handling Handling and Preparation cluster_use Experimental Use Inspect Container Inspect Container Verify Label Verify Label Inspect Container->Verify Label Check for damage Store Securely Store Securely Verify Label->Store Securely Confirm identity Update Inventory Update Inventory Store Securely->Update Inventory Log receipt Don PPE Don PPE Update Inventory->Don PPE Prepare for handling Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Ensure ventilation Weigh and Transfer Weigh and Transfer Work in Fume Hood->Weigh and Transfer Minimize exposure Prepare Solution Prepare Solution Weigh and Transfer->Prepare Solution Follow protocol Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Proceed with research Label Reaction Vessel Label Reaction Vessel Conduct Experiment->Label Reaction Vessel Maintain clarity cluster_exposure Strontium Hydrate Exposure Response cluster_actions Immediate Actions Exposure Event Exposure Event Skin Contact Skin Contact Exposure Event->Skin Contact Eye Contact Eye Contact Exposure Event->Eye Contact Inhalation Inhalation Exposure Event->Inhalation Ingestion Ingestion Exposure Event->Ingestion Remove Contaminated Clothing Remove Contaminated Clothing Skin Contact->Remove Contaminated Clothing Flush with Water for 15 mins Flush with Water for 15 mins Eye Contact->Flush with Water for 15 mins Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Rinse Mouth, Do Not Induce Vomiting Rinse Mouth, Do Not Induce Vomiting Ingestion->Rinse Mouth, Do Not Induce Vomiting Remove Contaminated Clothing->Flush with Water for 15 mins Seek Medical Attention Seek Medical Attention Flush with Water for 15 mins->Seek Medical Attention Move to Fresh Air->Seek Medical Attention Rinse Mouth, Do Not Induce Vomiting->Seek Medical Attention

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.